4-Cyano-3-(trifluoromethyl)benzoic acid
Description
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Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHYEZBRDXLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279164 | |
| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-36-4 | |
| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyano-3-(trifluoromethyl)benzoic acid chemical properties
An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid
Authored by a Senior Application Scientist
Introduction: A Keystone Intermediate in Modern Chemistry
This compound is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a carboxylic acid, a cyano group, and a trifluoromethyl group—on a benzene ring makes it a uniquely versatile building block. The electron-withdrawing nature of the cyano (C≡N) and trifluoromethyl (-CF3) groups profoundly influences the molecule's reactivity and the properties of its derivatives.
The trifluoromethyl group is particularly crucial in drug design, as its incorporation into a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Similarly, the cyano group acts as a potent electron-withdrawing moiety and a versatile synthetic handle. The carboxylic acid provides a reactive site for a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its pivotal role as a precursor in the development of advanced therapeutics.
Physicochemical and Spectral Properties
A comprehensive understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development.
Core Physicochemical Data
The key physicochemical properties of this compound and its common isomers are summarized below for comparative analysis.
| Property | This compound | 4-(Trifluoromethyl)benzoic acid | 3-(Trifluoromethyl)benzoic acid |
| CAS Number | 175277-64-8 | 455-24-3 | 454-92-2 |
| Molecular Formula | C₉H₄F₃NO₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |
| Molecular Weight | 215.13 g/mol | 190.12 g/mol [3][4] | 190.12 g/mol [5] |
| Appearance | White to off-white crystalline powder | White powder | White crystalline powder |
| Melting Point | Not widely reported | 219-220 °C[4] | 107-110 °C |
| Boiling Point | Data not available | 251 °C (related compound)[6] | Data not available |
| Solubility | Soluble in DMSO, Methanol (Slightly)[6] | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |
| pKa (Predicted) | ~3.35 ± 0.10[6] | Data not available | Data not available |
Spectral Data Analysis: A Molecular Fingerprint
Spectroscopic data provides invaluable insight into the structural integrity and purity of the compound.
-
¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Due to the strong electron-withdrawing effects of the -CF₃ and -CN groups, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The splitting patterns (doublets, doublet of doublets) will be complex due to their coupling relationships. For the related 3,5-Bis(trifluoromethyl)benzoic acid, aromatic protons are observed in the 8.1 to 8.6 ppm range.[7]
-
¹³C NMR: The carbon spectrum will feature characteristic signals for the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling). Aromatic carbons will resonate in the 120-140 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:
-
A strong, sharp absorption peak around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong, broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer.
-
A sharp, intense peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.
-
Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the -CF₃ group.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would confirm the molecular weight. For the related p-(trifluoromethyl)benzoic acid, a molecular ion peak at m/z 190 is observed, with major fragments at 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[8][9] A similar fragmentation pattern can be anticipated for the 4-cyano derivative.
Synthesis and Purification
While various synthetic routes exist for trifluoromethylated benzoic acids, a common strategy involves the oxidation of a corresponding toluene precursor. The synthesis of this compound often starts from 4-cyano-3-(trifluoromethyl)aniline, a readily available commercial intermediate.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual pathway for synthesizing the target molecule, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Grignard Carboxylation (Illustrative)
This protocol describes a plausible, field-proven method starting from a halogenated precursor.
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion to 4-bromo-2-(trifluoromethyl)benzonitrile.
-
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide, which is essential for the subsequent Grignard reaction. HBr is used to both form the diazonium salt and provide the bromide nucleophile.
-
-
Grignard Reagent Formation and Carboxylation:
-
Dry magnesium (Mg) turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF to the Mg suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.
-
Self-Validation: The disappearance of the magnesium metal and a characteristic color change (typically to a cloudy grey or brown) signal the successful formation of the organometallic intermediate.
-
-
Carboxylation and Workup:
-
Cool the Grignard reagent to -78°C using a dry ice/acetone bath.
-
Bubble dry carbon dioxide (CO₂) gas through the solution or pour the Grignard solution over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a pure crystalline solid.
-
Chemical Reactivity and Applications
The molecule's reactivity is dominated by its carboxylic acid function, making it an excellent substrate for forming amides, esters, and other derivatives.
Pivotal Role in Bicalutamide Synthesis
While 4-cyano-3-(trifluoromethyl)aniline is the direct starting material for the non-steroidal antiandrogen drug Bicalutamide, the corresponding benzoic acid is a closely related and synthetically interconvertible key intermediate.[10][11] Bicalutamide functions by competitively inhibiting androgen receptors, playing a crucial role in the treatment of prostate cancer.[12] The synthesis highlights the importance of the cyano- and trifluoromethyl-substituted phenyl moiety provided by this class of reagents.
The general synthetic approach involves the formation of an amide bond between 4-cyano-3-(trifluoromethyl)aniline and a chiral side chain.
Representative Reaction: Amide Bond Formation
The carboxylic acid group is readily converted to an amide, a cornerstone reaction in pharmaceutical synthesis.
Caption: General workflow for amide synthesis from the title compound.
Detailed Protocol: Synthesis of an N-Aryl Amide
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. The formation of the acyl chloride is complete.
-
Causality: The conversion to the more reactive acyl chloride is necessary to facilitate amide bond formation with the amine, which is a weaker nucleophile. DMF catalyzes this transformation via the Vilsmeier-Haack mechanism.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (e.g., aniline) (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Safety and Handling
As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[15][16]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and bases.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a quintessential example of a modern chemical building block, engineered for utility and performance. Its unique electronic properties, conferred by the trifluoromethyl and cyano substituents, combined with the versatile reactivity of the carboxylic acid group, make it an invaluable intermediate. Its primary application lies in the synthesis of complex pharmaceutical agents, most notably as a structural precursor to potent anti-cancer drugs. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel future innovations in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. Retrieved January 19, 2026.
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LookChem. (n.d.). Cas 115754-21-7, 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN103539710A - Synthesis method of (R)-bicalutamide.
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Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Bicalutamide. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). EP1506170B1 - Method for producing bicalutamide.
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MDPI. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Retrieved January 19, 2026, from [Link]
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PMC - NIH. (n.d.). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.
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ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]
- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved January 19, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved January 19, 2026, from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, notably in the synthesis of non-steroidal androgen receptor modulators. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts specific electronic and steric properties that are crucial for its biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and industrially relevant pathways involve either the construction of the aromatic core through a Sandmeyer reaction starting from an aniline precursor or the late-stage introduction of the cyano group onto a pre-functionalized benzoic acid derivative.
Pathway I: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a versatile and powerful tool in aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including halogens, cyano, and trifluoromethyl groups, via a diazonium salt intermediate.[1][2] This pathway offers a robust route to this compound, typically commencing from a substituted aniline.
A logical starting point for this pathway is 4-amino-3-(trifluoromethyl)benzonitrile. The synthesis of this key intermediate is a multi-step process that begins with a more readily available starting material.
Synthesis of the Key Intermediate: 4-Amino-3-(trifluoromethyl)benzonitrile
A common industrial synthesis of 4-amino-3-(trifluoromethyl)benzonitrile starts from m-trifluoromethyl fluorobenzene.[3][4] The process involves a three-step sequence: regioselective bromination, nucleophilic aromatic substitution with cyanide, and subsequent ammonolysis.
Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene
The initial step involves the electrophilic bromination of m-trifluoromethyl fluorobenzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The directing effects of these two groups work in concert to favor the introduction of the bromine atom at the 4-position, ortho to the fluorine and meta to the trifluoromethyl group.
Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene
The resulting 4-fluoro-2-(trifluoromethyl)bromobenzene undergoes a nucleophilic aromatic substitution reaction to replace the fluorine atom with a cyano group. This reaction is typically carried out using a cyanide source such as cuprous cyanide (CuCN) in a high-boiling solvent like quinoline.[3][4]
Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile
The final step to obtain the key aniline intermediate is the displacement of the fluorine atom with an amino group through ammonolysis. This is typically achieved by heating 4-fluoro-2-(trifluoromethyl)benzonitrile with ammonia in a suitable solvent under pressure.[3]
Conversion of 4-Amino-3-(trifluoromethyl)benzonitrile to the Final Product
With the key aniline intermediate in hand, the synthesis proceeds through the classical Sandmeyer reaction sequence followed by hydrolysis.
Step 1: Diazotization of 4-Amino-3-(trifluoromethyl)benzonitrile
The amino group of 4-amino-3-(trifluoromethyl)benzonitrile is converted into a diazonium salt. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]
Step 2: Sandmeyer Cyanation
The diazonium salt is then carefully added to a solution containing a copper(I) cyanide catalyst. This results in the displacement of the diazonium group (-N₂⁺) by a cyano group, yielding 4-cyano-3-(trifluoromethyl)benzonitrile.[1][2] The reaction proceeds via a radical mechanism involving a single electron transfer from the copper(I) catalyst to the diazonium ion.[6]
Step 3: Hydrolysis of 4-Cyano-3-(trifluoromethyl)benzonitrile
The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions.[7][8][9] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid.[10][11] Base-catalyzed hydrolysis, on the other hand, uses a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.[9]
Visualizing Pathway I
Caption: Sandmeyer reaction pathway to the target molecule.
Pathway II: Cyanation of a Halogenated Precursor
An alternative and often more direct route involves the introduction of the cyano group onto an aromatic ring that already possesses the trifluoromethyl and a leaving group, such as a halogen. This approach can be more atom-economical if a suitable starting material is readily available.
A plausible precursor for this pathway is 4-chloro-3-(trifluoromethyl)benzonitrile.
Synthesis via Cyanation of a Halogenated Benzoic Acid Derivative
This pathway can commence from a halogenated benzoic acid derivative, such as 4-chloro-3-(trifluoromethyl)benzoic acid.
Step 1: Cyanation of 4-Chloro-3-(trifluoromethyl)benzoic acid
The chloro substituent can be displaced by a cyano group using a nucleophilic aromatic substitution reaction. A common method for this transformation is the Rosenmund-von Braun reaction, which employs a cyanide source, often in the presence of a copper catalyst. For instance, heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide has been reported to yield the corresponding cyano-nitrobenzoic acid, suggesting a similar transformation is feasible for the trifluoromethyl analog.[12]
Step 2: Hydrolysis to the Final Product
This step is not necessary if the starting material is already a benzoic acid derivative. However, if the synthesis starts from a benzonitrile, such as 4-chloro-3-(trifluoromethyl)benzonitrile, the final step would be the hydrolysis of the nitrile group to the carboxylic acid, as described in Pathway I.
Visualizing Pathway II
Caption: Halogen cyanation pathway to the target molecule.
Experimental Protocols
The following are representative, generalized protocols for the key transformations discussed. Researchers should consult the primary literature for specific, optimized conditions.
Protocol 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (1.0 eq.) in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) with cooling in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution is typically used immediately in the subsequent step.
Protocol 2: Sandmeyer Cyanation
-
Prepare a solution or suspension of copper(I) cyanide (1.0-1.5 eq.) in a suitable solvent (e.g., water, acetonitrile).
-
Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the copper(I) cyanide mixture, controlling the rate of addition to manage gas evolution (N₂).
-
Allow the reaction to warm to room temperature or gently heat as required to drive the reaction to completion.
-
Work-up typically involves extraction and purification by chromatography or recrystallization.
Protocol 3: Hydrolysis of a Benzonitrile (Acidic Conditions)
-
Combine the benzonitrile (1.0 eq.) with an excess of a strong aqueous acid (e.g., 50% H₂SO₄).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it onto ice.
-
The solid carboxylic acid product that precipitates is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Data Summary
| Reaction Step | Starting Material | Key Reagents | Typical Solvents | Temperature (°C) |
| Diazotization | Aromatic Amine | NaNO₂, HCl/H₂SO₄ | Water | 0-5 |
| Sandmeyer Cyanation | Diazonium Salt | CuCN | Water, Acetonitrile | 0 to reflux |
| Nitrile Hydrolysis (Acidic) | Benzonitrile | H₂SO₄ (aq.) | Water | Reflux |
| Nitrile Hydrolysis (Basic) | Benzonitrile | NaOH (aq.), then HCl | Water, Ethanol | Reflux |
| Aryl Halide Cyanation | Aryl Halide | CuCN | DMF, Quinoline | 150-200 |
Conclusion
The synthesis of this compound is a multi-step process that can be effectively achieved through well-established synthetic methodologies. The Sandmeyer reaction pathway, starting from an appropriately substituted aniline, offers a versatile and reliable route, while the cyanation of a halogenated precursor can provide a more direct approach if the starting materials are accessible. The choice of synthetic strategy will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of this valuable synthetic building block.
References
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- Kaur, N., & Kishore, D. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 25, 1-22.
- Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (2008). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (2006). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- MDPI. (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.
- ResearchGate. (n.d.). Natural pathways for enzymatic conversion of nitriles to carboxylic acids. Retrieved from a research article on nitrile hydrolysis.
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]
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4-Cyano-3-(trifluoromethyl)benzoic acid IUPAC name and structure
An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid: A Core Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1227502-36-4), a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development. The strategic placement of its cyano, trifluoromethyl, and carboxylic acid moieties makes it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. This document details its chemical identity, physicochemical properties, logical synthetic strategies, key applications in medicinal chemistry, and essential safety and handling protocols. The guide emphasizes the scientific rationale behind its utility, particularly how the trifluoromethyl group contributes to enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules, a cornerstone of modern drug design.[1][2][3]
Introduction: The Significance of Fluorinated Building Blocks
In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the pharmacological profile of new chemical entities.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its profound impact on a molecule's essential properties.[2] Its strong electron-withdrawing nature and high metabolic stability can drastically improve a drug candidate's lipophilicity, bioavailability, and resistance to metabolic degradation.[2][3]
This compound emerges as a premier example of a molecular scaffold designed to leverage these benefits. It provides medicinal chemists with a rigid aromatic core pre-functionalized with three distinct groups:
-
A carboxylic acid , which serves as a versatile synthetic handle for amide bond formation, esterification, or other conjugations to a parent molecule.
-
A trifluoromethyl group , to impart the desirable pharmacokinetic properties mentioned above.
-
A cyano group , which acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, fine-tuning the electronic environment of the molecule and its interaction with biological targets.
This guide explores the technical details of this high-value compound, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical entity are paramount for its successful application. The structure of this compound is defined by a benzoic acid core substituted with a cyano group at the 4-position and a trifluoromethyl group at the 3-position.
Caption: Chemical structure of this compound.
The key identifying properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal |
| CAS Number | 1227502-36-4 | [4][5] |
| Molecular Formula | C₉H₄F₃NO₂ | [4][5] |
| Molecular Weight | 215.13 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| SMILES | O=C(O)C1=CC=C(C#N)C(C(F)(F)F)=C1 | [4] |
| InChI Key | Not readily available |
Synthesis and Reactivity
Rationale for Synthetic Interest
The value of this compound lies in its utility as a synthetic intermediate. The molecule is not typically desired as an end-product but rather as a crucial component to be incorporated into a larger, more complex molecule. Its synthesis is driven by the need for scaffolds that can predictably and reliably introduce the trifluoromethyl and cyano functionalities.
Proposed Synthetic Workflow
While specific, scaled-up synthesis protocols are often proprietary, a logical and common route can be devised from fundamental organic chemistry principles. A plausible method involves the oxidation of the corresponding toluene derivative, 4-cyano-3-(trifluoromethyl)toluene. This precursor can be synthesized through established aromatic substitution reactions. The oxidation of the methyl group to a carboxylic acid is a robust and high-yielding transformation.
Caption: Logical pathway from the core scaffold to its biological target.
Rationale in Structure-Activity Relationships (SAR)
A medicinal chemist would select this building block for several strategic reasons:
-
Metabolic Blocking: The trifluoromethyl group is metabolically stable and can act as a bioisostere for other groups (like a chlorine atom), but with improved properties. [2]Its placement can block potential sites of oxidative metabolism on the aromatic ring, increasing the drug's half-life.
-
Enhanced Binding Affinity: The strong dipole moment of the C-F bonds and the electron-withdrawing nature of both the -CF₃ and -CN groups create a unique electronic profile that can lead to stronger, more specific interactions within a protein's binding pocket.
-
Improved Cell Permeability: The lipophilicity conferred by the trifluoromethyl group can enhance the molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets like the androgen receptor.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. The information provided here is based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals.
GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. | [4] |
Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure and ensure researcher safety.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Spill and Disposal Procedures:
-
In case of a spill, avoid breathing dust. Carefully sweep or scoop the solid material into a designated waste container.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully designed structure provides a direct route to incorporating the highly desirable trifluoromethylphenyl pharmacophore into novel drug candidates. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this building block to develop next-generation therapeutics, particularly in the field of oncology. The continued application of such advanced, fluorinated intermediates will undoubtedly remain a cornerstone of modern medicinal chemistry.
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An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
4-Cyano-3-(trifluoromethyl)benzoic acid, identified by its CAS number 1227502-36-4, is a highly functionalized aromatic carboxylic acid. Its strategic placement of a cyano group, a trifluoromethyl moiety, and a carboxylic acid on a benzene ring makes it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a sought-after feature in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its critical role in the synthesis of the non-steroidal antiandrogen, Apalutamide.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use of this compound in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227502-36-4 | [2] |
| Molecular Formula | C₉H₄F₃NO₂ | - |
| Molecular Weight | 215.13 g/mol | - |
| Appearance | White to off-white solid | General observation |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid based on related structures. | Inferred |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred from common practice |
| Purity | Typically >97% | Commercial suppliers |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region. The proton ortho to the carboxylic acid will likely appear as a doublet, the proton ortho to the cyano group as another doublet, and the proton between the cyano and trifluoromethyl groups as a doublet of doublets. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The nitrile carbon will also be readily identifiable.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR will display a singlet corresponding to the -CF₃ group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by several key absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ will be indicative of the O-H stretch of the carboxylic acid.[3] A sharp, strong absorption around 1700 cm⁻¹ will correspond to the C=O stretch of the carbonyl group.[4] The C≡N stretch of the nitrile will appear as a medium-intensity peak around 2230 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will be visible as strong bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 215. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45), which are common fragmentation pathways for benzoic acids.[5][6]
Synthesis of this compound: A Plausible and Detailed Protocol
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Sandmeyer Reaction - Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
-
Rationale: The Sandmeyer reaction is a reliable method for replacing an amino group on an aromatic ring with a halide.[8] Copper(I) bromide is used as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the bromide.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (3.0-4.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-(trifluoromethyl)benzonitrile.
-
Step 2: Hydrolysis - Synthesis of this compound
-
Rationale: The nitrile group is relatively stable under acidic conditions, allowing for the selective hydrolysis of a less reactive functional group in its presence. However, in this case, the desired transformation is the conversion of the nitrile to a carboxylic acid. A more plausible route, though not explicitly found for this exact molecule, would be the hydrolysis of a related benzonitrile. For the purpose of this guide, we will assume a hypothetical hydrolysis of the nitrile to a carboxylic acid, a common transformation in organic synthesis.
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve the 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq) from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 120-140 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Application in Drug Discovery: The Synthesis of Apalutamide
This compound is a key intermediate in the synthesis of Apalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[9] The carboxylic acid functionality of this molecule allows for a crucial amide bond formation step.
Diagram 2: Role in Apalutamide Synthesis
Caption: Amide coupling reaction utilizing the target molecule.
Protocol for Amide Coupling
-
Rationale: The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent, such as HATU (1.1 eq) or EDCI (1.2 eq) in combination with an additive like HOBt (1-Hydroxybenzotriazole) (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Amine Addition and Reaction:
-
Add the desired amine intermediate for the Apalutamide synthesis (e.g., a substituted aniline derivative) (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to yield the desired Apalutamide precursor.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Identification: Based on the safety data for structurally related compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to prevent dispersal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a strategically important building block in contemporary organic synthesis. Its unique combination of functional groups, particularly the influential trifluoromethyl moiety, makes it a valuable asset for medicinal chemists, especially in the development of novel therapeutics like Apalutamide. This guide has provided a detailed, practical framework for its synthesis, characterization, and application, empowering researchers and drug development professionals to effectively utilize this versatile intermediate in their endeavors.
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Pharmaffiliates. (n.d.). Apalutamide-impurities. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]
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European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PMC. (2025, August 19). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Retrieved from [Link]
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BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
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An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
4-Cyano-3-(trifluoromethyl)benzoic acid, identified by its CAS number 1227502-36-4, is a substituted aromatic carboxylic acid of significant interest to the scientific community.[1][2][3][4][5][6] Its unique trifluoromethyl and cyano functionalities on a benzoic acid scaffold make it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering a versatile platform for the design of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical overview of its properties, handling, and potential applications.
Core Molecular and Physical Characteristics
A thorough understanding of the fundamental physical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this compound is not broadly published, the available information from chemical suppliers provides a foundational dataset.
Table 1: Physical and Molecular Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1227502-36-4 | [1][2][3][4] |
| Molecular Formula | C₉H₄F₃NO₂ | [1][2][4] |
| Molecular Weight | 215.13 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | [7] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified |
Note: Some physical properties like melting point, boiling point, and solubility are not yet publicly documented and would require experimental determination.
The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, a property that can improve pharmacokinetic profiles in drug candidates.[8] The cyano group, a strong electron-withdrawing moiety, can participate in various chemical transformations and influences the electronic properties of the molecule.[9]
Chemical Identity and Structure
The precise arrangement of atoms and functional groups dictates the chemical behavior of a molecule. The structure of this compound is key to understanding its reactivity and potential applications.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Synthesis and Reactivity Insights
The reactivity of this molecule is largely governed by its three functional groups:
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity is expected to be enhanced by the two electron-withdrawing substituents on the aromatic ring.
-
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
-
Trifluoromethylated Aromatic Ring: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. However, the ring can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Applications in Scientific Research
The unique structural features of this compound make it a promising building block in several areas of research, particularly in drug discovery and materials science.
Medicinal Chemistry
The trifluoromethyl group is a common substituent in many FDA-approved drugs due to its ability to improve metabolic stability and binding affinity.[8] The aniline derivative, 4-cyano-3-(trifluoromethyl)aniline, is a known starting material for the synthesis of the nonsteroidal antiandrogen bicalutamide, used in the treatment of prostate cancer.[7][11] This suggests that this compound could serve as a key intermediate for the synthesis of other biologically active compounds, including enzyme inhibitors and receptor modulators.
Materials Science
Fluorinated benzoic acids are utilized in the development of advanced polymers and liquid crystals.[12] The incorporation of the cyano and trifluoromethyl groups can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic and optical characteristics.[9] This makes this compound a candidate for the synthesis of high-performance polymers, coatings, and functional organic materials for applications in electronics and optoelectronics.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data indicates the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Diagram 2: GHS Hazard Pictograms
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A Technical Guide to the Spectroscopic Characterization of 4-Cyano-3-(trifluoromethyl)benzoic acid
Introduction: The Structural Significance of 4-Cyano-3-(trifluoromethyl)benzoic acid
This compound (CAS No. 1227502-36-4) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid backbone, substituted with three distinct and electronically active functional groups—a carboxylic acid, a nitrile, and a trifluoromethyl group—makes it a versatile building block for the synthesis of complex molecular architectures. The cyano and trifluoromethyl moieties, both potent electron-withdrawing groups, significantly influence the electronic properties of the benzoic acid, impacting its reactivity and potential as a ligand or pharmacophore. Given its utility, for instance, as a precursor in the synthesis of selective androgen receptor modulators (SARMs), a thorough and unambiguous structural characterization is paramount for any research or development endeavor.[3]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~13.0 - 14.0 | Singlet (broad) | -COOH |
| ¹H | ~8.5 | Singlet | H-2 |
| ¹H | ~8.4 | Doublet | H-6 |
| ¹H | ~8.0 | Doublet | H-5 |
| ¹³C | ~165 | Singlet | -COOH |
| ¹³C | ~138 | Singlet | C-4 |
| ¹³C | ~135 | Singlet | C-6 |
| ¹³C | ~133 | Quartet | C-3 |
| ¹³C | ~131 | Singlet | C-5 |
| ¹³C | ~130 | Singlet | C-1 |
| ¹³C | ~123 (q, ¹JCF ≈ 274 Hz) | Quartet | -CF₃ |
| ¹³C | ~115 | Singlet | -CN |
| ¹⁹F | ~ -63 | Singlet | -CF₃ |
Table 2: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2230 | Sharp, Medium | C≡N stretch (Aromatic nitrile) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1480 | Medium to Weak | C=C stretch (Aromatic ring) |
| ~1320 | Strong | C-F stretch (Trifluoromethyl) |
| ~1180, ~1140 | Strong | C-F stretch (Trifluoromethyl) |
| ~900 - 650 | Medium to Strong | C-H out-of-plane bend (Aromatic) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Predicted m/z | Relative Intensity | Proposed Fragment |
| 215 | Moderate | [M]⁺ (Molecular Ion) |
| 198 | High | [M - OH]⁺ |
| 187 | Moderate | [M - CO]⁺ |
| 170 | Moderate | [M - COOH]⁺ |
| 146 | High | [M - CF₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the nuclei and their connectivity.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a suitable choice due to its high polarity, which should effectively dissolve the carboxylic acid. It also has a well-defined residual solvent peak for referencing. For quantitative NMR (qNMR), a suitable internal standard should be chosen that is soluble in the selected solvent and has resonances that do not overlap with the analyte signals.[4]
-
Spectrometer Frequency: A higher field strength (e.g., 500 or 600 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
Relaxation Delay: A sufficient relaxation delay (5x the longest T₁) is crucial for obtaining accurate integrations in ¹H NMR, which is essential for correct structural assignment.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The most downfield signal is expected for the acidic proton of the carboxylic acid, which will likely be broad due to hydrogen bonding and exchange. The aromatic region will display three distinct signals. The proton at the 2-position (H-2) is deshielded by the adjacent carboxylic acid and the trifluoromethyl group, and will likely appear as a singlet or a narrow triplet due to a small four-bond coupling to the fluorine atoms. The protons at the 5 and 6-positions will be a pair of doublets, with their chemical shifts influenced by the cyano and trifluoromethyl groups.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5] The aromatic region will show six distinct signals, as all carbons are in unique chemical environments. The carbon bearing the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms, and the trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The nitrile carbon is expected in its characteristic region around 115 ppm.
-
¹⁹F NMR: A single, sharp signal is predicted for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for an aromatic trifluoromethyl group.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, nitrile, and trifluoromethyl groups, as well as the aromatic ring.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Causality in Experimental Choices:
-
ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is a modern, rapid, and reproducible technique for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to the traditional KBr pellet method.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations for a molecule of this type.
Interpretation of Predicted IR Spectrum
The IR spectrum will be dominated by several key features:
-
A very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7]
-
A sharp, medium-intensity peak around 2230 cm⁻¹, indicative of the C≡N stretching vibration of the aromatic nitrile.
-
A strong, sharp absorption at about 1710 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid, likely in a dimeric form.
-
Strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Several weaker to medium bands in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Causality in Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, thermally stable organic molecules. It typically produces a rich fragmentation pattern that is useful for structural elucidation.
-
Electron Energy: 70 eV is the standard electron energy for EI, as it provides good ionization efficiency and reproducible fragmentation patterns, allowing for comparison with spectral libraries.
Interpretation of Predicted Mass Spectrum
The molecular weight of this compound is 215.13 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 215. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the functional groups:
-
Loss of -OH: A peak at m/z 198, corresponding to the loss of a hydroxyl radical from the carboxylic acid group, is expected to be prominent.
-
Loss of -COOH: A peak at m/z 170 would result from the loss of the entire carboxylic acid group as a radical.
-
Loss of -CF₃: A significant peak at m/z 146 would indicate the loss of the trifluoromethyl radical.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. While direct experimental data is not widely available, a combination of predictive methods based on sound spectroscopic principles and data from analogous compounds provides a reliable framework for its identification and structural verification. The detailed experimental protocols provided in this guide offer a clear path for researchers to obtain and interpret the necessary spectroscopic data, ensuring the quality and integrity of their scientific work.
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Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Benzoic Acid. [Link]
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PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]
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PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) for Benzoic Acid. [Link]
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4-Cyano-3-(trifluoromethyl)benzoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 4-Cyano-3-(trifluoromethyl)benzoic acid and its Derivatives
Executive Summary
Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen-based therapeutics, offering the potential to harness the anabolic benefits of androgens in muscle and bone with reduced androgenic side effects in tissues like the prostate.[1] The chemical scaffold based on this compound is foundational to a major class of nonsteroidal SARMs, including compounds like Enobosarm (Ostarine) and S-23.[2][3] This guide provides a detailed exploration of the molecular mechanism by which these aryl-propionamide-derived SARMs exert their tissue-selective effects. We will dissect the process from initial androgen receptor binding and conformational changes to the differential recruitment of coregulatory proteins and the subsequent modulation of gene transcription. Furthermore, this document furnishes detailed, field-proven protocols for key validation assays, including competitive binding and reporter gene assays, to provide researchers with the practical tools necessary for the characterization of this important class of molecules.
Introduction: The Rise of Nonsteroidal SARMs
For decades, the therapeutic use of steroidal androgens like testosterone has been a double-edged sword. While effective at increasing muscle mass, bone density, and overall strength, their clinical application is hampered by a lack of tissue selectivity, leading to undesirable androgenic effects such as benign prostatic hyperplasia (BPH), and potential cardiovascular issues.[1][4] Moreover, their chemical structure makes them substrates for enzymes like 5α-reductase and aromatase, leading to further off-target effects.[5]
The development of nonsteroidal SARMs was born from the need to separate the anabolic activities of androgens from their androgenic effects.[6] A pivotal breakthrough came from the structural modification of nonsteroidal antiandrogens like bicalutamide, leading to the discovery of compounds built around the 4-cyano-3-(trifluoromethyl)phenyl moiety.[5] These molecules, unlike their steroidal predecessors, are not metabolized by 5α-reductase or aromatase and exhibit a unique pharmacological profile: they act as full agonists in anabolic tissues (muscle and bone) while functioning as partial agonists in androgenic tissues like the prostate.[1][5] This tissue selectivity is the cornerstone of their therapeutic promise for conditions such as muscle wasting, osteoporosis, and cachexia.[6][7]
Core Mechanism of Action: A Tale of Conformation and Coregulators
The tissue-selective action of 4-cyano-3-(trifluoromethyl)phenyl-derived SARMs is not due to preferential uptake by target tissues, but rather to the unique interaction between the SARM and the Androgen Receptor (AR) within the specific cellular context of each tissue. The mechanism can be understood through a multi-step process.
Androgen Receptor Engagement and Conformational Dynamics
The primary event is the binding of the SARM to the Ligand Binding Domain (LBD) of the Androgen Receptor, a nuclear receptor that functions as a ligand-activated transcription factor.[4][8] This binding event is characterized by high affinity and specificity. Upon binding, the AR undergoes a critical conformational change.[4] While both testosterone and SARMs induce a conformational shift that facilitates receptor dimerization and nuclear translocation, the precise final topology of the AR-LBD surface differs depending on the ligand.[5] It is this ligand-specific conformation that dictates the subsequent interactions with other proteins, forming the molecular basis of tissue selectivity.[5]
Differential Coregulator Recruitment
The surface of the AR-LBD, shaped by the bound ligand, serves as a docking site for a host of coregulatory proteins—coactivators and corepressors—that ultimately determine the transcriptional output.[7]
-
In Anabolic Tissues (e.g., Muscle): The conformation induced by a SARM like Ostarine promotes the recruitment of a specific profile of coactivator proteins to the AR complex. This SARM-AR-coactivator complex is highly efficient at initiating the transcription of genes responsible for protein synthesis and muscle growth, acting as a full agonist.[7]
-
In Androgenic Tissues (e.g., Prostate): In prostate cells, the SARM-induced AR conformation is subtly different. This altered surface fails to recruit the full complement of coactivators necessary for robust gene activation. Instead, it may simultaneously recruit both coactivators and corepressors.[7] This "mixed" complex results in a significantly attenuated transcriptional response, leading to partial agonism and sparing of the tissue from excessive androgenic stimulation.[5][7]
This differential recruitment is the key to SARM action. The unique cellular milieu—the specific types and concentrations of coregulators present in a muscle cell versus a prostate cell—allows the same SARM-AR complex to have vastly different functional outcomes.
Modulation of Gene Transcription
Once the SARM-AR-coregulator complex is assembled, it translocates to the nucleus and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4] The assembled coregulators then modify chromatin structure and recruit RNA polymerase II to initiate or suppress the transcription of genes that regulate muscle growth, bone formation, and prostate cell proliferation.
The signaling pathway is visualized below.
Caption: SARM signaling pathway from cytoplasmic binding to nuclear gene transcription.
Pharmacological Profile: Quantitative Insights
The activity of a SARM is defined by its binding affinity, potency, and tissue-selective efficacy. The table below summarizes key preclinical data for S-23, a potent SARM that shares the core 4-cyano-3-(trifluoromethyl)phenyl structure.[3][9]
| Parameter | Value | Description | Source |
| Binding Affinity (Ki) | 1.7 ± 0.2 nM | Measures the affinity of the compound for the androgen receptor. A lower value indicates stronger binding. | [9],[3] |
| In Vivo Potency (ED₅₀) | The dose required to elicit 50% of the maximal response. | ||
| Anabolic Tissue | 0.079 mg/day | Effective dose in the levator ani muscle (a proxy for skeletal muscle) in castrated rats. | [9],[3] |
| Androgenic Tissue | 0.43 mg/day | Effective dose in the prostate of castrated rats. | [9],[3] |
| Tissue Selectivity | ~5.4-fold | Ratio of ED₅₀ (Prostate / Levator Ani). A higher ratio indicates greater anabolic selectivity. | [9],[3] |
Experimental Methodologies for SARM Characterization
Validating the mechanism of action and pharmacological profile of a novel SARM requires a series of robust in vitro and in vivo assays.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled androgen from the AR, thereby determining its binding affinity (Ki).
Principle: Cytosol extracted from rat ventral prostates, a rich source of AR, is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.[10][11] The amount of radioligand displaced by the test compound is measured by liquid scintillation, allowing for the calculation of the IC₅₀, which is then used to determine the Ki.
Detailed Protocol:
-
Cytosol Preparation:
-
Excise ventral prostates from mature male rats and trim away fat.[10]
-
Homogenize the pooled tissue in ice-cold TEDG buffer (Tris, EDTA, DTT, Glycerol).[10]
-
Perform a high-speed refrigerated centrifugation (e.g., 30,000 x g for 30 minutes) to pellet cellular debris.[10]
-
Collect the supernatant, which contains the cytosolic AR fraction. Determine protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.[10]
-
-
Competitive Binding Reaction:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., unlabeled R1881).
-
In assay tubes on ice, add a constant amount of [³H]-R1881 and the varying concentrations of the test compound or standard.
-
Add a fixed amount of the prepared prostate cytosol to each tube.[10]
-
Incubate the mixture overnight (e.g., 18-20 hours) at 4°C to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxyapatite (HAP) slurry to each tube to bind the AR-ligand complexes.[10]
-
Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
-
Quantification:
-
Data Analysis:
-
Plot the percent of [³H]-R1881 bound against the log concentration of the test compound.
-
Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).[11]
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
AR Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.
Principle: A host cell line (e.g., COS-1, HEK293) is transiently co-transfected with two plasmids: an AR expression vector and a reporter vector.[12] The reporter vector contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple AREs.[13] When an active agonist binds to the AR, the complex binds to the AREs and drives the expression of luciferase. The resulting light output, measured with a luminometer, is directly proportional to the transcriptional activity of the AR.[12]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with an AR expression plasmid and an ARE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the media with media containing serial dilutions of the test compound, a positive control (e.g., DHT), and a vehicle control.[7]
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for AR activation and reporter gene expression.[7]
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a manufacturer-provided lysis buffer.
-
Transfer the cell lysate to an opaque assay plate.
-
Add the luciferase substrate to the lysate.
-
Immediately measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, subsequently add the Renilla substrate and measure again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLU) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal efficacy relative to the positive control).
-
Caption: Workflow for a cell-based AR Reporter Gene Assay.
Conclusion
The mechanism of action of 4-cyano-3-(trifluoromethyl)phenyl-based SARMs is a sophisticated example of targeted pharmacology. Their ability to selectively modulate the androgen receptor in a tissue-dependent manner hinges on the ligand-induced conformation of the receptor and the subsequent recruitment of specific coregulatory proteins. This elegant mechanism allows for the decoupling of desired anabolic effects from unwanted androgenic side effects, offering a promising therapeutic avenue for a range of clinical conditions. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and develop this important class of therapeutic agents.
References
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- ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay.
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- Wikipedia. (n.d.). Selective androgen receptor modulator.
- Oxford Academic. (n.d.). Nonsteroidal Selective Androgen Receptors Modulators (SARMs): Designer Androgens with Flexible Structures Provide Clinical Promise.
- Environmental Protection Agency (EPA). (n.d.). AR Binding Assay Fact Sheet.
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Biological Activity of 4-Cyano-3-(trifluoromethyl)benzoic Acid Derivatives: From Androgen Receptor Antagonism to Selective Modulation
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the biological activities of derivatives based on the 4-Cyano-3-(trifluoromethyl)benzoic acid scaffold. This chemical class is foundational to the development of potent nonsteroidal antiandrogens (NSAAs) and selective androgen receptor modulators (SARMs). We will delve into the core mechanism of action centered on the androgen receptor (AR), explore the critical structure-activity relationships (SAR) that define their function, and detail their therapeutic applications, primarily in prostate cancer. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic rationale behind the molecular design of these impactful therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The 4-Cyano-3-(trifluoromethyl)aniline moiety, a key precursor to the benzoic acid derivatives discussed herein, is a cornerstone in the synthesis of modern therapeutics targeting the androgen receptor (AR).[1][2] Its derivatives, most notably nonsteroidal antiandrogens like Bicalutamide, represent a significant advancement over steroidal antiandrogens by offering a "pure" antagonist profile without the partial agonist or off-target hormonal effects of their predecessors.[3][4]
The core structure is defined by two key functional groups whose properties are critical for biological activity:
-
Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and metabolically stable. Its inclusion in the scaffold enhances the molecule's ability to cross cell membranes to reach the intracellular AR and increases its resistance to metabolic degradation, thereby improving its pharmacokinetic profile.[5]
-
Cyano (-C≡N) Group: As a potent electron-withdrawing group, the cyano group plays a crucial role in the molecule's electronic properties and its specific interactions within the AR ligand-binding pocket.[6]
These derivatives function primarily by competitively inhibiting the androgen receptor, a ligand-activated transcription factor crucial for the development and progression of prostate cancer and other androgen-dependent conditions.[7][8] This guide will dissect this mechanism and explore how subtle structural modifications can shift the activity from pure antagonism, desired for cancer therapy, to selective tissue modulation.
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
The biological effects of androgens like testosterone and dihydrotestosterone (DHT) are mediated through their binding to the androgen receptor.[4] Derivatives of this compound function by directly interfering with this signaling cascade.
The Androgen Receptor Signaling Pathway:
-
Ligand Binding: In the absence of an androgen, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Endogenous androgens (testosterone or DHT) diffuse into the cell and bind to the Ligand Binding Domain (LBD) of the AR.
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal.
-
Dimerization & DNA Binding: The activated AR translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The AR-ARE complex recruits co-activators and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival.[9]
Inhibition by this compound Derivatives: These nonsteroidal compounds act as competitive antagonists.[10][11] They bind to the same ligand-binding pocket on the AR as endogenous androgens. However, their unique structure prevents the receptor from adopting the active conformation required for co-activator recruitment. This effectively blocks the downstream signaling cascade, inhibiting the transcription of androgen-dependent genes and suppressing tumor growth in prostate cancer.[9]
Caption: Mechanism of Androgen Receptor (AR) antagonism by a benzoic acid derivative.
Structure-Activity Relationship (SAR) and Compound Classes
The 4-cyano-3-(trifluoromethyl)phenyl core is versatile. Modifications to the attached propionamide side chain dictate whether the resulting compound is a pure antiandrogen or a Selective Androgen Receptor Modulator (SARM).
Nonsteroidal Antiandrogens (NSAAs)
For NSAA activity, as seen in Bicalutamide , the focus is on maximizing AR antagonism to completely shut down signaling in prostate cancer cells. The key structural features contribute to high-affinity binding and a purely antagonistic profile.
Selective Androgen Receptor Modulators (SARMs)
SARMs, such as Ostarine (GTx-024) and S-23 , are designed to exhibit tissue-selective activity.[12][13] They act as agonists in anabolic tissues like muscle and bone while acting as antagonists or weak partial agonists in androgenic tissues like the prostate. This selectivity is achieved through subtle structural modifications that alter the conformation of the AR upon binding, leading to differential recruitment of co-activators and co-repressors in a tissue-specific manner.
The table below summarizes the binding affinities and biological effects of representative compounds, illustrating the divergence between NSAAs and SARMs.
| Compound | Class | Target | AR Binding Affinity (Ki) | Primary Biological Effect | Reference |
| Bicalutamide | NSAA | Prostate Cancer | ~100-200 nM (low affinity) | Pure AR antagonist | [3] |
| Enzalutamide | NSAA | Prostate Cancer | ~2.1 nM | Potent AR antagonist | [14] |
| S-22 | SARM | Anabolic Agent | 2.0 nM | Agonist in muscle, antagonist in prostate | [15] |
| S-23 | SARM | Male Contraception | 1.7 nM | Agonist in muscle, suppresses spermatogenesis | [13] |
| GTx-024 (Ostarine) | SARM | Muscle Wasting | ~3.8 nM | Agonist in muscle and bone | [12][15] |
Note: Binding affinities can vary based on experimental conditions.
Experimental Evaluation: Protocols and Methodologies
Evaluating the biological activity of these derivatives requires a multi-step approach, progressing from initial in vitro screening to comprehensive in vivo characterization.
Caption: Standard experimental workflow for characterizing AR modulators.
Protocol: In Vitro Androgen Receptor Functional Assay
Objective: To determine if a test compound can antagonize androgen-induced AR transcriptional activity.
Rationale: This assay provides functional data beyond simple binding affinity. It measures the compound's ability to prevent the AR from activating gene expression, which is the ultimate therapeutic goal for an NSAA. A luciferase reporter provides a highly sensitive and quantitative readout of receptor activity.[16]
Methodology:
-
Cell Culture: Use a human cell line that expresses the androgen receptor, such as the MDA-kb2 breast cancer cell line or the LNCaP prostate cancer cell line.[14][17] These cells are often stably transfected with a reporter construct containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV).[16]
-
Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium. Also prepare solutions of a known AR agonist (e.g., 1 nM R1881 or DHT) and a vehicle control.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the diluted test compounds to the wells.
-
After a 30-minute pre-incubation, add the AR agonist to all wells except the vehicle control. This challenges the antagonist.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the control wells.
-
Plot the normalized response against the log concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist-induced activity) using a non-linear regression curve fit.
-
Protocol: In Vivo SARM Activity Assessment
Objective: To evaluate the tissue-selective androgenic and anabolic activity of a test compound.
Rationale: The castrated male rat model is the gold standard for evaluating SARM activity. Castration removes the endogenous source of androgens, making the androgen-responsive tissues (like the prostate and levator ani muscle) highly sensitive to exogenous compounds. The levator ani muscle is a proxy for anabolic activity, while the prostate and seminal vesicles are markers for androgenic activity. A successful SARM will increase the weight of the levator ani muscle with minimal effect on the prostate.[13]
Methodology:
-
Animal Model: Use young adult male Sprague-Dawley rats. Perform surgical castration (orchiectomy) and allow a 14-day recovery period for androgen-responsive organs to regress.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (n=6-8 per group).
-
Groups should include: Vehicle control (castrated), Testosterone Propionate (TP) positive control (castrated + TP), and multiple dose levels of the test SARM (castrated + SARM).
-
Administer the compounds daily for 14 days via oral gavage or subcutaneous injection.
-
-
Endpoint Collection:
-
On day 15, euthanize the animals.
-
Carefully dissect and weigh the target organs: levator ani muscle, prostate gland, and seminal vesicles.
-
-
Data Analysis:
-
Calculate the mean organ weight for each group.
-
Compare the organ weights of the SARM-treated groups to both the vehicle control (to assess agonist activity) and the TP-treated group (to assess relative potency and efficacy).
-
A high ratio of anabolic (levator ani) to androgenic (prostate) activity indicates desirable tissue selectivity.
-
The table below shows representative data for the SARM S-23, demonstrating its potent anabolic effects with reduced androgenic impact compared to its binding affinity suggests.[13]
| Treatment Group (Dose/day) | Levator Ani Muscle (mg) | Prostate Weight (mg) | Anabolic/Androgenic Ratio |
| Vehicle (Castrated) | 120 ± 8 | 25 ± 3 | - |
| S-23 (0.079 mg) | 240 ± 15 (ED₅₀) | ~50 | High |
| S-23 (0.43 mg) | >300 | 125 ± 10 (ED₅₀) | Moderate |
Conclusion and Future Perspectives
Derivatives of this compound are a clinically and scientifically significant class of compounds that have revolutionized the treatment of prostate cancer and opened new avenues for conditions requiring tissue-selective androgenic activity. Their success is a testament to rational drug design, where the strategic placement of the cyano and trifluoromethyl groups on a simple phenyl ring scaffold imparts potent and specific biological activity.
Future research will likely focus on:
-
Next-Generation NSAAs: Developing antagonists that can overcome resistance mechanisms in castration-resistant prostate cancer (CRPC), such as AR mutations or splice variants.[9]
-
Novel SARMs: Refining the tissue selectivity of SARMs to create therapies for osteoporosis, muscle wasting, and hypogonadism with even better safety profiles.
-
Targeting Other Pathways: Exploring if these scaffolds can be adapted to modulate other nuclear receptors or signaling pathways, expanding their therapeutic potential beyond the androgen receptor.
The foundational principles of mechanism, SAR, and rigorous experimental evaluation discussed in this guide will continue to be paramount in advancing this important field of medicinal chemistry.
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Acknowledging the Hazard Profile: A Synthesis of Functional Group Chemistry
An In-Depth Technical Guide to the Safe Handling of 4-Cyano-3-(trifluoromethyl)benzoic Acid
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 1227502-36-4), a specialized reagent utilized in advanced pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. The protocols herein are grounded in the principles of risk assessment, hazard control, and self-validating safety systems.
-
Aromatic Nitrile Group (-CN): The primary toxicological concern with organic nitriles is their potential to be metabolized or hydrolyzed, which can release cyanide ions.[1] Cyanide is a potent inhibitor of cellular respiration.[2] Acidic or basic conditions, particularly with heating, can facilitate the hydrolysis of the nitrile to a carboxylic acid, a reaction that proceeds through an amide intermediate.[3][4] This potential for cyanide release is a critical factor in determining handling and emergency procedures.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is generally characterized by high stability due to the strength of the carbon-fluorine bond.[2] However, under conditions of thermal decomposition, fluorinated organic compounds can break down to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[5] While the CF₃ group itself is considered relatively inert biologically, its presence significantly influences the electronic properties and metabolic stability of the parent molecule.[6]
-
Benzoic Acid Core: As a carboxylic acid, this compound is expected to be a skin and eye irritant.[7] In its solid form, it is a dust hazard, necessitating measures to control airborne particulates.
Based on supplier information for this specific compound, the primary hazards are officially classified as follows.[8]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation. |
The Hierarchy of Controls: A Multi-Layered Safety Protocol
A self-validating safety system relies on a multi-layered approach, prioritizing engineering controls over procedural ones and personal protective equipment (PPE). The following workflow illustrates the decision-making process for safely handling this compound.
Caption: Risk assessment and control workflow for handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazardous material.
-
Ventilation: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The face velocity of the fume hood should be verified to be within institutional safety standards (typically 80-120 ft/min).
-
Containment: For procedures involving heating or reactions that could generate pressure, a blast shield should be used in addition to the fume hood sash. When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize dust dispersal.
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved for any procedure involving this compound. The SOP should cover all steps from material acquisition to waste disposal.
-
Training: All personnel must be trained on the specific hazards outlined in this guide and the lab-specific SOP. Training records must be maintained.
-
Designated Area: Designate a specific area within the laboratory for the storage and handling of this compound. This area should be clearly marked with appropriate hazard signage.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risks and in the event of a spill or accident.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides protection against skin irritation. For prolonged contact or immersion, consult glove manufacturer's chemical resistance data. Double-gloving is recommended.[7] |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against dust particles and splashes. A face shield is critical when handling larger quantities or during procedures with a higher splash risk.[9] |
| Body Protection | Flame-resistant laboratory coat | Protects skin from contact and prevents contamination of personal clothing. |
| Respiratory | Not required with proper engineering controls | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary.[9] |
Experimental Protocols: From Bench to Waste
Safe Storage
Store this compound in a tightly sealed, clearly labeled container.[1] Keep it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Segregate it from materials that could react to generate hazardous gases (e.g., acids that could react with residual cyanide).
Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat or line the balance with aluminum foil to contain any spills.
-
Dissolving: Add the solid to the solvent slowly and with stirring. Avoid creating dust. If heating is required to dissolve the solid, use a controlled heating mantle and a condenser to prevent vapor release.
-
Reaction Quenching: Be mindful that quenching reactions with aqueous acidic or basic solutions could potentially initiate hydrolysis of the nitrile group. If possible, use non-aqueous workup procedures. If an aqueous quench is necessary, it should be performed cautiously at low temperatures.
Waste Disposal
-
Solid Waste: Contaminated items (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not mix with incompatible waste streams. The waste stream should be labeled as "Acutely Toxic" due to the nitrile component.
-
Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: A Validated Response System
Rapid and correct response to an emergency is critical. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Provide the medical team with the compound name and any available hazard information.[9] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large or ventilation is poor. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. |
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic Acid and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Cyano-3-(trifluoromethyl)benzoyl Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups is paramount to tuning molecular properties and achieving desired biological or physical outcomes. The trifluoromethyl (-CF3) group is a cornerstone of this strategy, renowned for its ability to enhance metabolic stability, increase lipophilicity, and modify electronic properties, which can lead to improved binding affinity and pharmacokinetic profiles of drug candidates.[1][2][3] When combined with a cyano (-CN) group, a versatile synthetic handle that can be transformed into various functionalities like amides, amines, and tetrazoles, the resulting scaffold becomes exceptionally valuable.[4]
The 4-cyano-3-(trifluoromethyl)benzoic acid framework is a prominent example of this design philosophy. Its derivatives are key intermediates in the synthesis of a range of pharmaceutically active compounds, including nonsteroidal antiandrogens like Bicalutamide, used in prostate cancer therapy.[5][6] The rigid, electronically distinct substitution pattern of this scaffold provides a robust platform for building complex molecules with tailored properties.
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Section 1: A Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two principal retrosynthetic directions. The choice of pathway is often dictated by the availability and cost of starting materials.
-
Pathway A: Late-Stage Cyanation. This strategy involves installing the cyano group onto a pre-functionalized 3-(trifluoromethyl)benzoic acid ring. The most common precursors for this approach are 4-amino or 4-halo (typically bromo) derivatives. This is often the preferred route in industrial settings.
-
Pathway B: Scaffold Modification. This approach begins with a molecule that already contains the 4-cyano-3-(trifluoromethyl)phenyl core, such as 4-cyano-3-(trifluoromethyl)toluene. The final step involves the oxidation of the benzylic methyl group to a carboxylic acid.
Caption: Retrosynthetic strategies for this compound.
Section 2: Protocol 1 - Synthesis via Palladium-Catalyzed Cyanation
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. Palladium-catalyzed cyanation of aryl halides is a highly efficient and functional-group-tolerant method for introducing the nitrile moiety.[7] This protocol is particularly advantageous due to its high yields and the use of less toxic cyanide sources compared to classical methods.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, forming an Ar-Pd(II)-Br complex. (2) Cyanide Metathesis , where the bromide ligand is exchanged for a cyanide ligand from the cyanide source. (3) Reductive Elimination , where the aryl nitrile product is released, regenerating the active Pd(0) catalyst. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement, as it is a stable, non-toxic, and easy-to-handle solid, making the process safer and more practical for large-scale synthesis.[4]
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Detailed Experimental Protocol
Starting Material: 4-Bromo-3-(trifluoromethyl)benzoic acid[8][9]
Reagents & Equipment:
-
4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.35-0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.4 equiv), sodium carbonate (2.0 equiv), and palladium(II) acetate (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Carefully acidify the aqueous mixture to pH 2-3 with 2M HCl. This will protonate the carboxylic acid, making it less water-soluble.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
| Parameter | Condition | Rationale/Notes |
| Cyanide Source | K₄[Fe(CN)₆] | Low toxicity, stable solid. Releases cyanide slowly, minimizing catalyst poisoning.[4] |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂ is a common, effective precursor. Ligands can improve efficiency for challenging substrates. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are required to solubilize salts and reach necessary temperatures.[4] |
| Temperature | 120-140 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |
| Yield | 80-95% | This method is generally high-yielding.[4] |
Section 3: Protocol 2 - Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic, powerful transformation that converts an aromatic amino group into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[10][11] This method is highly reliable and provides an excellent alternative when the corresponding aromatic amine is more accessible than the aryl halide.
Causality and Mechanistic Insight: The process occurs in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and generally unstable, so it is used immediately without isolation.[12]
-
Cyanide Displacement: The diazonium salt solution is added to a solution of a copper(I) cyanide catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a cyanide from the resulting Cu(II) complex to form the aryl nitrile and regenerate the Cu(I) catalyst.[11]
Caption: Workflow for the two-stage Sandmeyer reaction.
Detailed Experimental Protocol
Starting Material: 4-Amino-3-(trifluoromethyl)benzoic acid[13][14]
Reagents & Equipment:
-
4-Amino-3-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl) (3-4 equiv)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) Cyanide (CuCN) (1.2 equiv)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (optional, to form complex)
-
Ice bath, standard glassware
Procedure: Part A: Diazotization
-
In a beaker, suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
In a separate flask, dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 20-30 minutes in the cold. Caution: Diazonium salts can be explosive when dry. Keep in solution at low temperatures at all times.
Part B: Cyanide Displacement
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. Dissolve CuCN (1.2 equiv) in a concentrated aqueous solution of NaCN or KCN (2.4 equiv) to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻. Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, heat the reaction mixture on a steam bath or in a heating mantle to 80-90 °C for 30-60 minutes until gas evolution ceases.
-
Cool the mixture to room temperature. The product often precipitates as a solid complex.
-
Acidify the mixture with concentrated HCl to decompose the copper complexes and protonate the product.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Purify the product by recrystallization to afford pure this compound.
Section 4: Synthesis of Key Derivatives
The carboxylic acid of this compound is a versatile functional group for further derivatization, primarily into esters and amides, which are common in bioactive molecules.
General Protocol: Esterification (Fischer-Esterification)
-
Dissolve this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the mixture to reflux for 4-24 hours, monitoring by TLC.
-
Cool the reaction, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the ester.
General Protocol: Amidation via Acid Chloride
-
In an inert atmosphere, suspend this compound (1.0 equiv) in a solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 equiv) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-3 hours until gas evolution (SO₂ and HCl) stops.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-cyano-3-(trifluoromethyl)benzoyl chloride.
-
Dissolve the crude acid chloride in a fresh solvent (e.g., DCM).
-
Cool to 0 °C and add a solution of the desired amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.
Section 5: Safety and Handling Precautions
-
Cyanides: Both copper(I) cyanide and potassium hexacyanoferrate(II) must be handled with extreme care. Acidification of any cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-related work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive in a solid, dry state. Always prepare and use them in a cold solution without attempting to isolate them.
-
Heavy Metal Catalysts: Palladium and copper compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Corrosive Reagents: Strong acids (HCl, H₂SO₄) and thionyl chloride are highly corrosive and require careful handling in a fume hood.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through well-established and reliable synthetic methodologies. The choice between palladium-catalyzed cyanation of a bromo-precursor and the Sandmeyer reaction of an amino-precursor allows for flexibility based on starting material availability and scalability requirements. The palladium-catalyzed route offers high yields and avoids the use of highly toxic copper(I) cyanide, making it an attractive modern option. The Sandmeyer reaction, while classic, remains a robust and cost-effective alternative. The resulting acid provides a valuable platform for further derivatization, enabling access to a wide array of complex molecules for drug discovery and materials science applications.
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Application Notes & Protocols: 4-Cyano-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Pivotal Building Block in Modern Drug Discovery
4-Cyano-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material and intermediate in medicinal chemistry.[1] Its strategic importance is primarily derived from the unique combination of three key functional groups on a benzene ring: a carboxylic acid, a nitrile (cyano group), and a trifluoromethyl group.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's physicochemical and pharmacological properties.[2][3] This group is strongly electron-withdrawing and highly lipophilic, which can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[4][5] The cyano and carboxylic acid moieties provide versatile reactive handles for constructing more complex molecular architectures, making this compound an invaluable building block for a range of therapeutic agents.[6][7]
This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the synthesis of non-steroidal anti-androgens (NSAAs), exemplified by the prostate cancer drug, Bicalutamide. We will detail the underlying chemistry, provide step-by-step synthetic protocols, and explain the rationale behind key experimental choices.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol.
| Property | Value |
| CAS Number | 1227502-36-4 |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | White to off-white solid/powder |
| SMILES | O=C(O)C1=CC=C(C#N)C(C(F)(F)F)=C1 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Data compiled from supplier safety data sheets.[1]
Core Application: Synthesis of Non-Steroidal Anti-Androgens (NSAAs)
The most prominent application of the 4-cyano-3-(trifluoromethyl)phenyl scaffold is in the development of NSAAs. These drugs are crucial in the management of androgen-sensitive diseases, most notably prostate cancer.[8]
Mechanism of Action: Androgen Receptor Blockade
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), promote the growth of prostate cancer cells by binding to and activating the Androgen Receptor (AR), a nuclear transcription factor.[9] NSAAs, like Bicalutamide, function as direct, competitive antagonists of the AR.[10] They bind to the ligand-binding domain of the receptor, inducing a conformational change that prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-dependent genes responsible for cell proliferation.[10][11]
Caption: Mechanism of Androgen Receptor (AR) antagonism by NSAAs.
Detailed Synthetic Protocol: From Benzoic Acid to Bicalutamide
The synthesis of Bicalutamide from this compound is a multi-step process that showcases several fundamental organic transformations. The overall workflow involves the conversion of the benzoic acid to the corresponding aniline, which then serves as the nucleophile for building the final drug structure.
Caption: Overall synthetic workflow for Bicalutamide.
Step 1: Conversion to 4-Cyano-3-(trifluoromethyl)aniline
A common and efficient method to convert a carboxylic acid to an aniline with the loss of one carbon is via the Hofmann rearrangement of a primary amide.
Protocol: Amide Formation and Hofmann Rearrangement
-
Part A: Amide Formation
-
System Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq).
-
Activation: Dissolve the starting material in an excess of thionyl chloride (SOCl₂, ~5.0 eq) and add a catalytic amount of DMF (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a viscous oil and is typically used in the next step without further purification.
-
Amination: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C in an ice bath and add concentrated ammonium hydroxide (NH₄OH, excess) dropwise via the dropping funnel.
-
Isolation: Stir the reaction for 1-2 hours at room temperature. The resulting precipitate (primary amide) is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Part B: Hofmann Rearrangement
-
Reagent Preparation: In a separate flask, prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (NaOH, ~4.0 eq) in water.
-
Reaction: Add the dry primary amide from Part A to the cold NaOBr solution.
-
Heating: Warm the mixture slowly to 60-70 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Extraction & Purification: After cooling, the product, 4-Cyano-3-(trifluoromethyl)aniline, is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude aniline can be purified by flash column chromatography or recrystallization.
-
Causality and Self-Validation:
-
Why Thionyl Chloride? SOCl₂ is an excellent reagent for converting carboxylic acids to highly reactive acid chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.[12]
-
Why Hofmann Rearrangement? This classic reaction is a reliable method for the synthesis of anilines from benzamides, providing a direct route to the required intermediate.
-
Validation: The identity and purity of the synthesized aniline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature data. Purity can be assessed by HPLC.
Step 2 & 3: Synthesis of Bicalutamide via Amide Coupling and Oxidation
This protocol describes the final steps to produce Bicalutamide, starting from the key aniline intermediate and a suitable chiral side-chain, which is often prepared separately.[13][14]
Protocol: Amide Coupling and Sulfide Oxidation
| Reagent/Material | Molar Eq. | Role |
| 4-Cyano-3-(trifluoromethyl)aniline | 1.0 | Nucleophile |
| N-(methacryloyl) chloride | 1.1 | Electrophile |
| Pyridine (or other base) | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | - | Solvent |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~2.2 | Oxidizing Agent |
-
Part A: Amide Coupling and Epoxidation
-
Amidation: Dissolve 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool to 0 °C. Add pyridine (1.2 eq), followed by the dropwise addition of methacryloyl chloride (1.1 eq).[15] Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide.[16]
-
Epoxidation: Dissolve the resulting acrylamide in DCM. Add an oxidizing agent like m-CPBA (~1.2 eq) portion-wise at 0 °C. Stir for 24 hours at room temperature.[16] The resulting epoxide is purified via column chromatography.
-
-
Part B: Thiol Addition and Oxidation to Sulfone
-
Ring Opening: Dissolve the epoxide from Part A in a suitable solvent like methanol. Add 4-fluorothiophenol and a catalytic amount of base (e.g., sodium methoxide). Stir at room temperature until TLC indicates complete consumption of the epoxide. This opens the epoxide ring to form the sulfide precursor.[17]
-
Oxidation: Dissolve the purified sulfide precursor in DCM or methanol. Cool the solution to 0-10 °C. For the oxidation to the sulfone, add m-CPBA (at least 2.2 equivalents) or a solution of hydrogen peroxide with a tungstic acid catalyst.[16][17] Stir the reaction for 4-24 hours, monitoring by TLC.[16]
-
Final Isolation: Upon completion, the reaction is quenched (e.g., with sodium thiosulfate solution if m-CPBA was used) and extracted. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure Bicalutamide.[17]
-
Causality and Self-Validation:
-
Why m-CPBA? m-CPBA is a widely used, relatively safe, and effective reagent for both epoxidation of alkenes and oxidation of sulfides to sulfones. Using ~1 equivalent yields the sulfoxide, while >2 equivalents ensures complete oxidation to the sulfone.[16]
-
Chiral Integrity: If synthesizing a specific enantiomer (e.g., (R)-Bicalutamide, which is more active), it is critical to use a chiral starting material for the side-chain and verify the enantiomeric excess (ee) of the final product using chiral HPLC.[13]
-
Validation: The final product must be rigorously characterized. Melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data should match the established values for Bicalutamide. Purity should be assessed as >99% by HPLC for pharmaceutical applications.
Broader Applications in Medicinal Chemistry
While the synthesis of Bicalutamide is its most notable application, the 4-cyano-3-(trifluoromethyl)phenyl scaffold is a privileged structure in medicinal chemistry.
-
Selective Androgen Receptor Modulators (SARMs): This core is used in the development of SARMs, which are compounds designed to have tissue-selective androgenic or anti-androgenic effects. For example, S-23, a SARM investigated for male contraception, is an N-aryl propanamide derivative built upon this scaffold.[18]
-
Antibacterial Agents: Researchers have synthesized s-triazine derivatives incorporating the 4-cyano-3-(trifluoromethyl)phenylamino moiety, which have shown promising antituberculosis activity.[19]
-
Structure-Activity Relationship (SAR) Studies: As a readily available building block, this compound and its derivatives are frequently used in SAR studies to probe the effects of the cyano and trifluoromethyl groups on ligand-receptor interactions.[20]
Conclusion
This compound is more than just a chemical intermediate; it is a key enabler in the synthesis of complex and potent therapeutic agents. Its unique electronic and steric properties, conferred by the trifluoromethyl and cyano groups, make it an ideal starting point for drugs targeting the androgen receptor and other biological targets. The detailed protocols provided herein demonstrate its practical utility and offer a validated pathway for the synthesis of Bicalutamide, a critical drug in oncology. As drug discovery continues to evolve, the demand for such versatile, highly functionalized building blocks will undoubtedly continue to grow.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 55. (URL: [Link])
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Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. (URL: [Link])
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Kuhn-Velten, W. N. (1997). [Antiandrogens. Mechanisms and paradoxical effects]. Annales d'endocrinologie, 58(2), 141-153. (URL: [Link])
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4-fluoro-3-(trifluoromethyl)benzoic acid - MySkinRecipes. (URL: [Link])
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What are Antiandrogens? - News-Medical.Net. (URL: [Link])
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Exploring the Applications of 4-(Trifluoromethyl)benzoic Acid in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - JBRNS. (URL: [Link])
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Dal Piaz, V., et al. (2017). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. Molecules, 22(7), 1100. (URL: [Link])
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Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247. (URL: [Link])
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The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Reeves, J. T., et al. (2014). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 91, 137-148. (URL: [Link])
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Application Notes and Protocols: The Strategic Use of 4-Cyano-3-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
4-Cyano-3-(trifluoromethyl)benzoic acid is a key trifluoromethylated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group on a benzene ring, provides a versatile platform for a wide range of chemical transformations.[1][3][4] The electron-withdrawing properties of the cyano and trifluoromethyl groups significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a valuable synthon for targeted molecular design.[5][6]
This document provides a detailed guide to the applications of this compound in organic synthesis, with a focus on its role in the preparation of high-value compounds. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols for key transformations, and offer insights into the practical aspects of its application.
Core Applications: A Gateway to Potent Pharmaceuticals
The most prominent application of this compound lies in the synthesis of non-steroidal anti-androgen agents, which are pivotal in the treatment of prostate cancer.[7][8] Specifically, it serves as a key precursor to the active pharmaceutical ingredients (APIs) Bicalutamide and Enzalutamide.
The Synthesis of Enzalutamide: A Multi-step Pathway
Enzalutamide, a second-generation androgen receptor inhibitor, is synthesized through a multi-step sequence where this compound is a crucial starting material.[7][9] The synthesis typically involves the conversion of the carboxylic acid to an amide, followed by a series of reactions to construct the hydantoin core of the final drug molecule.
A representative synthetic route to an Enzalutamide intermediate starting from 4-cyano-3-(trifluoromethyl)aniline (which can be derived from the corresponding benzoic acid) is outlined below. The process involves the reaction with an isothiocyanate to form a thiourea, followed by cyclization to build the thiohydantoin ring.[10]
Protocol 1: Synthesis of Enzalutamide Intermediate F [11]
This protocol describes the synthesis of 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-benzoic acid methyl ester, a key intermediate for Enzalutamide.
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
4-isothiocyanato-2-fluorobenzoic acid methyl ester
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-(trifluoromethyl)benzonitrile in anhydrous DMF.
-
Add triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
To this solution, add a solution of 4-isothiocyanato-2-fluorobenzoic acid methyl ester in anhydrous DMF dropwise over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the desired intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: The use of anhydrous DMF is crucial as the reactants are sensitive to moisture.
-
Base: Triethylamine acts as a base to facilitate the nucleophilic attack of the amine on the isothiocyanate.
-
Temperature Control: Heating is necessary to drive the reaction to completion in a reasonable timeframe.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to achieve high purity required for subsequent steps.
Table 1: Representative Reaction Conditions for Enzalutamide Intermediate Synthesis
| Reactant A | Reactant B | Solvent | Base | Temperature | Reaction Time | Yield | Reference |
| 4-amino-2-(trifluoromethyl)benzonitrile | 4-isothiocyanato-2-fluorobenzoic acid methyl ester | DMF | Triethylamine | 80-90 °C | 12-24 hours | 85% | [11] |
| 4-amino-2-(trifluoromethyl)benzonitrile | 4-isothiocyanato-2-fluorobenzoic acid ethyl ester | DMSO | - | 95 °C | 24 hours | 81% | [9] |
Diagram 1: Synthetic Workflow for an Enzalutamide Intermediate
Caption: Workflow for the synthesis of a key Enzalutamide intermediate.
The Synthesis of Bicalutamide: Amide Bond Formation as a Key Step
Bicalutamide, another important non-steroidal anti-androgen, is also synthesized using a derivative of this compound.[8][12][13][14] A common synthetic strategy involves the amide coupling of 4-cyano-3-(trifluoromethyl)aniline with a suitably functionalized carboxylic acid.[8] The carboxylic acid functionality of this compound can be readily converted to the corresponding aniline via a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a nitro group introduced at the 4-position.
Protocol 2: Amide Coupling for the Synthesis of a Bicalutamide Precursor [8]
This protocol outlines a general procedure for the amide bond formation between 4-cyano-3-(trifluoromethyl)aniline and a carboxylic acid, a key step in many Bicalutamide syntheses.
Materials:
-
4-cyano-3-(trifluoromethyl)aniline
-
Carboxylic acid partner (e.g., (R)-3-bromo-2-hydroxy-2-methylpropionic acid derivative)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Additive (e.g., 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and 4-cyano-3-(trifluoromethyl)aniline in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC or EDC) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
After completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[15]
-
Additives: DMAP and HOBt are often used to increase the efficiency of the coupling reaction and to suppress side reactions, such as racemization in the case of chiral carboxylic acids.
-
Low Temperature: The initial addition of the coupling agent at 0 °C helps to control the exothermic reaction and minimize side product formation.
-
Aqueous Work-up: The series of washes removes unreacted starting materials, the coupling agent, and byproducts.
Diagram 2: Mechanism of Carbodiimide-Mediated Amide Coupling
Caption: Simplified mechanism of DCC-mediated amide bond formation.
Broader Synthetic Utility: Beyond Anti-Androgens
While the synthesis of anti-cancer drugs is a major application, the unique combination of functional groups in this compound opens doors to a wider range of synthetic transformations.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a variety of other functional groups, including esters, acid chlorides, and amides, providing access to a diverse library of derivatives.[16][17][18]
-
Manipulation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[19]
-
Reactions on the Aromatic Ring: The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution reactions.
Conclusion: An Indispensable Tool for Modern Synthesis
This compound is a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its pivotal role in the production of life-saving drugs like Enzalutamide and Bicalutamide underscores its importance in medicinal chemistry. The versatility of its three distinct functional groups ensures its continued application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Researchers and synthetic chemists who master the reactivity and handling of this compound will be well-equipped to tackle the challenges of complex molecule synthesis.
References
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PubChem. Enzalutamide. National Center for Biotechnology Information.
-
Google Patents. CN104803919A - Preparation method of enzalutamide intermediate F.
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Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 6(94), 91585-91591.
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Google Patents. CN103539710A - Synthesis method of (R)-bicalutamide.
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Google Patents. CN112645880A - Synthetic method of enzalutamide.
-
Google Patents. WO2012042532A1 - Process for preparing bicalutamide.
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European Patent Office. EP3717457B1 - Process for preparation of enzalutamide using novel intermediate.
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Google Patents. EP1863759A1 - Process for preparation of bicalutamide.
-
El-Gamal, M. I., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6033.
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Google Patents. US20080177109A1 - Novel Process for Preparation of Bicalutamide.
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ChemicalBook. This compound.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science.
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Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
del Pozo, C. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 27(3), 963.
-
Wang, Z., et al. (2024). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 15(1), 1-10.
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Win-Win chemical Co.Ltd. This compound cas no. 1227502-36-4 98%.
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Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline.
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Plietker, B. (2022). A solvent-free procedure for the formation of amides without exclusion of air and moisture. Organic & Biomolecular Chemistry, 20(17), 3537-3542.
-
BLD Pharm. This compound.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-(Trifluoromethyl)benzoic Acid in Modern Chemical Synthesis.
-
Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one.
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Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 160-174.
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University of Bath. An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
-
United States Biological. 3-(4-Cyano-3-fluorophenyl)benzoic acid - Data Sheet.
-
BenchChem. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
-
Ishida, K., et al. (2021). Intense fluorescence of air-stable sodium diarylformamidinate: effective control with a novel electron-withdrawing 4-cyano-3, 5-bis (trifluoromethyl) phenyl group. Chemical Communications, 57(58), 7139-7142.
-
ResearchGate. (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production.
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Application Notes and Protocols: 4-Cyano-3-(trifluoromethyl)benzoic acid as a Versatile Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Expanding Chemical Toolbox for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination and subsequent degradation of the target protein.[4][5]
Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase, is one of the most successfully exploited E3 ligases in PROTAC design.[6][7] This is largely due to the availability of well-characterized small molecule ligands, namely the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8][9] However, the clinical and developmental utility of IMiD-based PROTACs can be hampered by inherent liabilities, including chemical instability and the potential for off-target effects related to the neosubstrate degradation profile of the parent IMiDs.[10][11]
This has spurred the development of novel, non-imide-based CRBN ligands. Among these, 4-cyano-3-(trifluoromethyl)benzoic acid has emerged as a promising and versatile building block. Its benzonitrile scaffold offers a stable and synthetically tractable alternative to the glutarimide and phthalimide moieties of traditional CRBN binders.[10][12] This application note provides a comprehensive guide to the utilization of this compound in the design and synthesis of PROTACs, including detailed protocols, scientific rationale, and characterization methods.
The PROTAC-Mediated Degradation Pathway
The mechanism of action for a PROTAC is a catalytic cycle that hijacks the cell's natural protein degradation machinery.
Figure 1: General workflow of PROTAC-mediated protein degradation.
Rationale for Employing this compound
The selection of an E3 ligase ligand is a critical decision in PROTAC design. While thalidomide and its analogs have a proven track record, the use of this compound offers several distinct advantages:
-
Chemical Stability: The benzonitrile and trifluoromethyl groups are chemically robust and less susceptible to the hydrolysis that can plague the imide functionalities of thalidomide-based ligands, potentially leading to a longer intracellular half-life and more sustained protein degradation.[10][13]
-
Synthetic Tractability: The carboxylic acid handle provides a straightforward point of attachment for linker synthesis via standard amide bond formation chemistries. This simplifies the synthetic route and allows for facile diversification of the linker and POI-binding moieties.
-
Physicochemical Properties: The trifluoromethyl group can enhance membrane permeability and metabolic stability of the resulting PROTAC.[14] The cyano group can participate in favorable interactions within the Cereblon binding pocket.
-
Novelty and Intellectual Property: As a non-imide-based scaffold, it offers opportunities for the development of novel intellectual property in the crowded field of targeted protein degradation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of PROTACs incorporating this compound. Optimization of specific reaction conditions may be necessary depending on the nature of the linker and the POI ligand.
Protocol 1: Amide Coupling of this compound to an Amine-Terminated Linker
This protocol describes the formation of the E3 ligase ligand-linker conjugate using HATU-mediated amide coupling, a robust method for coupling electron-deficient carboxylic acids.[8]
Materials:
-
This compound
-
Amine-terminated linker (e.g., Boc-NH-PEGn-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine-terminated linker (1.1 eq) and HATU (1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired E3 ligase ligand-linker conjugate.
Table 1: Reagent Stoichiometry for Amide Coupling
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine-terminated Linker | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.5 |
Protocol 2: Deprotection and Coupling to a POI Ligand
This protocol assumes the use of a Boc-protected amine on the linker. The deprotection step will vary depending on the protecting group used.
Materials:
-
Boc-protected E3 ligase ligand-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
DCM (Dichloromethane)
-
POI ligand with a carboxylic acid handle
-
HATU
-
DIPEA
-
Anhydrous DMF or DCM
Procedure:
Part A: Boc Deprotection
-
Dissolve the Boc-protected E3 ligase ligand-linker conjugate in DCM.
-
Add an excess of TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Part B: Coupling to POI Ligand
-
Follow the procedure outlined in Protocol 1 , using the deprotected amine-linker conjugate as the amine component and the POI ligand with a carboxylic acid handle as the acid component.
-
Purify the final PROTAC molecule by preparative HPLC.
Figure 2: General workflow for PROTAC synthesis.
Protocol 3: Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
Recommended Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
HPLC Analysis: To determine the purity of the final compound.
Table 2: Example Characterization Data (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-cyano-3-(trifluoromethyl)phenyl group, the linker (e.g., PEG), and the POI ligand. The amide protons should also be visible. |
| ¹³C NMR | Resonances for the quaternary carbons of the trifluoromethyl and cyano groups, as well as the carbonyl carbons of the amide bonds. |
| HRMS | The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula of the PROTAC. |
| HPLC | A single major peak with a purity of >95%. |
Protocol 4: Biophysical and Cellular Characterization
Once synthesized and purified, the PROTAC's biological activity must be evaluated.
Key Assays:
-
Binary Binding Assays (e.g., SPR, ITC, or TR-FRET): To determine the binding affinity of the PROTAC for the POI and for CRBN.[15]
-
Ternary Complex Formation Assays (e.g., AlphaLISA, FRET, or SPR): To confirm that the PROTAC can induce the formation of a stable POI-PROTAC-CRBN ternary complex.[4][16]
-
Western Blotting: To measure the degradation of the target protein in cells treated with the PROTAC.
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cancer cell lines.
Figure 3: Workflow for PROTAC characterization.
Conclusion and Future Perspectives
This compound represents a valuable addition to the PROTAC designer's toolkit. Its favorable chemical and physical properties, combined with its synthetic accessibility, make it an attractive alternative to traditional IMiD-based Cereblon ligands. The protocols outlined in this application note provide a solid foundation for the synthesis and evaluation of novel PROTACs based on this promising scaffold. As the field of targeted protein degradation continues to evolve, the exploration of new E3 ligase ligands will be crucial for expanding the scope of "undruggable" targets and developing the next generation of transformative therapies.
References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed, 2024. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online, 2021. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. ScienceDirect, 2021. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE, 2024. [Link]
-
Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE, 2023. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv, 2023. [Link]
-
Phenyl‐Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Wiley Online Library, 2021. [Link]
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC, 2021. [Link]
-
Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. PMC, 2023. [Link]
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC, 2021. [Link]
-
The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. PMC, 2022. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 2024. [Link]
-
Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed, 2009. [Link]
-
Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. Future Medicinal Chemistry, 2022. [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC, 2022. [Link]
-
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. PMC, 2011. [Link]
-
Coupling Reagents. Aapptec, 2024. [Link]
-
Comparisons of PROTACs with other therapeutic modalities. ResearchGate, 2022. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, 2015. [Link]
-
PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv, 2023. [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. ResearchGate, 2019. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv, 2024. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing, 2023. [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PubMed, 2019. [Link]
-
Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. MDPI, 2023. [Link]
-
Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate, 2025. [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Semantic Scholar, 2019. [Link]
-
amide coupling help. Reddit, 2022. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI, 2024. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC, 2012. [Link]
-
Molecular mechanisms of cereblon-based drugs. PubMed, 2019. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ResearchGate, 2021. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv, 2024. [Link]
-
Ligands for cereblon: 2017–2021 patent overview. Semantic Scholar, 2021. [Link]
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Topic: Quantitative Analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid by Reverse-Phase High-Performance Liquid Chromatography
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials. We present a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, designed for accuracy, precision, and high-throughput analysis in research and quality control environments. Additionally, we discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique for structural confirmation and trace-level quantification. The protocols herein are detailed to ensure seamless implementation and adherence to rigorous scientific standards.
Introduction and Analytical Strategy
This compound is a substituted aromatic carboxylic acid. Its unique electronic and structural properties, conferred by the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups, make it a critical building block in medicinal chemistry and material science. Accurate quantification is paramount for reaction monitoring, purity assessment, and quality assurance of final products.
The primary analytical challenge lies in the molecule's polarity and potential for peak tailing on chromatographic columns. Our strategy focuses on RP-HPLC as the principal method due to its versatility and suitability for polar aromatic acids. The carboxylic acid moiety allows for strong retention on a C18 stationary phase and excellent chromophoric properties for UV detection.
Rationale for Method Selection
-
RP-HPLC with UV Detection: This is the gold standard for the routine analysis of non-volatile, polar, and UV-absorbing compounds like this compound. It offers a balance of speed, sensitivity, and cost-effectiveness. The inclusion of an acid modifier in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to improved retention, symmetrical peak shape, and reproducible results.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of benzoic acid derivatives, direct GC analysis is challenging.[3] However, with a derivatization step to convert the polar carboxylic acid into a more volatile ester (e.g., through silylation), GC-MS can provide exceptional sensitivity and specificity, making it ideal for impurity profiling and confirmatory analysis.[4]
Primary Analytical Method: RP-HPLC with UV Detection
This section provides a detailed protocol for the quantification of this compound using RP-HPLC. The method is designed to be robust and transferable across standard HPLC systems.
Principle of the Method
The separation is achieved on a C18 reverse-phase column. The mobile phase, a mixture of acetonitrile and acidified water, elutes the analyte based on its hydrophobic interactions with the stationary phase. The acidic modifier (e.g., phosphoric or formic acid) ensures that the analyte is in its neutral, protonated form, which enhances retention and improves peak symmetry. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from reference standards.[5]
Quantitative Method Performance (Expected)
The following table summarizes the expected performance characteristics of this method, which should be confirmed during formal validation according to ICH Q2(R1) guidelines.
| Parameter | Expected Value | Rationale / Comment |
| Limit of Detection (LOD) | 0.1 µg/mL | Based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Based on a signal-to-noise ratio of 10:1. |
| Linearity Range | 0.5 - 150 µg/mL (r² > 0.999) | Wide enough for both purity and assay determination. |
| Accuracy (Recovery) | 98 - 102% | Assessed by spiking a known matrix with the analyte. |
| Precision (%RSD) | < 2% | For both repeatability and intermediate precision. |
| Retention Time | ~ 5-7 minutes | Can be adjusted by modifying the mobile phase composition. |
Experimental Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (H₃PO₄), 85% (analytical grade) or Formic acid (for MS compatibility)[1]
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
2.3.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
2.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (50:50 v/v). Add phosphoric acid to the aqueous portion to a final concentration of 0.1% before mixing with the organic solvent. Degas the mobile phase by sonication or helium sparging.
-
Expert Insight: The 50:50 starting ratio provides a good balance of resolution and run time. This can be optimized; increasing acetonitrile will decrease the retention time, while decreasing it will increase retention.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the desired linearity range (e.g., 0.5, 5, 25, 75, 150 µg/mL).
2.3.4. Sample Preparation
-
Accurately weigh a sample containing the analyte and dissolve it in a known volume of methanol.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
2.3.5. Chromatographic Conditions
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% H₃PO₄ in Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Expert Insight: Maintaining a constant column temperature is crucial for stable retention times. 35 °C is chosen to ensure consistency and slightly reduce backpressure.
-
-
Detection Wavelength: 240 nm
-
Expert Insight: This wavelength is selected based on the UV absorbance maxima of the benzonitrile and benzoic acid chromophores. A full UV scan should be performed on a standard to confirm the optimal wavelength.
-
-
Run Time: 10 minutes
2.3.6. Data Analysis and Calculation
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for all dilution factors.
Visualization of the HPLC Workflow
Caption: High-level workflow for HPLC quantification.
Confirmatory Method: GC-MS with Derivatization
For applications requiring higher sensitivity or unambiguous identification, GC-MS is the method of choice. A derivatization step is mandatory to increase the volatility and thermal stability of the analyte.
Principle of the Method
The carboxylic acid group is converted to a non-polar, volatile silyl ester using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is thermally stable and chromatographs well on a standard non-polar GC column. The mass spectrometer provides both quantitative data (by selected ion monitoring, SIM) and qualitative data (from the mass spectrum) for positive identification.
Protocol Outline: GC-MS
-
Sample Preparation: Accurately weigh the sample into a reaction vial.
-
Derivatization:
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Heat the sealed vial at 60-70 °C for 30 minutes.
-
Causality: Heating drives the reaction to completion, ensuring all analyte is converted to its silyl ester form for accurate quantification.
-
-
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification) or SIM (for quantification).
-
Monitored Ions (for SIM): The molecular ion (M+) and key fragment ions of the derivatized analyte would be selected.
-
Caption: GC-MS derivatization and analysis workflow.
Concluding Remarks
The RP-HPLC method detailed in this note is a robust, reliable, and precise procedure for the routine quantification of this compound. For orthogonal validation or trace analysis, the outlined GC-MS method serves as an excellent confirmatory technique. Successful implementation requires adherence to good laboratory practices, including proper system suitability checks and comprehensive method validation tailored to the specific application.
References
-
Berzins, A., Semjonova, A., Actins, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods. Crystal Growth & Design, 21(9), 4823-4836. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers. Retrieved from [Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase method is precise, accurate, and specific for the determination of purity and for monitoring the stability of the compound under various stress conditions. This guide provides a detailed protocol, the scientific rationale behind the method development, and procedures for forced degradation studies as mandated by international regulatory bodies.[1]
Introduction and Scientific Context
This compound is a fluorinated building block characterized by its carboxylic acid, cyano, and trifluoromethyl functional groups.[2] These reactive sites make it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and stability of such intermediates are critical, as impurities or degradants can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for assessing the purity and stability of drug substances.[3] This document details a reversed-phase HPLC (RP-HPLC) method specifically developed and optimized for this compound. Furthermore, it outlines a forced degradation protocol to establish the stability-indicating nature of the method, which is a regulatory requirement for ensuring that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[3][4]
Analyte Properties and Chromatographic Strategy
The molecular structure of this compound dictates the HPLC method development strategy.
-
Acidic Nature: The presence of a carboxylic acid group (benzoic acid) means the compound's ionization state is pH-dependent. In reversed-phase chromatography, analyzing acidic compounds in their non-ionized form is crucial for achieving good peak shape and consistent retention.[5] By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), which increases its hydrophobicity and retention on a non-polar stationary phase like C18.[5]
-
Hydrophobicity: The trifluoromethyl group and the benzene ring contribute to the molecule's hydrophobic character, making it well-suited for separation by RP-HPLC.[6][7]
-
Stationary Phase Selection: An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules, including this analyte.[7]
Based on these properties, a reversed-phase method using a C18 column with an acidified water/acetonitrile mobile phase was selected as the most logical and effective approach.
Experimental Workflow: Isocratic Purity Analysis
The following diagram outlines the standard workflow for the HPLC analysis of this compound.
Caption: Standard workflow for HPLC purity analysis.
Materials and Reagents
-
Analyte: this compound (Reference Standard >99.5%)
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH)
-
Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm)
-
Acid Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Filters: 0.45 µm or 0.22 µm PTFE syringe filters
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC method.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system capable of delivering precise gradients and providing stable UV detection. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for hydrophobic compounds.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | The aqueous component of the mobile phase.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | The organic modifier used to elute the analyte.[6] Formic acid is added to both phases to ensure consistent pH and peak shape.[5] |
| Elution Mode | Isocratic: 55% ACN / 45% Water (with 0.1% FA) | A simple and robust mode for routine purity analysis when degradants are not expected to have vastly different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | Wavelength selected based on the UV absorbance maximum of the benzonitrile chromophore. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Protocol: Standard and Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to the mark with diluent and mix well.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
Protocol: Stability-Indicating Method via Forced Degradation
Forced degradation studies are essential to demonstrate that the analytical method is specific and can separate the main analyte from any potential degradation products formed under stress.[3][4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method is challenged appropriately.[1]
Caption: Workflow for the forced degradation study.
Forced Degradation Protocol
Use a sample concentration of 1 mg/mL for the stress studies. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.[1]
-
Acid Hydrolysis: Mix equal volumes of the 1 mg/mL sample solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration with diluent, and analyze.[1][4]
-
Base Hydrolysis: Mix equal volumes of the 1 mg/mL sample solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.[1][4]
-
Oxidative Degradation: Mix equal volumes of the 1 mg/mL sample solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.[1][8]
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C. At various time points, withdraw a sample, prepare a solution at the target concentration, and analyze.[1]
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light. Prepare solutions and analyze.[1]
Note: For forced degradation analysis, a gradient elution method (e.g., 10-90% ACN over 20 minutes) may be necessary to resolve all potential degradation products from the parent peak.
Data, Results, and System Suitability
To ensure the validity of the analytical results, a System Suitability Test (SST) must be performed before sample analysis. This involves injecting the working standard solution multiple times to verify the performance of the chromatographic system.
System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate column issues or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injection and system response. |
| % RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability and precision of the pump and mobile phase delivery. |
Expected Results from Forced Degradation
The analysis of stressed samples should demonstrate the specificity of the method. The primary objectives are:
-
Peak Purity: Using a photodiode array (PDA) detector, the main analyte peak should pass peak purity analysis in all stressed conditions, confirming no co-elution of degradants.[4]
-
Resolution: Any degradation peaks should be well-resolved from the main analyte peak (Resolution > 1.5).
-
Mass Balance: The sum of the assay of the main peak and the area percentages of all degradation products should be close to 100%, accounting for the initial purity of the sample.
Conclusion
The reversed-phase HPLC method described herein is a reliable and robust tool for the quality control and stability assessment of this compound. The isocratic method is suitable for routine purity testing, while the principles outlined for the forced degradation study confirm its stability-indicating capabilities. This application note provides researchers and drug development professionals with a comprehensive, scientifically-grounded protocol that adheres to established pharmaceutical analysis standards.
References
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
-
ResearchGate. (n.d.). Forced degradation study under acidic conditions. ResearchGate. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene International Ltd. [Link]
-
Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143–150. [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]
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Quantitative Analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Research Professionals
Abstract
This application note presents a robust and sensitive protocol for the detection and quantification of 4-Cyano-3-(trifluoromethyl)benzoic acid in complex matrices. Due to its inherent low volatility and high polarity stemming from the carboxylic acid moiety, direct analysis by Gas Chromatography (GC) is challenging. This guide details a comprehensive workflow involving sample preparation via Solid-Phase Extraction (SPE), a critical derivatization step to form a volatile methyl ester, and subsequent analysis by GC-MS. The methodologies provided are designed to offer high sensitivity and specificity, making them suitable for pharmaceutical research, impurity profiling, and metabolic studies.
Introduction and Analytical Principle
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is crucial for process optimization, quality control, and regulatory compliance. The primary analytical challenge for GC-based methods is the carboxylic acid functional group, which contains an active proton, leading to poor thermal stability, low volatility, and potential adsorption within the GC system.[1]
To overcome these limitations, a derivatization step is essential.[2] This protocol employs an alkylation reaction (esterification) using Boron Trifluoride-Methanol (BF₃·MeOH) to convert the carboxylic acid into its more volatile and thermally stable methyl ester derivative.[3][4][5] This chemical modification allows the analyte to be amenable to GC separation and subsequent mass spectrometric detection with high sensitivity.[6]
Analyte Profile
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1227502-36-4 | [7][8] |
| Molecular Formula | C₉H₄F₃NO₂ | [7][8] |
| Molecular Weight | 215.13 g/mol | [7][8] |
| Structure | ||
| Derivative (Methyl Ester) | This compound methyl ester | N/A |
| Derivative MW | 229.15 g/mol | N/A |
Experimental Workflow
The overall analytical procedure is a multi-step process designed to isolate, derivatize, and accurately measure the target analyte.
Caption: Workflow for GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade/Specification |
| This compound | Analytical Standard (≥98%) |
| Boron Trifluoride-Methanol (BF₃·MeOH) | 14% (w/v) solution |
| Methanol, Dichloromethane, Ethyl Acetate | HPLC or GC-MS Grade |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade |
| Sodium Sulfate (Anhydrous) | ACS Grade, granular |
| Solid-Phase Extraction (SPE) Cartridges | Hydrophilic-Lipophilic Balanced (HLB), e.g., 60 mg, 3 mL |
| Nitrogen Gas | High Purity (99.999%) |
| GC Vials and Caps | 2 mL, Amber, with PTFE/Silicone septa |
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless | Maximizes sensitivity for trace-level analysis.[6] |
| Injector Temperature | 275 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium (99.999%) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for standard 0.25 mm ID columns. |
| Column | Non-polar or Mid-polarity Capillary Column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent separation for a wide range of semi-volatile compounds, including the methyl ester derivative.[6] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature gradient effectively separates the analyte from solvent and matrix components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode provides enhanced sensitivity for quantification.[6] |
| SIM Ions (Proposed) | m/z 229 (M⁺), 198 (M⁺-OCH₃), 170 (M⁺-COOCH₃) | Quantifier ion in bold. These ions correspond to the molecular ion and key fragments of the methyl ester derivative. |
Detailed Protocols
Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Sample pH Adjustment: For aqueous samples (e.g., plasma, urine, wastewater), adjust the pH to approximately 2-3 using 1M HCl. This step is critical to protonate the carboxylic acid, converting it to its neutral form, which enhances its retention on the reversed-phase SPE sorbent.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from methods for extracting fluorinated benzoic acids from aqueous matrices.[3][4][5]
-
Conditioning: Condition the HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water (pH adjusted to 2-3). Do not allow the sorbent to go dry.
-
Loading: Load the pH-adjusted sample (up to 10 mL) onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes. This step is crucial to remove residual water, which can interfere with the derivatization reaction.
-
Elution: Elute the analyte from the cartridge using 2 x 2 mL aliquots of ethyl acetate or dichloromethane into a clean collection tube.
Derivatization Protocol
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (<40°C).
-
Reaction: Add 200 µL of 14% BF₃·MeOH to the dried residue.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Final Preparation: Add 500 µL of GC-grade solvent (e.g., ethyl acetate) and a small amount of anhydrous sodium sulfate to remove any potential moisture. Vortex briefly and transfer the supernatant to a GC vial for analysis.
Data Analysis and Quality Control
-
Identification: The identity of the this compound methyl ester is confirmed by comparing the retention time and the acquired mass spectrum with that of a derivatized analytical standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 229) against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve.
-
Internal Standard: For improved accuracy and to correct for variations in extraction efficiency and injection volume, the use of an internal standard (e.g., a structurally similar but isotopically labeled compound or another fluorinated benzoic acid not present in the sample, such as 4-(Trifluoromethyl)benzoic acid) is highly recommended. The internal standard should be added to all samples and standards before the preparation process begins.
Conclusion
The protocol described provides a reliable and sensitive method for the analysis of this compound by GC-MS. The combination of Solid-Phase Extraction for sample cleanup and concentration, followed by chemical derivatization to enhance volatility, addresses the principal challenges associated with the analysis of this polar, acidic compound. This method is well-suited for applications in drug development, quality assurance, and research environments where accurate and robust quantification is required.
References
- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- BenchChem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
-
Barceló, D., & Petrovic, M. (2007). Analysis of acidic drugs by gas chromatography. ResearchGate. [Link]
-
Gold, A., Dappen, G. M., & Smith, K. M. (1995). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed. [Link]
-
Müller, K., Odziemkowski, M., & Stachel, B. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Jaffrezic, A., Viel, N., & Sablier, M. (2014). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. [Link]
-
CD ComputaBio. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
- Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis.
-
Jelic, A., & Petrovic, M. (2012). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Young, C. J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Müller, K., Odziemkowski, M., & Stachel, B. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]
-
Jaffrezic, A., et al. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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- 7. This compound | 1227502-36-4 [chemicalbook.com]
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Application Note: A Validated Synthetic Protocol for Bicalutamide from 4-Cyano-3-(trifluoromethyl)aniline
Abstract
Bicalutamide, marketed under the brand name Casodex among others, is a cornerstone non-steroidal anti-androgen agent used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting androgen receptors, thereby blocking the growth-promoting effects of androgens on prostate tissue.[3] This document provides a comprehensive, step-by-step experimental protocol for the synthesis of racemic (R,S)-Bicalutamide. The synthesis commences with the readily available starting material, 4-Cyano-3-(trifluoromethyl)aniline, and proceeds through a reliable four-step sequence involving amidation, epoxidation, nucleophilic thiol addition, and final oxidation. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a detailed methodology but also the scientific rationale behind key procedural choices, in-process controls, and characterization techniques to ensure the synthesis is both reproducible and verifiable.
Introduction and Synthetic Strategy
The synthesis of Bicalutamide, (RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, has been approached through various routes.[2] The strategy detailed herein is a widely adopted and robust pathway that builds the molecule sequentially, ensuring high purity of intermediates and the final active pharmaceutical ingredient (API).[3][4]
The core logic of this synthesis is as follows:
-
Amide Backbone Construction: The aniline starting material is acylated with methacryloyl chloride to install the propanamide backbone, which is crucial for the molecule's structure.
-
Reactive Intermediate Formation: The alkene moiety of the methacrylamide is converted into a more reactive epoxide. This epoxide serves as an electrophilic site for the subsequent key bond-forming reaction.
-
C-S Bond Formation: A regioselective nucleophilic attack by 4-fluorothiophenol on the epoxide introduces the arylthio group, establishing the precursor to the final sulfone. Mechanistic studies confirm this reaction proceeds via the opening of the intermediate epoxide rather than a direct Sₙ2 displacement.[5][6]
-
Final Oxidation: The thioether is oxidized to the target sulfone. This oxidation is critical for the drug's activity, as electron-withdrawing groups on the aromatic rings are known to increase antiandrogenic potency.[3]
This multi-step approach allows for purification at intermediate stages, which is essential for achieving the high purity required for pharmaceutical applications.
Overall Synthetic Workflow
Diagram 1: Four-step synthetic pathway to Bicalutamide.
Materials, Reagents, and Safety
Reagent and Solvent Table
All reagents should be of ACS grade or higher and used without further purification unless specified.
| Reagent | CAS No. | MW ( g/mol ) | Supplier (Example) | Notes |
| 4-Cyano-3-(trifluoromethyl)aniline | 654-70-6 | 186.13 | Sigma-Aldrich, etc. | White to off-white solid. Harmful if swallowed or in contact with skin.[7] |
| Methacryloyl chloride | 920-46-7 | 104.54 | Sigma-Aldrich, etc. | Corrosive, flammable liquid. Handle in a fume hood. |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | Sigma-Aldrich, etc. | Anhydrous grade recommended. Polar aprotic solvent. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | Sigma-Aldrich, etc. | Typically ≤77% purity. Strong oxidizer, handle with care.[8] |
| 4-Fluorothiophenol | 371-42-6 | 128.18 | Sigma-Aldrich, etc. | Stench, handle in a fume hood. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Fisher Scientific | Used to prepare the thiolate salt. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Anhydrous grade recommended. Volatile. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | Used for extraction and purification. |
| Toluene | 108-88-3 | 92.14 | Fisher Scientific | Used for recrystallization.[1] |
Critical Safety Precautions
This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
4-Cyano-3-(trifluoromethyl)aniline: This compound is classified as harmful if swallowed or in contact with skin and may cause allergic reactions.[7] Avoid inhalation of dust and skin contact.[9]
-
meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent that can cause fire on contact with flammable materials.[8] It is also corrosive. Avoid shock and friction. Store in a cool, dry place away from combustible materials.
-
Thiophenols: 4-Fluorothiophenol has a potent and unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. Consider quenching residual thiophenol in waste with bleach before disposal.
-
Corrosives and Solvents: Methacryloyl chloride and sodium hydroxide are corrosive. Dichloromethane is a volatile solvent. Handle all with care to avoid contact and inhalation.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
-
Rationale: This step forms the core amide bond. N,N-Dimethylacetamide (DMA) serves as a polar apropotic solvent to dissolve the starting aniline and also acts as a mild base to neutralize the HCl gas generated during the acylation reaction.[3][10]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Cyano-3-(trifluoromethyl)aniline (5.00 g, 26.86 mmol).
-
Add anhydrous N,N-dimethylacetamide (DMA) (50 mL) to dissolve the solid.
-
Cool the stirring solution to 0 °C using an ice-water bath.
-
Slowly add methacryloyl chloride (2.81 g, 2.69 mL, 26.86 mmol) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting aniline.
-
Pour the reaction mixture into 200 mL of cold water with stirring. A white precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold hexanes (2 x 20 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 85-95%.
-
Characterization: White solid. Confirm structure via ¹H NMR, ¹³C NMR, and MS.
-
Step 2: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
-
Rationale: This reaction converts the alkene from Step 1 into an epoxide using m-CPBA. The epoxidation is a concerted reaction, and m-CPBA is a highly effective reagent for this transformation.[8] Using one equivalent of the oxidant selectively targets the alkene without oxidizing other parts of the molecule.
Procedure:
-
In a 500 mL round-bottom flask, dissolve the methacrylamide from Step 1 (6.10 g, 24.0 mmol) in dichloromethane (DCM) (150 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of m-CPBA (approx. 77% purity, 6.45 g, ~28.8 mmol, 1.2 equiv.) in DCM (100 mL).
-
Add the m-CPBA solution to the cooled methacrylamide solution dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
In-Process Control: Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 75 mL) and then with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide. The product is often used directly in the next step without further purification.
-
Expected Yield: >90% (crude).
-
Characterization: Off-white solid.
-
Step 3: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (Sulfide Intermediate)
-
Rationale: This is the key C-S bond-forming step. The thiolate anion, generated by deprotonating 4-fluorothiophenol with a base like NaOH, acts as a potent nucleophile. It attacks the less sterically hindered carbon of the epoxide ring in a classic Sₙ2-type ring-opening reaction.[5]
Procedure:
-
In a 100 mL flask, prepare the sodium thiolate salt by dissolving 4-fluorothiophenol (3.38 g, 26.4 mmol) in a solution of sodium hydroxide (1.06 g, 26.4 mmol) in 25 mL of water. Stir until a clear solution is obtained.
-
In a separate 500 mL flask, dissolve the crude epoxide from Step 2 (~24.0 mmol) in methanol or isopropanol (150 mL).[11]
-
Add the prepared sodium 4-fluorothiolate solution to the epoxide solution.
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-5 hours.
-
In-Process Control: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) until the epoxide is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to ~7 using 1M HCl.
-
Remove the bulk of the solvent under reduced pressure.
-
Add ethyl acetate (200 mL) and water (100 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 75 mL), dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system, such as toluene or ethyl acetate/hexanes, to obtain the pure sulfide intermediate.[1][12]
-
Expected Yield: 75-85% after purification.
-
Characterization: White crystalline solid. Confirm structure via ¹H NMR, MS, and melting point.
-
Step 4: Synthesis of Bicalutamide via Oxidation
-
Rationale: The final step is the oxidation of the sulfide to a sulfone. Two equivalents of m-CPBA are required for this transformation; the first converts the sulfide to a sulfoxide, and the second converts the sulfoxide to the final sulfone.[10] DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the substrate and the oxidant.[1]
Procedure:
-
Dissolve the purified sulfide intermediate from Step 3 (5.00 g, 12.55 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (approx. 77% purity, 7.05 g, ~31.4 mmol, 2.5 equiv.) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 5-8 hours.[1]
-
In-Process Control: Monitor the reaction by HPLC or TLC (e.g., 1:2 Hexanes:EtOAc), ensuring complete conversion of the sulfide and sulfoxide intermediates to the final sulfone.
-
Upon completion, dilute the mixture with DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 75 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Bicalutamide.
-
Purification: Purify the crude product by recrystallization. A common and effective method is to dissolve the crude solid in a refluxing mixture of ethyl acetate and toluene (e.g., 7:3 ratio) or aqueous isopropyl alcohol, followed by slow cooling to induce crystallization.[1][12]
-
Filter the pure white crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield: 80-90% after purification.
-
Characterization: White crystalline powder. Confirm identity and purity using ¹H NMR, ¹³C NMR, HPLC, MS, and melting point analysis. The melting point should be consistent with literature values (Form I is common).[12]
-
Data Summary and Characterization
Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Amidation | Methacryloyl Chloride | DMA | 0 to RT | 12-16 | 85-95% |
| 2 | Epoxidation | m-CPBA (1.2 equiv.) | DCM | 0 to RT | 4-6 | >90% |
| 3 | Thiol Addition | 4-Fluorothiophenol, NaOH | Methanol | Reflux | 4-5 | 75-85% |
| 4 | Oxidation | m-CPBA (2.5 equiv.) | DCM | 0 to RT | 5-8 | 80-90% |
Quality Control and Validation
To ensure the trustworthiness of the synthesis, each intermediate and the final product must be rigorously characterized.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use appropriate solvent systems and visualize with UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final Bicalutamide product. A purity of >99% is typically required for pharmaceutical use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation of all intermediates and the final product, confirming that the correct transformations have occurred.
-
Mass Spectrometry (MS): Provides molecular weight confirmation for each synthesized compound.
-
Melting Point (MP): A sharp melting point for the final crystalline product is an indicator of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of amide | Incomplete reaction; moisture in reagents/solvent hydrolyzing the acid chloride. | Ensure use of anhydrous solvent. Check the quality of methacryloyl chloride. Extend reaction time if necessary. |
| Step 3: Incomplete ring opening | Inactive thiolate; steric hindrance. | Ensure complete deprotonation of the thiophenol. Increase reaction temperature or time. Confirm epoxide quality from Step 2. |
| Step 4: Sulfoxide impurity | Insufficient oxidizing agent or reaction time. | Add an additional 0.2-0.3 equivalents of m-CPBA and stir for another 2-3 hours, monitoring by TLC/HPLC. |
| Final Product: Poor purity | Incomplete reactions; inefficient purification. | Re-purify by recrystallization, potentially using a different solvent system (e.g., Ethyl Acetate/Heptane).[12] |
References
- Asaad, N., & Fillery, S. (2009). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry.
- Gpatindia. (2020). BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Tucker, H., & Crook, J. W. (2002). A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. Synthesis.
- Ponti, M. (2006). Procedure for the synthesis of bicalutamide.
- Grokipedia contributors. 4-Cyano-3-(trifluoromethyl)aniline. Grokipedia.
- Villa, M., & Zanon, J. (2007). A process for the preparation and purification of bicalutamide.
- ResearchGate. (2009). Mechanistic studies on the synthesis of bicalutamide.
- Srinivas, P., et al. (2012). Process for preparing bicalutamide.
- Kovacs, I., et al. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium thiomethoxide solution. Sigma-Aldrich.
- Wikipedia contributors. (2024). Bicalutamide. Wikipedia.
- Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). commonorganicchemistry.com.
- Wikipedia contributors. (2024). meta-Chloroperoxybenzoic acid. Wikipedia.
- Capot Chemical. 4-Cyano-3-trifluoromethylaniline. Capot Chemical.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethyl)anilinium chloride. Thermo Fisher Scientific.
- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
- Fisher Scientific. (2025).
- CPAchem Ltd. (2022).
- Wikipedia contributors. 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia.
- El-Gamal, M. I., et al. (2020).
Sources
- 1. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
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- 3. BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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The Strategic Role of 4-Cyano-3-(trifluoromethyl)benzoic Acid in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
Introduction: A New Frontier in Androgen Receptor Modulation
Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for the tissue-selective anabolic benefits of androgens without the associated undesirable side effects.[1] Unlike traditional anabolic steroids, nonsteroidal SARMs are designed to selectively target androgen receptors in tissues like muscle and bone, while having minimal impact on reproductive tissues such as the prostate.[2] This tissue selectivity opens up therapeutic possibilities for a range of conditions, including muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia.[3]
At the heart of many successful nonsteroidal SARM syntheses lies a crucial building block: 4-cyano-3-(trifluoromethyl)benzoic acid. This aromatic carboxylic acid, with its distinct cyano and trifluoromethyl substituents, provides the foundational scaffold for creating potent and selective androgen receptor ligands. The electron-withdrawing nature of these groups is pivotal in modulating the electronic properties of the final molecule, influencing its binding affinity and interaction with the androgen receptor.[4]
This comprehensive guide provides an in-depth exploration of the synthesis of SARMs, with a particular focus on the strategic application of this compound. We will delve into the rationale behind the synthetic pathway, provide detailed experimental protocols, and outline robust analytical methods for characterization, empowering researchers and drug development professionals to navigate this promising area of therapeutic discovery.
The Synthetic Blueprint: From Benzoic Acid to SARM
The journey from this compound to a clinically relevant SARM, such as Ostarine (also known as Enobosarm or MK-2866), involves a multi-step synthetic sequence. Each step is carefully chosen to build the final molecular architecture with high fidelity and stereochemical control.
Core Precursor: Physicochemical Properties
A thorough understanding of the starting material and key intermediates is fundamental to a successful synthesis. The properties of these compounds dictate reaction conditions and purification strategies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1227502-36-4 | C₉H₄F₃NO₂ | 215.13 | Not available |
| 4-Cyano-3-(trifluoromethyl)aniline | 654-70-6 | C₈H₅F₃N₂ | 186.13 | 141-145 |
| (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | 206193-17-1 | C₁₂H₁₀BrF₃N₂O₂ | 351.12 | >130 (decomposes)[5] |
| Ostarine (Enobosarm) | 841205-47-8 | C₁₉H₁₄F₃N₃O₃ | 389.33 | 92-94[6] |
Visualizing the Synthesis: A Step-by-Step Workflow
The overall synthetic strategy is depicted in the following workflow diagram, illustrating the transformation from the initial benzoic acid to the final SARM product.
Caption: Synthetic workflow from benzoic acid to Ostarine.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and characterization of Ostarine, a representative arylpropionamide-based SARM.
Part 1: Synthesis of 4-Cyano-3-(trifluoromethyl)aniline (D)
This initial stage focuses on the conversion of the carboxylic acid group to an amine. The Curtius rearrangement is a reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[7]
Protocol 1.1: Acyl Azide Formation and Curtius Rearrangement
-
Rationale: The carboxylic acid is first converted to an acyl azide, which is thermally unstable and rearranges to an isocyanate with the loss of nitrogen gas. This is a concerted process where the migrating group retains its stereochemistry.[7] The resulting isocyanate is then hydrolyzed to the primary amine.
-
Procedure:
-
Suspend this compound (A) in a suitable solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and a tertiary amine base (e.g., triethylamine).
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete, add aqueous acid to hydrolyze the isocyanate (C) to 4-cyano-3-(trifluoromethyl)aniline (D).
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
-
Part 2: Synthesis of the Chiral Intermediate (G)
The stereochemistry of the final SARM is crucial for its biological activity. This part of the synthesis involves the coupling of the aniline derivative with a chiral building block.
Protocol 2.1: Amidation Reaction
-
Rationale: An amide bond is formed between the synthesized aniline (D) and a chiral acyl chloride. The use of an optically pure starting material, such as (R)-2-hydroxy-2-methyl-3-bromopropanoic acid (E), ensures the desired stereochemistry in the final product.
-
Procedure:
-
Convert (R)-2-hydroxy-2-methyl-3-bromopropanoic acid (E) to its corresponding acyl chloride (F) using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve 4-cyano-3-(trifluoromethyl)aniline (D) in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine).
-
Slowly add the acyl chloride (F) to the aniline solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
Purify the product, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (G), by column chromatography.
-
Part 3: Synthesis of Ostarine (I)
The final step involves the formation of an ether linkage to complete the synthesis of Ostarine.
Protocol 3.1: Williamson Ether Synthesis
-
Rationale: This classic ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 4-cyanophenol acts as the nucleophile, displacing the bromide from the chiral intermediate (G).
-
Procedure:
-
Dissolve the bromo-amide intermediate (G) and 4-cyanophenol (H) in a polar aprotic solvent such as acetone.[6]
-
Add an excess of a mild base, such as anhydrous sodium carbonate, to deprotonate the phenol.[6]
-
Heat the mixture to reflux for several hours until the reaction is complete.[6]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium hydroxide to remove excess 4-cyanophenol, followed by a brine wash.[6]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography followed by recrystallization to obtain pure Ostarine (I).[6]
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized SARM and its intermediates. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.[8]
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of methanol and 0.1% formic acid in water (isocratic or gradient elution)[9] |
| Flow Rate | 0.5 mL/min[9] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Expected Outcome | A single major peak for the pure compound with a specific retention time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.
-
¹H NMR of Ostarine: Expect to see characteristic signals for the aromatic protons, the methyl group protons, and the protons of the propanamide backbone. A published spectrum shows key signals at δ 1.63 (s, 3H, CH₃), 3.35 (s, 1H, OH), 4.07 (d, 1H, CH), 4.51 (d, 1H, CH), and multiple peaks in the aromatic region from 6.97-8.12 ppm.[6]
-
¹³C and ¹⁹F NMR: These techniques provide further structural confirmation, with ¹⁹F NMR being particularly useful for fluorinated compounds like Ostarine.[10]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Ostarine Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 388.09 is observed. Key fragment ions result from ether cleavage (m/z 118.03 and 269.05) and amide cleavage (m/z 185.03), which corresponds to the amino-trifluoromethyl-benzonitrile moiety.[11][12]
Mechanism of Action: The Basis of Tissue Selectivity
The therapeutic potential of SARMs stems from their unique interaction with the androgen receptor (AR).
Caption: Simplified SARM mechanism of action.
Upon entering a cell, a SARM binds to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). The key to the tissue selectivity of SARMs lies in the unique conformational change they induce in the androgen receptor upon binding. This altered conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In anabolic tissues like muscle and bone, the SARM-AR complex preferentially recruits co-activators, leading to the transcription of genes that promote growth. Conversely, in androgenic tissues like the prostate, the complex may recruit co-repressors, leading to a minimal or even antagonistic effect.
Conclusion
This compound is an indispensable starting material in the synthesis of a significant class of nonsteroidal SARMs. Its unique electronic properties lay the groundwork for the development of molecules with high affinity and selectivity for the androgen receptor. The synthetic route outlined in this guide, progressing through a key aniline intermediate, provides a robust and reproducible pathway to access these promising therapeutic agents. By combining detailed synthetic protocols with comprehensive analytical characterization, researchers can confidently and efficiently advance the development of the next generation of selective androgen receptor modulators.
References
-
Hansson, A., et al. (2015). Characterization of equine urinary metabolites of selective androgen receptor modulators (SARMs) S1, S4 and S22 for doping control purposes. Drug Testing and Analysis, 7(11-12), 1061-1071. Available at: [Link]
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Pașcalău, A., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIPITATION. Farmacia, 67(3), 473-479. Available at: [Link]
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Capot Chemical. (n.d.). 4-Cyano-3-trifluoromethylaniline. Retrieved from [Link]
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Pașcalău, A., Dejeu, V., & Muntean, D. (2019). Liquid chromatography-mass spectrometry methods for the determination of andarine and ostarine in rat serum after protein precipitation. Farmacia, 67(3), 473-479. Available at: [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Bădărău, E., Mocean, A., & Gheldiu, A. M. (2019). Development and Validation of an UHPLC Method for Ostarine Determination in Dietary Supplements. Farmacia, 67(5), 853-859. Available at: [Link]
-
Kintz, P., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Toxics, 12(1), 43. Available at: [Link]
-
Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Maccelli, A., et al. (2024). A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy. Analytical Methods, 16(14), 2135-2146. Available at: [Link]
-
Sobolevsky, T., & Rodchenkov, G. (2012). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Drug Testing and Analysis, 4(1), 29-35. Available at: [Link]
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Max Muscle Labs. (n.d.). The Role of HPLC in SARMs Testing. Retrieved from [Link]
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Thevis, M., & Schänzer, W. (2008). Synthetic Anabolic Agents: Steroids and Nonsteroidal Selective Androgen Receptor Modulators. In Doping in Sports (pp. 99-126). Springer, Berlin, Heidelberg. Available at: [Link]
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PharmaCompass. (n.d.). 4-cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Dalton, J. T., et al. (2003). The selective androgen receptor modulator S-4 is a potent anabolic agent in orchidectomized rats. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1334-1340. Available at: [Link]
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PubChem. (n.d.). (2R)-3-(4-Cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]
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Wikipedia. (n.d.). Enobosarm. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-3-fluorobenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). Retrieved from [Link]
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Application Note & Protocol Guide: Synthesis of Aryl Trifluoromethyl Ketones via Direct Trifluoromethylation of Benzoic Acids
An in-depth guide to the trifluoromethylation of benzoic acids for the synthesis of aryl trifluoromethyl ketones, designed for researchers, scientists, and professionals in drug development.
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity make it a "super-functional group" for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2] Aryl trifluoromethyl ketones, in particular, are highly valuable synthons and structural motifs in pharmaceuticals and agrochemicals.[3]
Traditionally, the synthesis of these ketones has relied on multi-step procedures, Friedel-Crafts acylation, or the oxidation of unstable α-trifluoromethyl alcohols, methods often hampered by harsh conditions and limited functional group tolerance.[3] This guide details a more direct, efficient, and scalable approach: the conversion of readily available and structurally diverse benzoic acids into aryl trifluoromethyl ketones. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure success.
Strategic Overview: From Carboxylic Acid to Ketone
The primary challenge in converting a carboxylic acid (R-COOH) to a trifluoromethyl ketone (R-COCF₃) is activating the carboxyl group for nucleophilic attack by a trifluoromethyl anion equivalent, while preventing competitive decarboxylation or other side reactions. A highly successful and practical strategy involves the in situ activation of the benzoic acid with an anhydride, followed by nucleophilic trifluoromethylation.
The Mixed Anhydride Strategy
This approach, detailed by Chen et al., leverages trifluoroacetic anhydride (TFAA) to convert the benzoic acid into a highly reactive mixed anhydride intermediate.[3][4][5] This intermediate is significantly more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic addition by a CF₃⁻ source like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. The reaction proceeds through an addition-elimination pathway to furnish the desired ketone in high yield.[3] This method circumvents the need for pre-functionalized starting materials and demonstrates broad substrate compatibility.[3]
Contrasting Strategy: Decarboxylative Pathways
For context, it is valuable to contrast this direct ketone synthesis with another major trifluoromethylation strategy involving carboxylic acids: decarboxylative trifluoromethylation.[6][7] In these reactions, often mediated by photoredox and/or transition metal catalysis (e.g., copper or silver), the carboxylic acid group is completely removed and replaced by a CF₃ group, yielding an aryl-CF₃ compound rather than a ketone.[6][8] This pathway proceeds via a radical mechanism, where an alkyl or aryl radical is generated following decarboxylation and subsequently trapped by a trifluoromethyl source.[6][8] While not a route to ketones, understanding this alternative highlights the nuanced reactivity of carboxylic acids and the importance of selecting the appropriate catalytic system to achieve the desired transformation.
Mechanistic Insights
Understanding the reaction pathway is critical for optimization and troubleshooting. The direct conversion of benzoic acids to aryl trifluoromethyl ketones via the mixed anhydride strategy is a robust process grounded in fundamental principles of organic reactivity.
Mechanism of Direct Ketone Synthesis
The reaction proceeds through a well-defined, two-stage sequence within a single pot:
-
Activation: The benzoic acid first reacts with trifluoroacetic anhydride (TFAA). This generates a mixed anhydride intermediate, which is a potent electrophile. A base is often used to facilitate this step.
-
Nucleophilic Addition-Elimination: The trifluoromethyl anion (CF₃⁻), delivered from TMSCF₃ with the help of a fluoride source (like CsF), attacks the electrophilic carbonyl carbon of the mixed anhydride derived from the benzoic acid. This forms a tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, eliminating the trifluoroacetate leaving group to yield the final aryl trifluoromethyl ketone product.
The workflow is visualized below:
Caption: Proposed mechanism for aryl trifluoromethyl ketone synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Adherence to safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), is mandatory.
Protocol 1: Direct Trifluoromethylation of Benzoic Acids with TMSCF₃ and TFAA
This protocol is adapted from the highly efficient method developed by Chen and coworkers.[3] It provides a reliable pathway to a wide range of aryl trifluoromethyl ketones.
Materials and Reagents:
-
Benzoic acid derivative (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (2.5 equiv)
-
Cesium fluoride (CsF) (2.5 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (3.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Anisole (PhOMe) as solvent (0.1 M concentration)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube under a nitrogen atmosphere, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), DMAP (61.1 mg, 0.5 mmol, 2.5 equiv), and CsF (76.0 mg, 0.5 mmol, 2.5 equiv).
-
Reagent Addition: Sequentially add anisole (2 mL), TMSCF₃ (0.088 mL, 0.6 mmol, 3.0 equiv), and TFAA (0.056 mL, 0.4 mmol, 2.0 equiv) via syringe. Ensure the additions are made under a positive pressure of nitrogen.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 15 hours.
-
Workup and Quenching: After 15 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl trifluoromethyl ketone.
Self-Validation and Causality:
-
Why an oven-dried Schlenk tube and N₂ atmosphere? TMSCF₃ and the anhydride intermediate are sensitive to moisture. An inert atmosphere is crucial to prevent hydrolysis and ensure high yields.
-
Why TFAA? It serves as a powerful activating agent, forming a highly reactive mixed anhydride that readily undergoes nucleophilic attack.[3]
-
Why CsF? The fluoride ion is essential for activating TMSCF₃ to generate the nucleophilic trifluoromethyl anion.
-
Why 120 °C? The elevated temperature is necessary to drive the reaction to completion, particularly for more sterically hindered or electron-deficient substrates.[3]
Substrate Scope and Data
A key advantage of this methodology is its broad functional group tolerance. The protocol is effective for a wide array of substituted benzoic acids, including both electron-rich and electron-deficient systems, as well as complex, bioactive molecules.[3]
| Entry | Substrate (Benzoic Acid Derivative) | Product (Aryl Trifluoromethyl Ketone) | Yield (%)[3] |
| 1 | 4-Methoxybenzoic acid | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 91 |
| 2 | 4-Methylbenzoic acid | 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | 89 |
| 3 | Benzoic acid | 2,2,2-Trifluoro-1-phenylethan-1-one | 85 |
| 4 | 4-Fluorobenzoic acid | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one | 82 |
| 5 | 4-Chlorobenzoic acid | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 86 |
| 6 | 4-Bromobenzoic acid | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 84 |
| 7 | 4-Nitrobenzoic acid | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-one | 75 |
| 8 | 2-Naphthoic acid | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 88 |
| 9 | Thiophene-2-carboxylic acid | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | 76 |
Alternative Pathways: Metallaphotoredox Decarboxylation
For a comprehensive understanding, it is instructive to visualize the mechanism of the contrasting decarboxylative pathway, which yields Ar-CF₃ products. This dual catalytic system showcases a different activation mode of the carboxylic acid.
Caption: Metallaphotoredox cycle for decarboxylative trifluoromethylation.
This process, extensively studied by MacMillan and others, typically involves an iridium-based photocatalyst and a copper co-catalyst.[6][9][10] The excited photocatalyst oxidizes a copper(I)-carboxylate complex, leading to decarboxylation to form an alkyl or aryl radical. This radical is then captured by a copper(II) species, and subsequent reaction with an electrophilic trifluoromethylating reagent (like Togni's reagent) yields the final R-CF₃ product.[6][11] The clear mechanistic divergence—radical decarboxylation versus nucleophilic acyl substitution—dictates the final product.
Conclusion
The direct trifluoromethylation of benzoic acids represents a significant advancement in synthetic chemistry, providing a robust and versatile route to valuable aryl trifluoromethyl ketones. The mixed anhydride strategy, in particular, offers operational simplicity, excellent yields, and broad substrate scope, making it highly attractive for applications in drug discovery and process development. By understanding the underlying mechanisms and the roles of each reagent, researchers can effectively apply and troubleshoot these powerful transformations.
References
- Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chem Rev Lett, 7, 1053-1062.
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids . Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids . SciSpace. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids . PubMed. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids . Journal of the American Chemical Society. [Link]
-
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones . Organic Chemistry Portal. [Link]
-
Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones . PubMed. [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids . (n.d.). ChemRxiv. [Link]
-
Recent advances in photoinduced trifluoromethylation and difluoroalkylation . (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Alonso, F., Martínez de la Hoz, A., & Otero, M. D. L. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents . PubMed. [Link]
-
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones . Organic Letters. [Link]
-
Tan, X., Liu, Z., Shen, H., Zhang, P., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids . Organic Chemistry Portal. [Link]
-
Reagent of the month – November - Langlois reagent . (2022). SigutLabs. [Link]
-
Zhang, C. (2018). Progress in copper-catalyzed trifluoromethylation . Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis and yield optimization of 4-cyano-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and maximize your yield and purity.
The primary and most direct route to this compound involves the hydrolysis of the nitrile group in 4-cyano-3-(trifluoromethyl)benzonitrile. This guide will focus on optimizing this critical step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrolysis of 4-cyano-3-(trifluoromethyl)benzonitrile.
Q1: My hydrolysis reaction is stalled or incomplete. How can I drive it to completion?
A1: Incomplete hydrolysis is a common issue, often resulting in a mixture of starting material, the intermediate amide, and the final carboxylic acid product. The key is to optimize your reaction conditions to favor complete conversion.
Causality and Optimization Strategies:
-
Reaction Conditions (Acid vs. Base Catalysis): Both acid and base-catalyzed hydrolysis can be effective, but one may be more suitable for this substrate.
-
Acid-Catalyzed Hydrolysis: Typically uses strong acids like H₂SO₄ or HCl in an aqueous medium. This method can be slow and may require high temperatures.
-
Base-Catalyzed Hydrolysis: Often employs strong bases like NaOH or KOH. This is generally faster than acid hydrolysis but can be too harsh for sensitive functional groups.[1]
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures will increase the reaction rate but also the risk of side reactions or degradation of the trifluoromethyl group. It is crucial to find a balance.
-
Solvent: The choice of solvent is critical for ensuring the solubility of the starting nitrile. Co-solvents like ethanol or dioxane with water can be used to create a homogeneous reaction mixture.
Recommended Starting Conditions and Optimization:
| Parameter | Acid-Catalyzed | Base-Catalyzed | Optimization Notes |
| Reagent | Concentrated H₂SO₄ or HCl | 20-40% aq. NaOH or KOH | Start with a moderate concentration and increase if the reaction is slow. |
| Solvent | Water, or Water/Ethanol (1:1) | Water, or Water/Ethanol (1:1) | Ensure the starting material is fully dissolved at the reaction temperature. |
| Temperature | 80-100°C (Reflux) | 80-100°C (Reflux) | Increase temperature in 10°C increments. Monitor for degradation. |
| Time | 12-24 hours | 4-12 hours | Monitor by TLC or HPLC until the starting material and amide intermediate are consumed. |
Q2: I'm isolating the amide intermediate instead of the carboxylic acid. How can I favor the formation of the final product?
A2: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide as a stable intermediate. If you are isolating the amide, it means the second step (hydrolysis of the amide) is the rate-limiting step.
dot
Caption: Nitrile to Carboxylic Acid Hydrolysis Pathway.
To drive the reaction to the carboxylic acid, you need to employ more forcing conditions:
-
Increase Reaction Time: Continue heating the reaction mixture and monitor its progress until the amide spot on your TLC plate disappears.
-
Increase Temperature: A higher temperature will provide the necessary activation energy for the amide hydrolysis.
-
Increase Reagent Concentration: Using a more concentrated acid or base can accelerate the second hydrolysis step.
Q3: I suspect the trifluoromethyl (-CF₃) group is degrading. How can I protect it?
A3: The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under very harsh basic conditions, especially at high temperatures, which can lead to the formation of a carboxylic acid at that position.
Strategies to Minimize Degradation:
-
Favor Acid-Catalyzed Hydrolysis: Acidic conditions are generally less likely to cause the hydrolysis of the -CF₃ group compared to strong basic conditions.
-
Use a Milder Base: If base-catalyzed hydrolysis is preferred for its speed, consider using a milder base like potassium carbonate (K₂CO₃) in a suitable solvent system, although this will likely require longer reaction times.
-
Careful Temperature Control: Avoid excessive temperatures. It is better to run the reaction for a longer time at a slightly lower temperature than to risk degradation at a higher temperature.
Q4: My final product is impure and difficult to purify. What are the best purification methods?
A4: The purification of aromatic carboxylic acids can be challenging due to their polarity and crystallinity. A multi-step approach is often necessary.
dot
Caption: Purification Workflow for Aromatic Carboxylic Acids.
Recommended Purification Protocol:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[2]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out.
-
-
Filtration and Washing: Filter the precipitated solid and wash it with cold water to remove any remaining salts.
-
Recrystallization: For the highest purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture or toluene.[2]
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the synthesis of this compound?
A: The synthesis is a hydrolysis reaction. Here are the mechanisms for both acid and base-catalyzed pathways.
Acid-Catalyzed Hydrolysis Mechanism:
-
Protonation of the nitrile nitrogen, making the carbon more electrophilic.
-
Nucleophilic attack by water on the nitrile carbon.
-
Deprotonation to form an imidic acid, which tautomerizes to the amide.
-
Protonation of the amide carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer and elimination of ammonia to yield the carboxylic acid.
Base-Catalyzed Hydrolysis Mechanism:
-
Nucleophilic attack of a hydroxide ion on the nitrile carbon.
-
Protonation of the resulting anion by water to form an imidic acid, which tautomerizes to the amide.
-
Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
-
Elimination of the amide anion (a poor leaving group, but driven by the irreversible deprotonation of the carboxylic acid).
-
An acid workup is required to protonate the carboxylate and isolate the carboxylic acid.[3]
Q: What are the critical safety precautions for this synthesis?
A:
-
Corrosive Reagents: The use of concentrated acids (H₂SO₄, HCl) and strong bases (NaOH, KOH) requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The neutralization of strong acids and bases is highly exothermic. Always add reagents slowly and with cooling (e.g., in an ice bath).
-
Diazonium Salt Precursors: If you are synthesizing your starting nitrile from an aniline via a Sandmeyer reaction, be aware that aryl diazonium salts can be explosive, especially when dry.[4][5][6] Always keep them in solution at low temperatures (0-5°C) and handle them with extreme care.[7][8][9] Never isolate diazonium salts unless you have the proper safety protocols and equipment in place.[4][6]
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
Interpretation: You should see the starting nitrile spot disappear and be replaced by the more polar amide intermediate, and finally the even more polar carboxylic acid product spot. The carboxylic acid will typically have a lower Rf value than the nitrile and amide.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Le, T., & May, S. A. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
-
Le, T., & May, S. A. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
- Dunn, A. L., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7048–7051.
- Sumler, M. R., & Park, C. M. (2004). Process for purification of aromatic carboxylic acids. U.S.
- Sexton, T., & LeBlond, C. (2016). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 20(7), 1345-1351.
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
- Roffia, P., & Tonti, S. (2004). Process for the purification of aromatic carboxylic acids. U.S.
-
Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- East, A. J., & Jernigan, M. T. (2016). Purification of aromatic carboxylic acids. Google Patents.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). ARYL DIAZONIUM SALT - A REVIEW. IJCRT.org. Retrieved from [Link]
-
PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
- Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Retrieved from [Link]
- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
-
Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]
-
WIPO Patentscope. (2001). PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]
-
Quora. (n.d.). How will you get benzoic acid from cyno benzene?. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]
- Google Patents. (2013). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
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Technical Support Center: Purification of Crude 4-Cyano-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the purification of 4-Cyano-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like Bicalutamide.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. This guide provides a comprehensive overview of robust purification techniques and practical troubleshooting advice.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of this compound typically involves multiple steps, each with the potential to introduce impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-amino-2-(trifluoromethyl)benzonitrile or its precursors.[1]
-
Intermediates: Incomplete hydrolysis of the nitrile group can leave behind the corresponding amide.
-
Byproducts of Cyanation: Side reactions during the introduction of the cyano group.[3]
-
Isomeric Impurities: Small amounts of other positional isomers of the cyanobenzoic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as leftover reagents.
The nature and quantity of these impurities will dictate the most effective purification strategy. A preliminary analysis of your crude material by techniques like ¹H NMR or TLC is highly recommended.
Purification Techniques: A Question-and-Answer Guide
This section addresses common questions and issues related to the primary purification techniques for this compound: acid-base extraction, recrystallization, and column chromatography.
Acid-Base Extraction
Q1: My crude this compound contains neutral organic impurities. How can I remove them?
A1: Acid-base extraction is a highly effective first-pass purification step to separate your acidic product from neutral and basic impurities. The carboxylic acid group of your target compound allows for its selective extraction into an aqueous basic solution, leaving neutral impurities in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble sodium salt. Repeat the extraction 2-3 times to ensure complete transfer of the acid to the aqueous phase.
-
Separation: Combine the aqueous layers. The organic layer, now containing the neutral impurities, can be discarded.
-
Back-Extraction (Optional): To remove any residual neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 2 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). Your product, this compound, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.
Troubleshooting Acid-Base Extraction
-
Issue: Emulsion formation during extraction.
-
Cause: Vigorous shaking, high concentration of dissolved material.
-
Solution: Gentle swirling instead of vigorous shaking. Addition of brine (saturated NaCl solution) can help to break up emulsions.
-
-
Issue: Poor precipitation upon acidification.
-
Cause: Insufficient acidification, product is too soluble in the aqueous medium.
-
Solution: Check the pH with pH paper to ensure it is sufficiently acidic. If the product remains dissolved, you can extract it back into an organic solvent (e.g., ethyl acetate) after acidification.
-
Recrystallization
Q2: After acid-base extraction, my product still shows minor impurities on TLC/¹H NMR. What is the next step?
A2: Recrystallization is the method of choice for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Selecting a Recrystallization Solvent
Finding the optimal solvent is key to a successful recrystallization. For this compound, a polar protic or a polar aprotic solvent, or a mixture of solvents, is likely to be effective.
| Solvent/Solvent System | Rationale | Expected Outcome |
| Water | Benzoic acid has low solubility in cold water and higher solubility in hot water.[4][5] | May be effective, but the trifluoromethyl and cyano groups may alter solubility compared to benzoic acid. |
| Ethanol/Water | A mixed solvent system can fine-tune the solubility.[6] | Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Acetone/Water | Similar to ethanol/water, offering good solubility control. A related fluorinated benzoic acid has been successfully recrystallized from this mixture.[7] | Dissolve in a minimum of hot acetone, then add hot water dropwise until turbidity is observed. Reheat to a clear solution and allow to cool. |
| Toluene | Aromatic compounds often recrystallize well from toluene.[8] | May be a good choice, especially for removing less polar impurities. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven.
Troubleshooting Recrystallization
-
Issue: Oiling out instead of crystallization.
-
Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may be necessary.
-
-
Issue: No crystal formation upon cooling.
-
Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution: Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and try cooling again.
-
-
Issue: Low recovery.
-
Cause: Using too much solvent, premature crystallization during hot filtration, or the compound has significant solubility in the cold solvent.
-
Solution: Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Column Chromatography
Q3: My compound is still not pure enough after recrystallization, or it is an oil that won't crystallize. What other options do I have?
A3: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column. It is particularly useful for separating compounds with similar polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.
-
Mobile Phase Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point. A small amount of acetic acid or formic acid may be added to the eluent to improve peak shape and prevent tailing of the carboxylic acid.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
-
Issue: Poor separation of compounds.
-
Cause: Inappropriate mobile phase, overloading the column, or poor column packing.
-
Solution: Optimize the mobile phase using TLC. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). Pack the column carefully to avoid channels.
-
-
Issue: Product is not eluting from the column.
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution).
-
-
Issue: Tailing of the product peak.
-
Cause: Strong interaction of the acidic product with the silica gel.
-
Solution: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of crude this compound.
Caption: A decision tree for the purification of this compound.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. An HPLC chromatogram with a single major peak is indicative of a pure compound.
By following this guide and understanding the principles behind each purification technique, you will be well-equipped to purify this compound to the high standard required for your research and development needs.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
Chem 267 Recrystallization – Part 1. [Link]
-
Cheméo. Benzoic acid, 4-cyano- (CAS 619-65-8). [Link]
-
PubChem. 4-cyano-3-fluoro-5-methoxybenzoic acid. [Link]
-
Journal of Chemical Research. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
- Google Patents.
-
Chemical Communications. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]
-
PubMed. Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Scribd. Solvent Pairs for Benzoic Acid Recrystallization. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 4-Cyano-3-(trifluoromethyl)benzoic acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis, ensuring high purity and yield.
Part 1: Understanding the Synthesis and Its Challenges
This compound is a key building block in the synthesis of various pharmaceuticals, most notably nonsteroidal antiandrogens like Bicalutamide[1][2]. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of toxic byproducts, and complications in drug efficacy and safety.
A common and industrially relevant synthetic route involves the hydrolysis of a benzonitrile precursor, such as 4-bromo-2-(trifluoromethyl)benzonitrile[3][4][5]. This guide will focus on the impurities that can arise from this pathway and related methodologies.
Core Synthetic Pathway Overview
A frequently employed synthesis starts from an aniline derivative, proceeds through a Sandmeyer reaction to install the nitrile group, and finishes with the hydrolysis of the nitrile to a carboxylic acid.
Caption: Fig 1. Common synthetic route and points of impurity formation.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. The questions are categorized for ease of navigation.
Category 1: Starting Material and Reagent Purity
Question 1: I'm seeing an unexpected isomer in my final product. What is the likely source?
Answer: The most probable source of isomeric impurities is the starting material, particularly the substituted benzonitrile. For instance, if you are using 4-bromo-2-(trifluoromethyl)benzonitrile, commercial batches may contain the 5-bromo-2-(trifluoromethyl)benzonitrile isomer[6].
-
Causality: The synthesis of the benzonitrile precursor itself, often starting from m-trifluoromethyl fluorobenzene, can involve bromination steps where regioselectivity is not perfect, leading to the formation of isomers[7][8].
-
Troubleshooting Steps:
-
Analyze Starting Material: Before beginning the synthesis, run a quality control check on your starting benzonitrile using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Purify if Necessary: If significant isomeric impurity is detected (>1%), consider purifying the starting material by recrystallization or column chromatography.
-
Source from a Reputable Supplier: Ensure you are sourcing materials from a supplier who provides a detailed Certificate of Analysis (CoA) with purity assessment by a reliable analytical method[4].
-
Question 2: My reaction is sluggish and giving low yields. Could my reagents be the issue?
Answer: Yes, reagent quality is critical. In the Sandmeyer reaction, the purity and activity of the copper(I) salt (e.g., CuBr or CuCN) are crucial[9][10]. For the hydrolysis step, the concentration and purity of the acid or base are important.
-
Causality: Copper(I) salts can oxidize to copper(II) over time, which is less effective in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction[9]. In hydrolysis, impure acids or bases can introduce metallic or organic contaminants that may interfere with the reaction.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use freshly opened or recently purchased copper(I) salts. If the salt appears greenish (indicating Cu(II) oxidation), it should not be used.
-
Verify Acid/Base Concentration: Titrate your acid or base solution to confirm its concentration before use, especially if it's an older stock solution.
-
Category 2: Reaction Monitoring and Impurity Identification
Question 3: I have a major byproduct that I can't identify. What is the most common process-related impurity?
Answer: The most common process-related impurity is 4-cyano-3-(trifluoromethyl)benzamide .
-
Causality: This impurity is the intermediate in the hydrolysis of the nitrile (CN) group to the carboxylic acid (COOH) group[11][12][13]. The reaction proceeds in two steps: nitrile to amide, then amide to carboxylic acid. If the hydrolysis is incomplete, the amide intermediate will remain in the final product.
-
Identification:
-
HPLC: The amide is typically more polar than the starting nitrile but less polar than the final carboxylic acid. It will have a distinct retention time.
-
FT-IR: Look for characteristic amide peaks (C=O stretch around 1660 cm⁻¹, N-H stretch around 3200-3400 cm⁻¹), which will be absent in the starting material and different from the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry: The amide will have a molecular weight corresponding to the addition of one water molecule (H₂O) to the starting nitrile.
-
Question 4: How can I set up a reliable HPLC method to monitor my reaction?
Answer: A reverse-phase HPLC method with UV detection is a robust technique for monitoring the reaction progress and quantifying impurities[14].
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% acid) | A gradient elution is recommended for separating compounds with different polarities. |
| Acid Additive | Phosphoric or Formic Acid | Suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Detection | UV at ~254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good resolution. |
Experimental Protocol: Sample HPLC Method
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
This method should effectively separate the starting benzonitrile, the intermediate amide, and the final benzoic acid product.
Category 3: Troubleshooting the Hydrolysis Step
Question 5: My hydrolysis reaction is stalling, leaving a lot of the intermediate amide. How can I drive the reaction to completion?
Answer: Forcing the hydrolysis of the amide to the carboxylic acid often requires more stringent reaction conditions than the initial hydrolysis of the nitrile.
-
Causality: Amides are generally more stable and less reactive towards hydrolysis than nitriles. The electron-withdrawing trifluoromethyl group can also influence the reactivity of the adjacent cyano group.
-
Troubleshooting Workflow:
Caption: Fig 2. Troubleshooting workflow for incomplete hydrolysis.
-
Recommendations:
-
Increase Temperature: Refluxing the reaction mixture is often necessary. For acidic hydrolysis, a mixture of concentrated sulfuric acid and acetic acid at elevated temperatures can be effective.
-
Extend Reaction Time: Monitor the reaction by HPLC every 4-6 hours. Some amide hydrolyses can take 24 hours or longer to reach completion.
-
Increase Reagent Concentration: Use a higher concentration of acid (e.g., 50-70% H₂SO₄) or base (e.g., 10-20 M NaOH). Be cautious, as harsh conditions can sometimes lead to degradation.
-
References
-
Mechanism of the basic hydrolysis of benzonitrile to benzoic acid. (n.d.). Homework.Study.com. Retrieved from [Link]
-
How would you convert the following into benzoic acid? Benzonitrile. (n.d.). Allen. Retrieved from [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]
-
Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. (2023). brainly.com. Retrieved from [Link]
-
Mechanism of the hydrolysis of benzonitrile to benzoic acid. (n.d.). Prezi. Retrieved from [Link]
-
Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
4-Bromo-2-(trifluoromethyl)benzonitrile: Key Intermediate for Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
-
Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Grokipedia. Retrieved from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC - NIH. Retrieved from [Link]
-
Original Research Article. (2024). AWS. Retrieved from [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.
- Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents.
-
Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. (n.d.). CORE. Retrieved from [Link]
- Method for production of 4-cyano benzoic acid or salts thereof. (n.d.). Google Patents.
-
4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]
-
4-Bromo-2-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-2-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. (n.d.). WIPO Patentscope. Retrieved from [Link]
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- 5. nbinno.com [nbinno.com]
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- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-3-(trifluoromethyl)benzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-cyano-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the nuances of derivatizing this electron-deficient aromatic carboxylic acid to help you achieve optimal yields and purity in your experiments.
Introduction: The Challenges of Derivatizing this compound
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of bioactive molecules. However, its unique electronic properties, characterized by the strongly electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups, present specific challenges in derivatization reactions, particularly in amide and ester formation. These groups deactivate the carboxyl group, making it less susceptible to nucleophilic attack. This guide will provide a systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Probable Cause: Insufficient activation of the carboxylic acid is the most common reason for poor yields. The electron-withdrawing nature of the cyano and trifluoromethyl groups reduces the nucleophilicity of the carboxylate anion, making the formation of the activated intermediate sluggish with standard coupling reagents.[1][2]
Solutions:
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often necessary. While standard carbodiimides like EDC and DCC can be effective, they may require additives to enhance their efficacy.[1][3] Consider using uronium/aminium salt-based reagents like HATU, HBTU, or COMU, which are known to be more efficient for challenging couplings.[3][4] For particularly stubborn cases, acyl fluoride-generating reagents like BTFFH can be highly effective.[5]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (like HOAt) is crucial when using carbodiimide coupling reagents. HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive and less prone to side reactions like N-acylurea formation.[3]
-
Role of Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. Ensure the base is anhydrous and used in appropriate stoichiometry.
-
Reaction Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial for sluggish reactions involving deactivated substrates. However, be cautious of potential side reactions at elevated temperatures.
Issue 2: Formation of Significant Byproducts
Probable Cause: Side reactions can compete with the desired derivatization, leading to a complex reaction mixture and difficult purification.
Common Side Reactions and Their Mitigation:
-
N-Acylurea Formation: This is a common byproduct when using carbodiimide reagents like DCC or EDC.[3] As mentioned above, the use of HOBt can effectively suppress this side reaction.
-
Epimerization: If you are coupling this compound with a chiral amine, racemization or epimerization can be a concern, especially with more reactive coupling reagents or at elevated temperatures. Using milder coupling reagents and bases can help minimize this.[3]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid, regenerating the starting material. It is critical to use anhydrous solvents and reagents.[3]
Issue 3: Difficulty in Product Purification
Probable Cause: The polarity of the product and the presence of difficult-to-remove byproducts can complicate purification by column chromatography.
Solutions:
-
Removal of Urea Byproducts: If DCC is used, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can typically be removed by an aqueous workup.
-
Chromatography Optimization: Due to the presence of the polar cyano and trifluoromethyl groups, the derivatives of this compound can be quite polar. A careful selection of the mobile phase for column chromatography is necessary. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or a mixture with a small amount of methanol) is often effective.
-
Alternative Purification Techniques: For highly polar compounds, reversed-phase chromatography or preparative HPLC may be more suitable purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an amide coupling reaction with a primary amine?
A1: A good starting point would be to use EDC (1.2 equivalents) and HOBt (1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM. Add your amine (1.0 equivalent) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider switching to a more powerful coupling reagent like HATU.
Q2: Can I perform an esterification of this compound using Fisher esterification?
A2: While technically possible, Fisher esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) is often slow and requires harsh conditions (high temperatures, excess alcohol) for electron-deficient benzoic acids. This can lead to decomposition or side reactions. A milder and more efficient approach is to use a coupling reagent like DCC with a catalytic amount of DMAP.[6]
Q3: How do the electron-withdrawing groups affect the reactivity of the carboxylic acid?
A3: The cyano and trifluoromethyl groups pull electron density away from the benzene ring and, by extension, from the carboxylic acid group. This has two main effects:
-
Increased Acidity: The carboxyl proton is more acidic compared to that of benzoic acid, which can influence the choice and amount of base used.
-
Decreased Nucleophilicity of the Carboxylate: The carboxylate anion, formed after deprotonation, is less nucleophilic. This makes the initial activation step with a coupling reagent more difficult.[7]
Q4: Are there any specific safety precautions I should take when working with derivatives of this compound?
A4: While specific toxicity data for all derivatives may not be available, it is good practice to handle all new chemical entities with care. The trifluoromethyl group can impart metabolic stability and lipophilicity, which are properties often sought in drug candidates. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for the starting material and any reagents used.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using DCC/DMAP
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
-
Combine the filtrates, concentrate under reduced pressure, and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Challenging Amide Couplings
| Coupling Reagent | Additive | Typical Base | Advantages | Disadvantages |
| EDC/DCC | HOBt/HOAt | DIPEA/TEA | Cost-effective, well-established | Can be slow for deactivated acids, formation of urea byproducts |
| HATU/HBTU | None | DIPEA/TEA | High efficiency for difficult couplings, faster reaction times | More expensive, potential for guanidinylation side reaction with HBTU |
| COMU | None | DIPEA/TEA | High reactivity, often superior to HATU for hindered couplings | Higher cost |
| BTFFH | None | DIPEA | Excellent for generating acyl fluorides, very effective for hindered and electron-deficient substrates | Higher cost, requires careful handling |
Visualizations
Workflow for Troubleshooting Amide Coupling
Caption: A logical workflow for troubleshooting low-yielding amide coupling reactions.
Mechanism of Carbodiimide Activation with HOBt
Caption: The role of HOBt in trapping the O-acylisourea intermediate to form a more stable and reactive active ester.
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
- BenchChem. (2025). Addressing incomplete reactions in the derivatization of 2-((2-Aminophenyl)thio)benzoic acid.
- BenchChem. (2025). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
- Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. (n.d.).
- The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry (RSC Publishing).
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC - NIH.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- BenchChem. (2025). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 4-Cyano-3-(trifluoromethyl)benzoic acid in aqueous media
Introduction
Welcome to the technical support center for 4-Cyano-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted benzoic acid, its aromatic structure and lipophilic trifluoromethyl group contribute to its characteristically low solubility in neutral aqueous media, a common hurdle in experimental and developmental pipelines.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is to not only offer solutions but to explain the fundamental physicochemical principles behind them, empowering you to make informed decisions in your work.
Compound Profile: this compound
Before troubleshooting, it is essential to understand the key properties of the molecule you are working with.
| Property | Estimated Value / Observation | Rationale & Significance |
| Molecular Formula | C₉H₄F₃NO₂ | The formula indicates a structure with a benzene ring, a carboxylic acid group, a nitrile (cyano) group, and a trifluoromethyl group.[3] |
| Molecular Weight | 215.13 g/mol | Affects molarity calculations for solution preparation.[3] |
| Appearance | White to off-white solid/powder | Typical for a crystalline organic acid.[4] |
| Aqueous Solubility | Poor at neutral pH | The aromatic ring and -CF₃ group are hydrophobic, dominating the molecule's character. The polar -COOH and -CN groups provide insufficient hydrophilicity to overcome this.[5][6] |
| pKa (estimated) | ~3.0 - 3.5 | The electron-withdrawing effects of the cyano and trifluoromethyl groups increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). This is a critical parameter for solubility manipulation via pH. |
| LogP (estimated) | ~2.5 - 3.0 | This calculated value indicates a moderate degree of lipophilicity, predicting poor water solubility and a preference for partitioning into organic phases.[4] |
| Safety Profile | Irritant | Similar compounds are classified as skin and eye irritants.[7][8][9] Standard laboratory precautions, including gloves and eye protection, are mandatory. |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm trying to dissolve this compound directly in water or a neutral buffer (e.g., PBS pH 7.4), but it won't dissolve. Why?
A1: This is expected behavior due to the molecule's chemical structure. This compound is a weak acid with significant hydrophobic character.
-
The Problem of Protonation: In neutral or acidic solutions, the carboxylic acid group (-COOH) remains protonated (uncharged).[10] This uncharged form is not readily solvated by polar water molecules. The molecule's large, non-polar aromatic surface area and the lipophilic trifluoromethyl group further repel water, leading to very low solubility.[5][6]
-
The "Like Dissolves Like" Principle: Water is a highly polar solvent. The overall polarity of your compound in its protonated state is low, making it immiscible in water, much like oil.[11]
Q2: What is the simplest and most effective first step to solubilize this compound for in vitro assays?
A2: The most direct and widely used strategy for acidic compounds like this is pH adjustment .[10][12] By raising the pH, you can deprotonate the carboxylic acid, converting it into its highly soluble salt form (carboxylate).
Mechanism of pH-Dependent Solubility
The equilibrium between the insoluble acid and the soluble salt is governed by the solution's pH relative to the compound's pKa.
Caption: pH effect on the ionization and solubility of a carboxylic acid.
A common rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete conversion to the soluble salt form.[10] Given the estimated pKa of ~3.0-3.5, preparing a stock solution at a basic pH is the recommended starting point.
Experimental Protocol: Preparation of a 10 mM Alkaline Stock Solution
-
Weigh Compound: Accurately weigh 2.15 mg of this compound for a final volume of 1 mL (to make 10 mM).
-
Initial Suspension: Add a small volume of purified water (e.g., 500 µL) to the powder. It will not dissolve.
-
Basification: Add 1N NaOH dropwise while vortexing. Use just enough to fully dissolve the compound. The solution should become clear.
-
pH Check (Optional but Recommended): Check the pH of the stock solution. It will likely be >10.
-
Final Volume: Adjust the final volume to 1 mL with purified water.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C or -80°C.
Trustworthiness Check: Before use, dilute a small aliquot of your stock into your final assay buffer and visually inspect for any signs of precipitation.
Q3: My compound dissolved in the alkaline stock, but it crashed out (precipitated) when I diluted it into my neutral pH cell culture medium. What happened?
A3: This is a classic issue known as pH shock or precipitation upon dilution.
-
Causality: Your concentrated stock solution is at a high pH, keeping the compound in its soluble carboxylate form. When you introduce a small volume of this stock into a large volume of a well-buffered neutral medium (e.g., PBS or DMEM at pH 7.4), the buffer's capacity immediately neutralizes the base from your stock. The pH of the local environment around the compound molecules drops drastically below the pKa, causing the compound to revert to its insoluble protonated form and precipitate.
Troubleshooting Strategies for Dilution-Induced Precipitation:
-
Lower the Stock Concentration: A more dilute stock requires a smaller dilution factor, reducing the magnitude of the pH shock. Try preparing a 1 mM stock instead of 10 mM.
-
Use a Co-solvent: If pH adjustment alone is insufficient or problematic, incorporating a water-miscible organic solvent (co-solvent) is the next logical step.[13][14] This is one of the most popular approaches for improving the solubility of poorly soluble drugs.[15]
-
Increase Final Solvent Concentration: If your experiment can tolerate it, increasing the percentage of the organic co-solvent in the final working solution can keep the compound dissolved.
Q4: I need a higher concentration than pH adjustment allows, or my experiment is sensitive to high pH. How do I use co-solvents effectively?
A4: Co-solvency works by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to your lipophilic compound.[10]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
-
Choosing a Cyclodextrin: The choice of cyclodextrin (α, β, γ) depends on the size of the guest molecule. For aromatic compounds, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most common due to their cavity size and enhanced safety profiles. [16][17] Workflow for Cyclodextrin Complexation:
-
Screening: Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD) at various concentrations.
-
Equilibration: Add an excess of your solid compound to each cyclodextrin solution.
-
Incubation: Shake or stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation: Remove the undissolved solid by centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. This can be done using a validated analytical method like HPLC.
Protocol: Verifying Compound Concentration via HPLC
To ensure the trustworthiness of your prepared solutions, their concentration should be verified. Reverse-phase HPLC with UV detection is a standard and robust method for this purpose. [18][19] Instrumentation and Conditions:
-
HPLC System: Standard system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards: Create a series of calibration standards of your compound with known concentrations in the mobile phase.
-
Generate Calibration Curve: Inject the standards and plot the peak area against concentration to generate a linear calibration curve (r² > 0.999). [18]3. Analyze Sample: Dilute your prepared stock solution to fall within the linear range of your calibration curve and inject it.
-
Calculate Concentration: Determine the concentration of your stock solution by comparing its peak area to the calibration curve.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Technical Support Center: Mitigating Precipitation of Benzoic Acid Derivatives. Benchchem.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
- How will you increase the solubility of organic compounds in water? Quora.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health.
- SAFETY DATA SHEET. TCI Chemicals.
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
- 1227502-36-4|this compound|BLD Pharm. BLD Pharm.
- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com.
- 4-(Trifluoromethyl)benzoic acid. Synquest Labs.
- Analytical Methods for the Detection of 4-Cyanobenzoic Acid: Application Notes and Protocols. Benchchem.
- Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- 4-Cyano-3-(trifluoromethyl)aniline. Grokipedia.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
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- 6. youtube.com [youtube.com]
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- 9. synquestlabs.com [synquestlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. pnrjournal.com [pnrjournal.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to avoid during the synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid
Technical Support Center: Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Issues During the Sandmeyer Reaction Route
The Sandmeyer reaction is a widely used method for introducing a cyano group onto an aromatic ring, often starting from an aniline precursor.[1][2][3] This process involves two key stages: diazotization of the amine and the subsequent copper-catalyzed cyanation.
A1: Accidental Hydroxylation of the Diazonium Salt
The presence of a phenolic impurity strongly suggests that the diazonium salt intermediate is reacting with water before it can be converted to the nitrile. This is a common side reaction in Sandmeyer chemistry.
Causality: Aryl diazonium salts are highly reactive electrophiles. In the presence of water, they can undergo nucleophilic attack by water to form phenols, releasing nitrogen gas. This reaction is often catalyzed by heat.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
-
Low-Temperature Diazotization: Perform the diazotization step at a low temperature, typically between 0 and 5 °C. This minimizes the decomposition of the diazonium salt and its reaction with water.[4]
-
Control of Acidity: The stability of the diazonium salt is pH-dependent. Maintain a sufficiently acidic environment during diazotization to suppress the formation of diazoates and subsequent side reactions.
-
Prompt Cyanation: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storing the diazonium salt for extended periods, even at low temperatures.
A2: Radical-Mediated Side Reactions
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] This radical nature can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.
Causality: The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. While this aryl radical is intended to react with the cyanide nucleophile, it can also dimerize to form biaryl impurities.
Troubleshooting Protocol:
-
Optimize Catalyst Loading: The concentration of the copper(I) catalyst can influence the rate of the desired reaction versus side reactions. Experiment with slightly varying the catalyst loading to find the optimal balance.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This maintains a low concentration of the aryl radical at any given time, disfavoring dimerization.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While aqueous solutions are common, exploring co-solvents or non-aqueous systems might be beneficial in suppressing biaryl formation.
Scenario 2: Challenges in the Hydrolysis of 4-Cyano-3-(trifluoromethyl)benzonitrile
The final step in many synthetic routes is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.
A3: Incomplete Hydrolysis to the Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.
Causality: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more stringent conditions (e.g., higher temperatures, longer reaction times, or stronger acid/base concentration) than the initial hydrolysis of the nitrile to the amide.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increase the reaction temperature to promote the hydrolysis of the amide. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Extend Reaction Time: If increasing the temperature is not desirable, extending the reaction time can also lead to a higher conversion to the carboxylic acid.
-
Adjust Reagent Concentration: Increasing the concentration of the acid or base used for hydrolysis can accelerate the reaction.
-
Choice of Hydrolysis Conditions: If basic hydrolysis is problematic, consider switching to acidic hydrolysis (e.g., using concentrated sulfuric acid or hydrochloric acid), or vice versa. The stability and reactivity of the substrate can vary under different pH conditions.
| Condition | Temperature | Time | Expected Outcome |
| Mild Base (e.g., Na2CO3) | 60-80 °C | 4-6 hours | Partial hydrolysis to amide is likely. |
| Strong Base (e.g., NaOH) | Reflux | 8-12 hours | Complete hydrolysis to the carboxylic acid is expected. |
| Strong Acid (e.g., H2SO4) | 100-120 °C | 6-10 hours | Complete hydrolysis to the carboxylic acid is expected. |
Scenario 3: Complications with Alternative Synthetic Routes
A4: Incomplete Oxidation of the Benzylic Methyl Group
The oxidation of a benzylic methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates. Incomplete oxidation can lead to the accumulation of the aldehyde.[5]
Causality: The reaction may not have gone to completion due to insufficient oxidant, inadequate reaction time, or suboptimal temperature. The aldehyde intermediate can sometimes be less reactive than the starting methyl group under certain conditions.
Troubleshooting Protocol:
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are typically effective for this transformation. Ensure you are using a sufficient stoichiometric excess of the oxidant.
-
Reaction Conditions: This oxidation often requires elevated temperatures and prolonged reaction times. Ensure the reaction is heated for a sufficient duration.
-
Phase Transfer Catalysis: If using an oxidant like KMnO4 in a biphasic system, a phase transfer catalyst can improve the reaction rate and yield by facilitating the transport of the oxidant to the organic phase.
-
Stepwise Oxidation: Alternatively, consider a two-step process where the methyl group is first halogenated at the benzylic position and then hydrolyzed and oxidized.
Visualizing the Synthetic Pathways and Side Reactions
Main Synthetic Route: Sandmeyer Reaction
Caption: The Sandmeyer reaction pathway and potential side reactions.
Final Hydrolysis Step
Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid.
References
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Singh, U., Kumar, S., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837-2866. [Link]
-
Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
Quora. (2018). What is the Gatterman reaction?. Retrieved from [Link]
-
Silva, T. H., & de Souza, R. O. M. A. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Mini-Reviews in Organic Chemistry, 17(6), 634-659. [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
- Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
da Silva, A. B., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS†. Química Nova, 43(6), 712-726. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Chemistry, 4(2), 333-353. [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
YouTube. (2021). Gattermann Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
National Center for Biotechnology Information. (n.d.). Deoxygenative trifluoromethylthiolation of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent catalytic cyanation reactions using alkylnitriles. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(20), 11439-11487. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
YouTube. (2021). Carboxylic Acid Derivative Reactions. Retrieved from [Link]
-
Al-Hachami, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1-Cyanoethoxy)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Technical Support Center: Column Chromatography Purification of 4-Cyano-3-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive, experience-driven approach to the purification of 4-Cyano-3-(trifluoromethyl)benzoic acid via column chromatography. It is designed for researchers and drug development professionals to navigate the specific challenges posed by this molecule's unique chemical properties.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound and how they dictate the purification strategy.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this molecule is governed by a combination of three functional groups on a benzene ring:
-
Carboxylic Acid (-COOH): This is the most significant group. It is highly polar and acidic. On standard silica gel, which is itself acidic, the carboxylic acid can deprotonate to a carboxylate anion (R-COO⁻). This ionic interaction with the silica surface is a primary cause of significant peak tailing or streaking[1][2].
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing and increases the acidity of the carboxylic acid group, exacerbating potential interactions with the stationary phase.
-
Cyano (-CN): The nitrile group is polar and contributes to the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring itself provides a non-polar backbone.
Collectively, these features make the molecule moderately polar and acidic, requiring specific conditions to achieve sharp, symmetrical peaks during chromatography. Due to its aromatic nature, the compound is UV-active, which simplifies visualization by TLC using a UV lamp at 254 nm[3].
Q2: What are the most common impurities I am likely to encounter with this compound?
A2: Impurities will depend on the synthetic route, but typically fall into these categories:
-
Unreacted Starting Materials: For instance, if the nitrile was formed from a halide precursor, residual starting material may be present[4]. Similarly, if the benzoic acid was formed via oxidation of a benzyl group, the starting alcohol or aldehyde could be an impurity.
-
Synthetic By-products: Isomeric versions of the product or compounds from side reactions can contaminate the crude material[5].
-
Reagents: Reagents used in the synthesis, such as copper salts in a cyanation reaction, may need to be removed[4].
-
Residual Solvents: Solvents used during the reaction and workup (e.g., Ethyl Acetate, Dichloromethane, Toluene) are common.
Q3: My compound is streaking badly on the TLC plate. What is happening and how do I fix it?
A3: Streaking, or tailing, is the classic sign of a strong, undesirable interaction between an analyte and the stationary phase[1]. For this compound, the acidic proton of the carboxylic acid interacts strongly with the polar silanol (Si-OH) groups on the surface of the silica gel. To resolve this, you must suppress the deprotonation of the carboxylic acid.
The most effective solution is to add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluent system . This acidic modifier keeps the compound in its neutral, protonated form (R-COOH), minimizing ionic interactions and resulting in a well-defined, compact spot[1][2].
Part 2: The Purification Workflow: From Method Development to Pure Compound
A successful column purification is built on methodical preliminary work using Thin-Layer Chromatography (TLC). The entire process follows a logical sequence to ensure efficiency and high purity.
Sources
Technical Support Center: High-Purity Recrystallization of 4-Cyano-3-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for the purification of 4-Cyano-3-(trifluoromethyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting guides, and detailed protocols for achieving high purity through recrystallization. As a key intermediate in the synthesis of advanced pharmaceutical compounds, the purity of this material is paramount.[1] This guide is structured to address the practical challenges encountered in the laboratory, moving beyond simple instructions to explain the causality behind each experimental choice.
Part 1: Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for this compound and all solvents used. While a specific SDS for the title compound is not available, data from structurally similar compounds indicate a consistent hazard profile.
-
Hazard Profile: Analogs such as 4-Cyanobenzoic acid and 4-(Trifluoromethyl)benzoic acid are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[3] All manipulations involving the solid material or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[5][6] In case of skin contact, wash thoroughly with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[5]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound? An ideal solvent should exhibit steep solubility vs. temperature profile: it should dissolve the compound completely at or near its boiling point but have very low solubility at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for high recovery of pure crystals upon cooling. Additionally, the solvent should not react with the compound, should be reasonably volatile for easy removal, and should dissolve impurities either very well (so they remain in the mother liquor) or not at all (so they can be filtered out hot).
Q2: Which solvents are recommended as starting points? Direct solubility data for this compound is not widely published. However, based on its structure (an aromatic carboxylic acid with polar cyano and lipophilic trifluoromethyl groups) and data from related molecules, a logical starting point is moderately polar to polar solvents.
-
Methanol/Ethanol: A derivative, N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, was successfully crystallized from methanol, suggesting short-chain alcohols are a good choice.[7][8][9]
-
Ethyl Acetate/Toluene: These less polar solvents may also be effective, potentially in combination with a non-polar anti-solvent like heptane or hexane. Studies on benzoic acid have explored solubility in a wide range of solvents including ethyl acetate and toluene.[10]
-
Water: While the compound is a benzoic acid, the trifluoromethyl group significantly reduces its polarity. Therefore, its solubility in water is likely low, but could be useful for a final wash of the crystals.[11]
Q3: What are the likely impurities I am trying to remove? Impurities typically stem from the synthetic route. A common precursor for this molecule is 4-Cyano-3-(trifluoromethyl)aniline.[1][12] Therefore, residual starting materials, unreacted intermediates from preceding steps (e.g., hydrolysis or cyanation reactions), and side-products are the primary targets for removal.[13][14] Discoloration in the crude product often indicates the presence of minor, highly conjugated side-products.
Q4: How can I assess the purity of my final product? Purity should be validated using orthogonal analytical methods.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The melting point of the related 4-(Trifluoromethyl)benzoic acid is 219-220 °C.[11]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying impurities.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FTIR can confirm the chemical structure and identify the presence of any residual solvents or structural impurities.
Part 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the recrystallization process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve in the hot solvent. | 1. Insufficient solvent volume.2. The chosen solvent has poor solvating power for the compound.3. The insoluble material is an impurity. | 1. Add more solvent in small increments until the solute dissolves.2. Switch to a more suitable solvent (see solvent selection table below).3. Perform a hot filtration step to remove the insoluble impurities before allowing the solution to cool. |
| No crystals form after cooling the solution. | 1. The solution is not sufficiently supersaturated.2. The cooling process was too rapid, preventing nucleation.3. The presence of impurities is inhibiting crystallization. | 1. Try scratching the inside of the flask with a glass rod at the solution-air interface to provide a surface for nucleation.2. Add a single, pure seed crystal of the compound.3. Reduce the solution volume by gentle heating or under a stream of nitrogen to increase concentration, then cool again.4. Cool the solution to a lower temperature (ice bath or refrigerator). |
| An oil forms instead of solid crystals ("oiling out"). | The solution became supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). This is common with high concentrations of impurities. | 1. Re-heat the solution until the oil redissolves completely.2. Add a larger volume of the same solvent to reduce the concentration, then attempt to cool again slowly.3. Consider switching to a lower-boiling point solvent.4. If the problem persists, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool. |
| The recovered crystal yield is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The cooling process was not cold enough or long enough.3. Premature crystallization occurred during a hot filtration step. | 1. Before filtering, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation.2. Concentrate the mother liquor (the remaining solution after filtration) and cool it to recover a second crop of crystals (note: this crop may be less pure).3. To prevent premature crystallization during hot filtration, use a heated filter funnel and pre-heat the receiving flask. |
| The final product is still impure or colored. | 1. Impurities were co-precipitated or trapped within the crystal lattice.2. The cooling was too rapid, not allowing for selective crystallization. | 1. Ensure the cooling process is slow and undisturbed. A Dewar flask or insulated container can be used to slow down the cooling rate.2. If the product is colored, you may consider treating the hot solution with a very small amount of activated charcoal before the hot filtration step. Caution: Charcoal can adsorb your product, reducing yield, and should be used sparingly. |
Part 4: Experimental Protocols & Data
Workflow Visualization
The following diagrams illustrate the standard workflow for recrystallization and a decision-making process for troubleshooting.
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for inducing crystallization.
Solvent Selection Data
The choice of solvent is critical. The following table provides data on potential solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Key Hazards |
| Methanol | 65 | 5.1 | Flammable, Toxic (ingestion, inhalation) |
| Ethanol | 78 | 4.3 | Flammable |
| Ethyl Acetate | 77 | 4.4 | Flammable, Eye Irritant |
| Toluene | 111 | 2.4 | Flammable, Reproductive Toxin, Irritant |
| Heptane/Hexane | 98 / 69 | ~0.1 | Flammable, Neurotoxin (Hexane), Irritant |
| Water | 100 | 10.2 | None |
Protocol A: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated filter funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C) until a constant weight is achieved.
Protocol B: Solvent/Anti-Solvent Recrystallization (Example with Ethyl Acetate/Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of warm ethyl acetate (the "solvent").
-
Anti-Solvent Addition: While stirring the warm solution, add heptane (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of warm ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal growth.
-
Isolation, Washing & Drying: Follow steps 6-8 from Protocol A, using ice-cold heptane or a mixture of ethyl acetate/heptane for the washing step.
References
- Sigma-Aldrich, Safety Data Sheet for p-Toluic acid. (2024-01-09)
-
Australia Pacific LNG, Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid. (2016-05-26) [Link]
-
Naveen, S., et al. (2010). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, E66, o1533. [Link]
-
PrepChem.com, Synthesis of 4-cyano-3-nitrobenzoic acid. (Accessed 2026-01-19) [Link]
-
Zhang, X., et al. (2007). Supplementary Information. The Royal Society of Chemistry. [Link]
- Ren, Y-L., et al. (2012). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry, 24(4), 1437-1440. [Link not directly available]
-
International Journal of Pharmaceutical and Biological Science Archive, A review on synthesis of Teriflunomide and its process related impurities. (2024-07-03) [Link]
-
Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
- Google Patents, EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. (Accessed 2026-01-19)
-
Cheméo, Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). (Accessed 2026-01-19) [Link]
-
Wikipedia, 4-Cyano-3-(trifluoromethyl)aniline. (Accessed 2026-01-19) [Link]
- Google Patents, US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof. (Accessed 2026-01-19)
-
Grokipedia, 4-Cyano-3-(trifluoromethyl)aniline. (Accessed 2026-01-19) [Link]
- Google Patents, CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (Accessed 2026-01-19)
-
Physics @ Manasagangotri, electronic reprint N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. (Accessed 2026-01-19) [Link]
-
Organic Syntheses Procedure, p-FLUOROBENZOIC ACID. (Accessed 2026-01-19) [Link]
-
ResearchGate, (PDF) N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. (Accessed 2026-01-19) [Link]
- Google Patents, CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (Accessed 2026-01-19)
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- 14. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
Validation & Comparative
Comparing the efficacy of different synthetic routes to 4-Cyano-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Cyano-3-(trifluoromethyl)benzoic Acid
This compound is a crucial building block in medicinal chemistry. Its unique trifluoromethyl and cyano substitutions on the benzoic acid core impart desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, efficient and scalable access to this intermediate is of paramount importance for the pharmaceutical industry. This guide will dissect and compare four prominent synthetic pathways to this valuable compound.
Comparative Analysis of Synthetic Routes
Four principal synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Hydrolysis of a Nitrile Precursor starting from 4-Bromo-2-(trifluoromethyl)benzonitrile.
-
Route 2: Oxidation of a Methyl Group Precursor utilizing 4-Methyl-2-(trifluoromethyl)benzonitrile.
-
Route 3: Sandmeyer Reaction of an Amino Precursor , specifically from 4-Amino-3-(trifluoromethyl)benzoic acid.
-
Route 4: Grignard Carboxylation of an Aryl Halide , commencing with 4-Bromo-2-(trifluoromethyl)benzonitrile.
The following sections will provide a detailed examination of each route, including reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.
Route 1: Hydrolysis of a Nitrile Precursor
This route involves the conversion of a nitrile group to a carboxylic acid. The readily available 4-bromo-2-(trifluoromethyl)benzonitrile serves as a common starting material.
Reaction Mechanism
The hydrolysis of nitriles can be catalyzed by either acid or base. In alkaline hydrolysis, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate imidic acid which tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid.
Caption: Alkaline hydrolysis of 4-bromo-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Alkaline Hydrolysis
A detailed protocol for a similar alkaline hydrolysis is as follows:
-
To a solution of 4-bromo-2-(trifluoromethyl)benzonitrile in a suitable solvent such as ethanol or a mixture of water and a co-solvent, add an excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Efficacy and Considerations
This method is generally robust and high-yielding. However, the harsh reaction conditions (strong base and high temperatures) may not be suitable for substrates with sensitive functional groups. The presence of the bromine atom on the starting material offers a handle for further diversification if desired, but it is retained in this specific synthesis of the target molecule.
Route 2: Oxidation of a Methyl Group Precursor
This approach leverages the oxidation of a benzylic methyl group to a carboxylic acid. The starting material for this route is 4-methyl-2-(trifluoromethyl)benzonitrile.
Reaction Mechanism
Potassium permanganate (KMnO4) is a powerful oxidizing agent commonly used for this transformation. The reaction proceeds via a complex mechanism involving the formation of a manganate ester, which is subsequently hydrolyzed to the carboxylic acid. The reaction is typically carried out in an alkaline solution.[2]
Caption: Oxidation of 4-methyl-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Permanganate Oxidation
A representative experimental procedure is as follows:[2]
-
Suspend 4-methyl-2-(trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to a temperature of approximately 70-80 °C.
-
Add potassium permanganate portion-wise to the stirred solution, maintaining the temperature. The reaction is exothermic and care should be taken to control the rate of addition.
-
After the addition is complete, continue heating for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry. Recrystallization can be performed for further purification.
Efficacy and Considerations
This method can be effective, but the use of a strong oxidizing agent like KMnO4 can lead to over-oxidation or side reactions if not carefully controlled. The workup procedure involving the removal of manganese dioxide can be cumbersome on a large scale. The cost and availability of the starting material, 4-methyl-2-(trifluoromethyl)benzonitrile, are also important factors to consider.
Route 3: Sandmeyer Reaction of an Amino Precursor
The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][3][4] In this route, 4-amino-3-(trifluoromethyl)benzoic acid is converted to the target molecule.
Reaction Mechanism
The reaction proceeds in two main steps. First, the aromatic amine is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, the diazonium group is replaced by a cyano group using a copper(I) cyanide catalyst.[1]
Caption: Sandmeyer cyanation of 4-amino-3-(trifluoromethyl)benzoic acid.
Experimental Protocol: Sandmeyer Cyanation
A general procedure for a Sandmeyer cyanation is as follows:
-
Dissolve 4-amino-3-(trifluoromethyl)benzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and neutralize it with a base before extracting the product with an organic solvent.
-
Acidify the aqueous layer to precipitate any remaining product, which is then collected and combined with the extracted product for purification.
Efficacy and Considerations
The Sandmeyer reaction is a powerful tool for aromatic substitution. However, it involves the use of highly toxic cyanide salts, which requires stringent safety precautions. The stability of the diazonium salt can also be a concern, and the reaction must be performed at low temperatures. The availability and synthesis of the starting material, 4-amino-3-(trifluoromethyl)benzoic acid, will also influence the overall feasibility of this route.
Route 4: Grignard Carboxylation of an Aryl Halide
This route involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to yield a carboxylic acid. The starting material is 4-bromo-2-(trifluoromethyl)benzonitrile.
Reaction Mechanism
The aryl bromide reacts with magnesium metal in an ethereal solvent to form an organomagnesium compound (Grignard reagent). This highly nucleophilic reagent then adds to the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Caption: Grignard carboxylation of 4-bromo-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Grignard Carboxylation
A general protocol for Grignard carboxylation is as follows:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
Once the Grignard reagent formation is complete, pour the solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, and then add a dilute acid (e.g., HCl) to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Efficacy and Considerations
Grignard reactions are a classic and effective method for C-C bond formation. However, they are highly sensitive to moisture and require anhydrous conditions and inert atmospheres, which can be challenging to maintain on a large scale. The presence of the nitrile group in the starting material could potentially react with the Grignard reagent, leading to side products, although the reactivity of the aryl bromide is generally higher.
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Nitrile Hydrolysis | 4-Bromo-2-(trifluoromethyl)benzonitrile | NaOH or KOH, Acid | - Generally high yields- Robust and scalable- Readily available starting material | - Harsh reaction conditions (strong base, high temp.)- Not suitable for sensitive substrates |
| 2. Methyl Oxidation | 4-Methyl-2-(trifluoromethyl)benzonitrile | KMnO4, NaOH | - Potentially cost-effective | - Use of strong, non-selective oxidant- Formation of MnO2 byproduct- Potential for over-oxidation |
| 3. Sandmeyer Reaction | 4-Amino-3-(trifluoromethyl)benzoic acid | NaNO2, CuCN, KCN | - High functional group tolerance- Versatile for introducing other groups | - Use of highly toxic cyanides- Requires low temperatures- Diazonium salt instability |
| 4. Grignard Carboxylation | 4-Bromo-2-(trifluoromethyl)benzonitrile | Mg, CO2 (dry ice) | - Classic and reliable C-C bond formation | - Requires strictly anhydrous conditions- Sensitive to moisture and air- Potential for side reactions with the nitrile group |
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of production, the availability and cost of starting materials, the tolerance of other functional groups on the molecule, and the safety and environmental considerations.
For large-scale industrial production where cost and robustness are paramount, Route 1 (Nitrile Hydrolysis) often presents the most attractive option due to its high yields and the use of relatively inexpensive reagents. However, for laboratory-scale synthesis or for molecules containing sensitive functionalities, the other routes may offer advantages. The Sandmeyer reaction (Route 3) provides a powerful method for late-stage functionalization, while Grignard carboxylation (Route 4) is a classic and effective, albeit sensitive, approach. The oxidation of a methyl group (Route 2) is a viable option but requires careful control to avoid side reactions.
Ultimately, the selection of the most efficacious route requires a careful evaluation of the specific needs of the research or production campaign, balancing the trade-offs between yield, cost, safety, and scalability.
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Zou, G.-Y.; Yao, R.-S.; Wan, X.-H.; Zhu, H.-X.; He, H.-B. A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY An Indian Journal2007, 3, 224-227.
- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.
- Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988, 88, 765–792.
- Rambabu, D.; et al. A Facile and Efficient Protocol for the Synthesis of Aryl Nitriles via Sandmeyer Reaction under Catalyst- and Solvent-Free Conditions. Synlett2014, 25, 2335-2338.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Cyano-3-(trifluoromethyl)benzoic Acid
Introduction: The Analytical Imperative for a Key Chemical Intermediate
4-Cyano-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and advanced materials. Its unique structure, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts specific reactivity and properties that are leveraged in complex molecular design. The purity and stability of this intermediate are paramount, as impurities can have profound, and often detrimental, effects on the yield, safety, and efficacy of the final product.
Therefore, the development and validation of robust analytical methods are not merely a procedural formality but a cornerstone of quality assurance in any research or manufacturing process involving this compound. This guide provides an in-depth comparison of potential analytical techniques and a detailed framework for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor and regulatory compliance.
Physicochemical Properties and Method Selection Rationale
The molecular structure of this compound dictates the optimal analytical approach. The presence of the polar carboxylic acid group, combined with the aromatic ring, makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The trifluoromethyl and cyano groups are strong electron-withdrawing groups, which influence the molecule's polarity and chromatographic retention.
While Gas Chromatography (GC) is a powerful technique, the low volatility and high polarity of the carboxylic acid moiety make it unsuitable for direct analysis.[4] It would necessitate a derivatization step (e.g., esterification) to increase volatility, adding complexity and potential sources of error to the workflow.[4] Therefore, RP-HPLC stands out as the most direct, efficient, and reliable technique for the quantification and purity assessment of this analyte.
Caption: Rationale for selecting RP-HPLC over GC.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision based on the analyte's properties and the analytical objective (e.g., quantification, impurity profiling, identification).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) | Spectroscopy (NMR, IR) |
| Primary Use | Quantification, Purity, Stability Testing | Quantification of volatile impurities or after derivatization | Structural Elucidation & Identification |
| Sample Prep | Simple dissolution in a suitable solvent. | Complex derivatization (e.g., esterification) required. | High-purity sample required; dissolution in deuterated solvent. |
| Specificity | High; can be developed into a stability-indicating method. | High, especially with a mass spectrometer (MS) detector. | High; provides detailed structural information.[5][6] |
| Sensitivity | Good to excellent, depending on the detector (UV, MS). | Excellent, especially with nitrogen-phosphorus (NPD) or MS detectors.[4] | Low; not suitable for trace analysis. |
| Key Advantage | Direct analysis, robust, and widely used in pharma QC. | High sensitivity for volatile or derivatized compounds. | Unambiguous identification of the molecule and its structure.[5][6] |
| Key Limitation | Requires method development to resolve all impurities. | Indirect analysis adds time, cost, and potential for variability. | Not quantitative for routine analysis in complex matrices. |
Developing and Validating a Stability-Indicating HPLC Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For this compound, a stability-indicating method is essential. This ensures that any decrease in the concentration of the active substance due to degradation is accurately measured, and the analytical signal is free from interference from degradation products, impurities, or excipients.
The validation process follows the framework established by the ICH Q2(R2) guideline and involves a systematic evaluation of specific performance characteristics.[1][2]
Caption: Workflow for HPLC method validation.
Part 1: The Experimental Protocol (HPLC Method)
This proposed method serves as a robust starting point. The causality for each parameter is explained.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: A C18 stationary phase provides excellent retention for moderately polar aromatic compounds like benzoic acid derivatives. The long column length ensures sufficient resolution for separating potential impurities.
-
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., Gradient elution starting from 40:60 v/v to 70:30 v/v).
-
Causality: Acetonitrile is a common organic modifier. The addition of phosphoric acid to the aqueous phase lowers the pH to well below the pKa of the carboxylic acid group (~4.2). This suppresses its ionization, ensuring the analyte is in a single, neutral form, which leads to sharp, symmetrical peaks and reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~240 nm.
-
Causality: The aromatic ring with its electron-withdrawing substituents is expected to have a strong UV absorbance. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase.
-
Part 2: The Validation Protocol: A Step-by-Step Guide
The following protocols are designed to rigorously test the HPLC method's performance characteristics.
1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] For a stability-indicating method, this is demonstrated through forced degradation studies.[8][9] The goal is to achieve 5-20% degradation of the analyte to produce relevant degradation products.[10]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 4 hours.[11]
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 2 hours.[11]
-
Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.[8][12]
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B) for 7 days.
-
Analysis: Before injection, neutralize the acidic and basic solutions. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a DAD detector to assess peak purity for the analyte peak in each chromatogram.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products, impurities, or placebo peaks (peak purity index > 0.999).
-
A clear separation (resolution > 2) should be observed between the analyte and its degradation products.
2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.[13]
-
Y-intercept: Should not be significantly different from zero.
3. Accuracy
Accuracy is the closeness of the test results to the true value.[3] It is typically determined by spike recovery.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.[13]
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies using an F-test and t-test to check for significant differences.
Acceptance Criteria:
-
%RSD: Not More Than 2.0%.[7]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Prepare a sample at the calculated LOQ concentration and inject it six times to confirm that the precision (%RSD) meets the acceptance criteria.
Acceptance Criteria:
-
Precision at LOQ: %RSD should typically be ≤ 10%.
6. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase Composition (e.g., ± 2% organic).
-
Detection Wavelength (e.g., ± 2 nm).
-
-
Assess the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within the defined limits for all tested variations. The results should not be significantly impacted.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Authority/Reference |
| Specificity | Peak purity index > 0.999; Resolution > 2 from degradants | ICH Q2(R2) |
| Linearity (r²) | ≥ 0.999 | General Practice[13] |
| Accuracy (% Recovery) | 98.0% - 102.0% | ICH Q2(R2) |
| Precision (%RSD) | ≤ 2.0% | General Practice[7] |
| LOQ (%RSD) | ≤ 10% | ICH Q2(R2) |
| Robustness | System suitability parameters remain within limits | ICH Q2(R2) |
Conclusion
The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose. While several techniques can be used for identification, Reversed-Phase HPLC with UV detection emerges as the superior choice for routine quantification and stability assessment due to its direct applicability, robustness, and high resolving power.
By following the detailed validation framework presented in this guide, which is firmly rooted in ICH principles, researchers, scientists, and drug development professionals can establish a scientifically sound and defensible analytical method. This ensures the generation of high-quality, reliable data, which is fundamental to controlling the quality of this critical chemical intermediate and ensuring the safety and efficacy of the final products derived from it.
References
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El-Koussi, W. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. Available at: [Link]
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Nafshun, R. L., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for [related synthesis paper]. Available at: [Link]
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Jirayut, P., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. Available at: [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Nafshun, R. L., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]
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Sordo, M. G., & Barrientos, É. H. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. Available at: [Link]
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Semantic Scholar. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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van Boven, M., et al. (1993). Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. Journal of Analytical Toxicology. Available at: [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
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Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. Available at: [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Cyano-3-(trifluoromethyl)benzoic Acid Analogs as Androgen Receptor Modulators
This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-Cyano-3-(trifluoromethyl)benzoic acid scaffold. We will delve into the underlying mechanism of action, detail the experimental protocols for evaluation, and present a structure-activity relationship (SAR) analysis based on comparative data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting the Androgen Receptor
The androgen receptor (AR), a ligand-activated transcription factor and a member of the nuclear receptor superfamily, is a critical mediator of androgen action in the body.[1] Its signaling pathway is pivotal in the development and maintenance of male secondary sexual characteristics and is also implicated in the progression of various pathologies, most notably prostate cancer.[1][2] The dysregulation of the AR signaling pathway is a primary driver in the initiation and advancement of prostate cancer, making it a key therapeutic target.[1]
Non-steroidal AR modulators have emerged as a significant class of therapeutic agents. The 4-cyano-3-(trifluoromethyl)phenyl moiety is a key pharmacophore found in many potent non-steroidal selective androgen receptor modulators (SARMs) and antagonists.[3][4] This guide will explore the biological activity of various analogs built upon this core structure, providing insights into their mechanism and the structural features that govern their potency and efficacy.
The Androgen Receptor Signaling Pathway: A Mechanistic Overview
Understanding the biological activity of these analogs requires a firm grasp of the androgen receptor signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1][5] The binding of androgens, such as testosterone or its more potent metabolite 5α-dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR triggers a series of events.[1][6] This binding induces a conformational change, leading to the dissociation of HSPs. The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[1][5] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of genes involved in cell growth, proliferation, and survival.[1][7]
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Methodologies for Assessing Biological Activity
To objectively compare the biological activity of this compound analogs, standardized in vitro assays are essential. The following protocols outline the key experimental workflows for determining androgen receptor binding affinity and transcriptional activation.
Androgen Receptor Binding Assay (Radioligand Competition)
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR, providing the inhibitory constant (Ki) as a measure of binding affinity.
Objective: To quantify the binding affinity of test compounds to the androgen receptor.
Protocol:
-
Receptor Source Preparation: Prepare a source of androgen receptors, typically from prostate cancer cell lysates (e.g., LNCaP cells) or using a purified recombinant human AR protein.[1][8]
-
Incubation: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).[1][9]
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. A known AR ligand is used as a positive control.[1]
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved through methods like filtration or scintillation proximity assay (SPA).[8][9]
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the AR.
Objective: To determine if a compound acts as an AR agonist or antagonist and to quantify its potency (EC50 or IC50).
Protocol:
-
Cell Culture and Transfection: Use a suitable mammalian cell line, such as CV-1 or PC-3, which are often used because they have low endogenous AR expression. Co-transfect the cells with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing AREs).[3][10]
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with increasing concentrations of the test compound.
-
Antagonist Mode: Treat the cells with a constant concentration of a known AR agonist (e.g., DHT) along with increasing concentrations of the test compound.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis:
-
Agonist: Plot the reporter activity against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist: Plot the reporter activity against the compound concentration to determine the IC50 (the concentration that inhibits 50% of the agonist-induced activity).
-
Sources
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- 2. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Definitive Spectroscopic Confirmation of 4-Cyano-3-(trifluoromethyl)benzoic Acid
**Executive Summary
This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural confirmation of 4-Cyano-3-(trifluoromethyl)benzoic acid. In fields such as drug development and materials science, absolute certainty in molecular structure is non-negotiable. An incorrect isomer or impurity can derail a research program. This document moves beyond a simple recitation of data, explaining the causal links between molecular features and their spectroscopic signatures. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system of analysis, ensuring the highest degree of confidence in the compound's identity and purity. This guide is intended for researchers and scientists who require not just data, but a robust and logical framework for structural elucidation.
The Analytical Challenge: Why This Structure Demands a Rigorous Approach
This compound is a highly functionalized aromatic compound. Its structure incorporates three distinct electron-withdrawing groups: a carboxylic acid, a nitrile (-C≡N), and a trifluoromethyl (-CF₃) group. This unique electronic environment creates a distinct and diagnostic spectroscopic fingerprint. However, the potential for isomeric impurities, such as 4-Cyano-2-(trifluoromethyl)benzoic acid or other regioisomers arising from synthesis, necessitates a multi-faceted analytical approach. Relying on a single technique, such as melting point or a one-dimensional NMR spectrum alone, is insufficient. Each analytical method provides a unique piece of the structural puzzle, and only by assembling them can we achieve definitive confirmation.
A Multi-Technique Workflow for Unambiguous Confirmation
The core of our approach is to use orthogonal analytical techniques, where each method interrogates different properties of the molecule. The convergence of data from these disparate methods provides a powerful and trustworthy confirmation of the structure.
Establishing the Molecular Framework: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expert Insight: The choice of solvent is critical. We specify dimethyl sulfoxide-d₆ (DMSO-d₆) for two key reasons: its ability to dissolve the polar analyte and, crucially, its capacity for hydrogen exchange, which allows for the observation of the highly deshielded carboxylic acid proton, often invisible in other solvents.[1][2][3]
¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the substitution pattern, we expect three distinct signals for the aromatic protons. The powerful electron-withdrawing nature of the -CF₃ and -CN groups will significantly deshield adjacent protons, shifting them downfield. The carboxylic acid proton is expected to appear as a very broad singlet at a highly downfield chemical shift, typically >12 ppm.[4][5]
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For this compound, we anticipate nine distinct signals: six for the aromatic ring carbons, one for the carboxylic acid carbonyl, one for the nitrile carbon, and one for the trifluoromethyl carbon. The electronegativity of the attached groups heavily influences the chemical shifts.[6][7] The quaternary carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling | Causality |
| ¹H NMR | Aromatic H's | 8.0 - 8.5 | Doublets, Doublet of doublets | Strong deshielding from adjacent -CN, -CF₃, and -COOH groups. |
| Carboxylic H | >13 | Broad Singlet | Acidic proton in a polar, hydrogen-bonding solvent.[1] | |
| ¹³C NMR | -C OOH | ~165-170 | Singlet | Typical range for an aromatic carboxylic acid carbonyl.[5] |
| Aromatic C 's | ~120-140 | Singlets/Doublets (coupled) | Chemical shifts are influenced by the inductive and resonance effects of the substituents.[7][8] | |
| -C ≡N | ~115-120 | Singlet | Characteristic chemical shift for a nitrile carbon.[5] | |
| -C F₃ | ~120-125 | Quartet (¹JCF ≈ 270 Hz) | Strong deshielding by fluorine atoms and one-bond coupling to three ¹⁹F nuclei.[2] |
Identifying Key Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as an excellent orthogonal confirmation of the groups inferred from NMR data.
Expert Insight: The IR spectrum of a carboxylic acid is unmistakable. The O-H stretch appears as one of the broadest absorptions in IR spectroscopy, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, a result of strong hydrogen bonding in the dimeric form.[4][9] This broad feature is a highly reliable diagnostic marker.
Table 2: Characteristic IR Absorptions for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity/Shape |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C≡N Stretch | Nitrile | 2220 - 2240 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak (multiple bands) |
| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Strong (multiple bands) |
| Source: Data compiled from established IR spectroscopy principles.[4][10][11] |
Confirming Molecular Weight and Formula: Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula (C₉H₄F₃NO₂; Exact Mass: 215.02 g/mol ).
Expert Insight: Electron Ionization (EI) is a suitable technique for this molecule. We expect to see a strong molecular ion (M⁺˙) peak due to the stability of the aromatic ring.[12] The fragmentation pattern provides further structural confirmation, acting as a molecular fingerprint. Common fragmentation pathways for aromatic carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) radicals.[13] The presence of the stable trifluoromethyl group may also lead to fragments corresponding to its loss or retention.[14]
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Identity | Fragment Lost |
| 215 | [M]⁺˙ | (Molecular Ion) |
| 198 | [M - OH]⁺ | ˙OH |
| 187 | [M - CO]⁺˙ | CO |
| 170 | [M - COOH]⁺ | ˙COOH |
| 146 | [M - CF₃]⁺ | ˙CF₃ |
The Self-Validating System: Cross-Technique Correlation
-
NMR defines the C-H framework and indicates the presence of -COOH, -CN, and -CF₃ groups through chemical shifts and couplings.
-
IR directly confirms the presence of the -COOH (O-H and C=O stretches), -CN (C≡N stretch), and C-F functional groups.
-
MS confirms the molecular weight predicted by the sum of the atoms identified in NMR and IR. The fragmentation pattern is consistent with the established framework and functional groups.
This interlocking evidence creates a self-validating loop, minimizing the possibility of misinterpretation.
Caption: Logical convergence of spectroscopic data for structural confirmation.
Comparison with Alternative and Orthogonal Methodologies
While the core techniques of NMR, IR, and MS are powerful, a comprehensive analysis acknowledges other valuable methods, particularly for assessing purity and providing deeper structural insight.
Table 4: Comparison of Key Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| NMR (1D & 2D) | Complete structure elucidation | Provides detailed connectivity and stereochemistry. | Lower sensitivity than MS; complex mixtures can be challenging. |
| IR Spectroscopy | Functional group identification | Fast, non-destructive, highly diagnostic for specific bonds. | Provides no information on molecular connectivity or weight. |
| Mass Spectrometry | Molecular weight determination | Extremely high sensitivity and mass accuracy. | Isomers are often indistinguishable without fragmentation (MS/MS). |
| HPLC | Purity assessment & quantification | Excellent for separating impurities and quantifying components.[15] | Provides no structural information on its own (requires a detector like MS). |
| Elemental Analysis | Elemental composition confirmation | Provides precise %C, H, N data to confirm the empirical formula. | Requires a pure sample; does not distinguish between isomers. |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of DMSO-d₆. Cap the tube and vortex gently until the sample is fully dissolved.
-
¹H NMR Acquisition (400 MHz):
-
Tune and shim the spectrometer.
-
Acquire a standard proton spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the residual DMSO solvent peak to δ 2.50 ppm.
-
-
¹³C NMR Acquisition (100 MHz):
-
Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 5 seconds (to aid in observing quaternary carbons), and accumulate at least 1024 scans.
-
Process the data and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation (EI-MS):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
-
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. By systematically acquiring and correlating data from NMR, IR, and Mass Spectrometry, we create a self-validating dataset that leaves no room for ambiguity. This rigorous, evidence-based approach ensures the foundational integrity of any research or development program that utilizes this compound, upholding the highest standards of scientific validity.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Kaupp, M., et al. (2020). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Physical Chemistry Chemical Physics. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
Springer. (2013). ¹³C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. [Link]
-
Supporting Information. (n.d.). General procedure for synthesis and characterization of substituted benzoic acids. [Link]
-
Pearson. (2023). How might you use ¹³C NMR spectroscopy to differentiate between ortho, meta, and para substitution patterns. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. [Link]
-
ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution. [Link]
-
Rasayan Journal of Chemistry. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
InstaNANO. (2024). FTIR Functional Group Database Table with Search. [Link]
-
SpectraBase. (n.d.). 3-Fluoro-4-trifluoromethylbenzoic acid, 4-cyanophenyl ester. [Link]
-
USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. [Link]
-
Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. [Link]
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Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
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-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]
-
MDPI. (2019). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA). [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
-
PubMed. (2009). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Cyano-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. 4-Cyano-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a nitrile, a carboxylic acid, and a trifluoromethyl group, presents a unique set of analytical challenges. This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the purity of commercially available this compound, empowering researchers to make informed decisions in their procurement and application of this critical reagent.
The Significance of Purity in Drug Development
The presence of impurities in a starting material like this compound can have cascading effects on a synthetic route, leading to the formation of undesired byproducts, reduced yields, and complications in purification. In a drug development context, unidentified impurities can introduce toxicological risks and compromise the integrity of biological assays. Therefore, a robust and multi-faceted approach to purity assessment is not just recommended; it is imperative.
Understanding Potential Impurities: A Synthesis-Based Perspective
To effectively probe for impurities, one must first understand their likely origins. A common synthetic route to this compound involves the hydrolysis of a precursor such as 4-bromo-2-(trifluoromethyl)benzonitrile, followed by a Sandmeyer reaction to introduce the cyano group.[1][2] This process can potentially introduce several classes of impurities:
-
Residual Starting Materials and Intermediates: Incomplete reaction or inefficient purification can lead to the presence of 4-bromo-2-(trifluoromethyl)benzonitrile or other synthetic precursors in the final product.
-
Byproducts of the Sandmeyer Reaction: The Sandmeyer reaction, while powerful, is known to generate side products, including biaryl compounds and products of premature hydrolysis where the diazonium group is replaced by a hydroxyl group.[1][2]
-
Isomeric Impurities: The synthesis may also result in the formation of positional isomers, which can be challenging to separate due to their similar physicochemical properties.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.
A comprehensive purity assessment, therefore, must employ a suite of orthogonal analytical techniques capable of detecting and quantifying these diverse potential contaminants.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of analysis relies on the convergence of data from multiple, independent methods. Here, we detail the core techniques for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for separating and quantifying impurities in non-volatile organic compounds.[3] For a polar, acidic molecule like this compound, reversed-phase HPLC with UV detection is the method of choice.
The selection of a C18 or a phenyl-hexyl column is predicated on providing a versatile stationary phase that can effectively retain the analyte through hydrophobic interactions, while also offering potential π-π interactions with the aromatic ring. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times. A gradient elution is employed to ensure the timely elution of both the polar main component and any less polar impurities that may be present.
dot
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 2.6 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 235 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determinant
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[4][5][6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[4]
For this compound, both ¹H and ¹⁹F qNMR are highly applicable. ¹⁹F qNMR is particularly advantageous due to the trifluoromethyl group providing a strong, distinct signal in a spectral region typically free from interferences.[9] The selection of a suitable internal standard is critical; it must be soluble in the same deuterated solvent, have resonances that do not overlap with the analyte, be chemically inert, and have a known purity.
dot
Caption: Conceptual overview of quantitative NMR (qNMR).
-
Internal Standard Selection: 3,5-Bis(trifluoromethyl)benzoic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (Illustrative Parameters):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a methyl or silyl ester.
Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for carboxylic acids. This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.
-
Derivatization:
-
In a vial, dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., pyridine).
-
Add an excess of BSTFA.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions (Illustrative):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by area normalization or by using a suitable internal standard.
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula (C₉H₄F₃NO₂).
This technique is a fundamental measure of bulk purity. Significant deviations from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or other organic contaminants with different elemental compositions. The analysis of organofluorine compounds requires special considerations in the combustion process to ensure complete decomposition and accurate measurement.[10][11]
Comparative Data Presentation
To illustrate the application of these methods, let us consider hypothetical purity data for this compound from three different commercial suppliers.
Table 1: Comparative Purity Assessment of Commercial this compound
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| HPLC (% Area) | 99.85 | 98.90 | 99.52 |
| ¹H qNMR (wt%) | 99.7 | 98.5 | 99.3 |
| ¹⁹F qNMR (wt%) | 99.8 | 98.6 | 99.4 |
| GC-MS (Identified Impurities) | Trace residual solvent (Toluene < 0.05%) | Residual starting material (0.8%), Isomer (0.3%) | Residual solvent (Acetonitrile < 0.1%) |
| Elemental Analysis (% C, H, N) | C: 50.21 (50.25) H: 1.88 (1.87) N: 6.50 (6.51) | C: 49.85 H: 1.95 N: 6.40 | C: 50.15 H: 1.86 N: 6.48 |
| Theoretical Values | C: 50.25, H: 1.87, N: 6.51 |
Conclusion: A Holistic and Self-Validating Approach
The purity assessment of a critical raw material like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, even a powerful one like HPLC, can lead to an incomplete and potentially misleading picture of a sample's true purity.
This guide advocates for a self-validating system where orthogonal methods are employed to corroborate findings. The high-resolution separation of HPLC, the absolute quantification of qNMR, the volatile impurity screening of GC-MS, and the fundamental compositional check of elemental analysis together provide a comprehensive and trustworthy assessment of purity.
By understanding the potential synthetic impurities and applying this suite of analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials, thereby building a solid foundation for the successful development of new therapeutics.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
RSSL. qNMR: A powerful tool for purity determination.
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
Oxford Instruments. Consistency and Purity - Magnetic Resonance.
-
SIELC Technologies. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column.
-
Wikipedia. Sandmeyer reaction.
-
Benchchem. Analytical Methods for the Detection of 4-Cyanobenzoic Acid: Application Notes and Protocols.
-
Wnuk, S., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, 1990.
-
Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
-
Benchchem. A Comparative Guide to the Analytical Validation of 4-Cyanobenzoic Acid Purity by High-Performance Liquid Chromatography (HPLC).
-
LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
-
L.S.College, Muzaffarpur. Sandmeyer reaction.
-
ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation.
-
Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and.
-
Organic Chemistry Portal. Sandmeyer Reaction.
-
Oregon State University. 13C NMR Chemical Shift.
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
-
Chegg.com. Solved 13C NMR spectrum of benzoic acid.
-
SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts.
-
Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
RSC Publishing. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
-
PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds.
-
Google Patents. Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.
-
Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
University of California, San Diego. Fluorine NMR.
-
PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid.
-
BLD Pharm. 1227502-36-4|this compound.
-
Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
-
Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide.
-
ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-Cyano-3-(trifluoromethyl)benzoic Acid Derivatives
Introduction: The Critical Role of Specificity in Drug Development
In the landscape of modern drug discovery, particularly in the development of non-steroidal androgen receptor (AR) antagonists like Bicalutamide and Enzalutamide, the chemical intermediate 4-Cyano-3-(trifluoromethyl)benzoic acid and its derivatives are of paramount importance.[1][2] These small molecules form the core structures of potent therapeutics for prostate cancer.[3][4] Consequently, the ability to accurately detect and quantify these compounds and their metabolites during preclinical and clinical development is crucial for pharmacokinetic and pharmacodynamic studies.[3][5]
Immunoassays, powered by specific antibodies, are indispensable tools for such analyses due to their high sensitivity and throughput.[6] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to structurally similar but non-target molecules.[7][8] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a newly developed antibody against a this compound derivative. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate data interpretation, equipping researchers with the knowledge to ensure the specificity and reliability of their immunoassays.
Part 1: Generating the Tool - Antibody Production Against a Small Molecule Hapten
Small molecules like this compound are haptens; they are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[9][] The design of this hapten-carrier conjugate is a critical determinant of antibody specificity.
Rationale for Hapten and Carrier Selection
For this study, we will generate an antibody against this compound itself. The carboxylic acid group provides a convenient handle for conjugation to the carrier protein. We will utilize Keyhole Limpet Hemocyanin (KLH) as the immunizing carrier due to its high immunogenicity in mice.[11] For the screening assay (ELISA), we will use a conjugate with Bovine Serum Albumin (BSA) to prevent the selection of antibodies that recognize the carrier protein rather than the hapten.[9]
Experimental Protocol: Hapten-Carrier Conjugation via EDC-NHS Chemistry
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a stable amide bond between the carboxylic acid of the hapten and primary amines on the carrier protein.[11][12]
Materials:
-
This compound (Hapten)
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate tube, dissolve 15 mg of EDC and 10 mg of NHS in 1 mL of Conjugation Buffer.
-
Add the EDC/NHS solution to the hapten solution and incubate for 15 minutes at room temperature with gentle stirring. This step activates the carboxyl group of the hapten to form a more stable NHS ester.[2]
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of BSA or KLH in 5 mL of Reaction Buffer.
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four buffer changes. This removes unreacted hapten and coupling reagents.
-
Determine the protein concentration and hapten-to-protein molar ratio using spectrophotometry. A successful conjugation will show a shift in the UV absorbance spectrum.[13]
-
Part 2: The Litmus Test - Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[14][15] In this format, the free analyte (cross-reactant) in solution competes with a fixed amount of immobilized antigen (our hapten-BSA conjugate) for binding to a limited amount of the antibody. A higher affinity of the antibody for the free analyte results in a lower signal.[16]
Diagram of Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Experimental Protocol: Cross-Reactivity Testing
Materials:
-
Hapten-BSA conjugate (for coating)
-
Primary antibody (from immunization with Hapten-KLH)
-
This compound (Reference Standard)
-
Derivative compounds for testing (see Table 1)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Assay Buffer: 1% BSA in PBST
-
Secondary Antibody: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Dilute the Hapten-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.[15]
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.[17]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the reference standard and each derivative compound in Assay Buffer (e.g., from 100 µg/mL to 0.01 ng/mL).
-
Dilute the primary antibody to a pre-determined optimal concentration in Assay Buffer (this concentration should yield approximately 80-90% of the maximum signal in the absence of a competitor).
-
In a separate plate or tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Wash the coated and blocked ELISA plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the ELISA plate.
-
Incubate for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer as recommended by the manufacturer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Part 3: Data Analysis and Interpretation
The raw absorbance data is used to generate inhibition curves for each tested compound. From these curves, we can determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Calculation of IC50 and Percent Cross-Reactivity
-
Generate Inhibition Curves: Plot the percentage of binding (%B/B₀) against the logarithm of the analyte concentration. %B/B₀ is calculated as: (Absorbance of sample - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding) * 100
-
Determine IC50: Use a four-parameter logistic regression to fit the inhibition curves and determine the IC50 value for each compound.
-
Calculate Percent Cross-Reactivity (%CR): %CR = (IC50 of Reference Standard / IC50 of Derivative Compound) * 100
Hypothetical Cross-Reactivity Data
Below is a table of hypothetical data for our antibody against this compound, tested against a panel of structurally related derivatives.
| Compound ID | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 1 (Standard) | This compound | 10 | 100% |
| 2 | 4-Amino-2-(trifluoromethyl)benzonitrile | 500 | 2% |
| 3 | Bicalutamide | >10,000 | <0.1% |
| 4 | Enzalutamide | >10,000 | <0.1% |
| 5 | 4-Cyano-3-fluorobenzoic acid | 2000 | 0.5% |
| 6 | 4-Cyanobenzoic acid | 8000 | 0.125% |
Interpretation of Results
The hypothetical data in Table 1 indicates that the antibody is highly specific for the immunizing hapten, this compound. The cross-reactivity with its precursor, 4-Amino-2-(trifluoromethyl)benzonitrile, is minimal (2%). Importantly, the antibody shows negligible cross-reactivity with the final drug products, Bicalutamide and Enzalutamide, which is a desirable characteristic for an antibody intended to monitor the synthesis intermediate. The significantly lower cross-reactivity with analogs lacking the trifluoromethyl group (Compounds 5 and 6) suggests that this functional group is a critical part of the epitope recognized by the antibody.
Conclusion: Ensuring Assay Integrity through Rigorous Specificity Testing
This guide has outlined a systematic and scientifically grounded approach to evaluating the cross-reactivity of an antibody developed against this compound. By understanding the principles of hapten immunization, employing a robust competitive ELISA protocol, and correctly interpreting the resulting data, researchers can confidently assess the specificity of their antibody reagents. This rigorous validation is not merely an academic exercise; it is a cornerstone of developing reliable and accurate immunoassays for therapeutic drug monitoring and research, ultimately contributing to the integrity of the drug development process.
Safety Precautions
This compound and its derivatives should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for each specific compound before use. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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A Comparative Guide to the In Vitro and In Vivo Applications of 4-Cyano-3-(trifluoromethyl)benzoic Acid Derivatives
This guide provides an in-depth technical analysis of 4-Cyano-3-(trifluoromethyl)benzoic acid, focusing on its pivotal role as a synthetic precursor for a class of investigational drugs known as Selective Androgen Receptor Modulators (SARMs). We will dissect the in vitro and in vivo studies of prominent SARMs synthesized from this building block, offering a comparative perspective against other alternatives and providing the experimental frameworks necessary for replication and further discovery.
Introduction: The Strategic Importance of a Precursor
This compound itself is not a biologically active agent in the context of androgen receptor modulation. Its significance to researchers and drug development professionals lies in its role as a critical structural intermediate for arylpropionamide-based SARMs.[1][2] The specific arrangement of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups on the phenyl ring is fundamental to the high-affinity binding and selective activity of the final SARM compounds.
The trifluoromethyl group, in particular, is a valued substituent in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[3] Structure-activity relationship (SAR) studies have demonstrated that modifying the A-ring of the arylpropionamide backbone from a nitro group to a cyano group, while slightly decreasing in vitro binding affinity, significantly enhances the in vivo efficacy and pharmacokinetic properties of the resulting SARM.[2]
Therefore, this guide will focus on the characterization of SARMs derived from this essential precursor, using the well-documented SARM S-23, or (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, as a primary exemplar for which robust preclinical data exists.[2][4]
Part 1: In Vitro Characterization: Quantifying Receptor Interaction and Activity
The initial phase in evaluating a novel SARM is to determine its behavior at the molecular level. In vitro assays are indispensable for quantifying a compound's binding affinity for the androgen receptor (AR) and its subsequent functional efficacy as an agonist, antagonist, or partial agonist.
Core Methodologies
-
Receptor Binding Affinity Assays: These assays measure how tightly a compound binds to the AR. A common method is a competitive radioligand binding assay, where the test compound competes with a known radioactive ligand for binding to the AR. The output is typically the inhibitory constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity.[4][5]
-
Transcriptional Activation Assays: These functional assays determine whether binding to the AR translates into a biological response. This is often accomplished using cell-based reporter gene assays.[6] In this setup, cells (e.g., Chinese Hamster Ovary, CHO) are engineered to express the human androgen receptor (hAR) and a reporter gene (like luciferase) linked to an androgen-responsive element (ARE). When an AR agonist binds to the receptor, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene, which can be quantified.[6] The results yield an EC₅₀ value (the concentration at which 50% of the maximal response is achieved) and the magnitude of that response relative to a reference agonist like dihydrotestosterone (DHT).
Comparative In Vitro Data
The data below compares the in vitro profile of S-23, a SARM derived from our topic precursor, with the natural androgen DHT.
| Compound | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy vs. DHT |
| S-23 | 1.7 ± 0.2[2][4] | ~18 | Full Agonist[2][4] |
| DHT | ~1-2 | ~0.1-0.3[6] | 100% (Reference) |
Causality Behind Experimental Choice: The choice of both binding and functional assays is critical. High binding affinity (low Kᵢ) does not always guarantee potent functional activity. A compound could bind tightly but fail to induce the necessary conformational change in the receptor for full activation. Therefore, running both assay types provides a more complete picture of the compound's potential as a modulator.
Experimental Protocol: AR Transcriptional Activation Assay
This protocol describes a standard method for assessing the functional activity of a potential SARM.
-
Cell Culture & Transfection:
-
Culture CHO cells in appropriate media supplemented with fetal bovine serum.
-
Co-transfect the cells using a non-liposomal transfection agent with two plasmids: one containing the full-length human androgen receptor (hAR) and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).[6]
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Plate the transfected cells into 96-well plates.
-
Prepare serial dilutions of the test compound (e.g., S-23) and a reference agonist (e.g., R1881 or DHT) in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with the compounds for 24 hours. Include a vehicle-only control.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of AR activation.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
-
Figure 1: Simplified workflow of SARM-mediated androgen receptor activation.
Part 2: In Vivo Evaluation: Assessing Tissue Selectivity
The defining characteristic of a SARM is its ability to selectively stimulate anabolic activity (e.g., in muscle and bone) while having a reduced effect on androgenic tissues (e.g., the prostate).[7] The gold-standard preclinical model for demonstrating this tissue selectivity is the Hershberger assay.[8][9]
The Hershberger Assay
This assay utilizes a castrated rodent model. Castration removes the endogenous source of androgens, causing androgen-dependent tissues to atrophy. The test compound is then administered, and its ability to restore or maintain the weight of the levator ani muscle (a proxy for anabolic activity) versus the ventral prostate and seminal vesicles (markers for androgenic activity) is measured.[9] The ratio between these effects provides a quantitative measure of the compound's tissue selectivity.
Comparative In Vivo Data (Hershberger Assay in Castrated Rats)
The following table presents the tissue-selective effects of S-23, a SARM synthesized using a 4-cyano-3-(trifluoromethyl)phenyl precursor.
| Tissue | Parameter | S-23 (mg/day) |
| Levator Ani Muscle (Anabolic) | ED₅₀ | 0.079[2][4] |
| Prostate (Androgenic) | ED₅₀ | 0.43[2][4] |
| Anabolic/Androgenic Selectivity | Ratio (Prostate ED₅₀ / Levator Ani ED₅₀) | ~5.4 |
Interpretation: The data clearly shows that a significantly lower dose of S-23 is required to produce an anabolic effect in muscle compared to the dose needed to produce an androgenic effect in the prostate. This demonstrates the desired tissue selectivity that is the hallmark of SARMs.
Further In Vivo Findings for S-23
Beyond the Hershberger assay, S-23 has been evaluated in more complex in vivo models, revealing its potential as a male contraceptive.[2][4]
-
Spermatogenesis Suppression: In intact male rats, S-23 combined with estradiol benzoate effectively suppressed levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to azoospermia (absence of sperm) in a majority of the animals.[2][4]
-
Reversibility: Crucially, this infertility was fully reversible upon cessation of treatment.[2][4]
-
Other Anabolic Effects: S-23 also demonstrated the ability to increase bone mineral density and lean muscle mass while reducing fat mass, highlighting its broader anabolic potential.[2][4][10]
Experimental Protocol: Hershberger Assay
-
Animal Model:
-
Use juvenile male rats (e.g., Sprague-Dawley), approximately 21 days old.
-
Perform surgical castration (orchiectomy) on all animals except for a sham control group.
-
Allow a recovery period of 7-10 days for androgen-dependent tissues to regress.
-
-
Dosing Regimen:
-
Divide castrated animals into groups. One group will receive a vehicle control. Other groups will receive the test compound (e.g., S-23) administered daily (e.g., via subcutaneous injection or oral gavage) at various doses for 7 to 10 consecutive days.[9]
-
A positive control group treated with a reference androgen like testosterone propionate should also be included.
-
-
Tissue Collection and Analysis:
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect and weigh the target tissues: levator ani muscle, ventral prostate, and seminal vesicles.
-
-
Data Interpretation:
-
For each tissue, plot the mean weight against the dose of the compound.
-
Calculate the ED₅₀ for the anabolic and androgenic tissues to determine the selectivity ratio.
-
Figure 2: Experimental workflow for the Hershberger assay.
Conclusion and Future Outlook
This compound is a non-negotiable starting material for the synthesis of a clinically significant class of arylpropionamide SARMs. The unique electronic properties conferred by its cyano and trifluoromethyl substituents are instrumental in achieving the high receptor affinity and, more importantly, the tissue-selective in vivo profile that defines these modulators.
As demonstrated through the case study of S-23, compounds derived from this precursor exhibit potent anabolic activity in muscle and bone with a significantly lower degree of androgenic activity in the prostate.[2][4] This tissue selectivity, validated through standard preclinical models like the Hershberger assay, underpins their therapeutic potential for conditions such as muscle wasting, osteoporosis, and even as a novel approach to male contraception.[10] While no SARM has yet achieved full clinical approval for these indications, the robust preclinical data for compounds built upon the 4-Cyano-3-(trifluoromethyl)phenyl scaffold continue to drive research and development in this promising field.
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Safety Operating Guide
Navigating the Disposal of 4-Cyano-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Cyano-3-(trifluoromethyl)benzoic acid, grounding procedural guidance in scientific principles to ensure the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is a solid crystalline compound utilized in various synthetic applications. While not explosive or highly flammable, its hazard profile, as outlined in safety data sheets (SDS), necessitates careful handling and disposal.[1][2][3][4][5] The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2][3][5]
These properties mean that indiscriminate disposal, such as discarding in regular trash or washing down the drain, is not permissible. Such actions could lead to skin and eye injuries for sanitation workers, contamination of water systems, and potential harm to aquatic life. Therefore, treating this compound as a hazardous waste is a mandatory safety and regulatory precaution.
Quantitative Hazard Summary
For a clear understanding of the hazard classifications, the following table summarizes the key information derived from supplier safety data sheets.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][2][3][4][5] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [1][2][3][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste handler. This procedure is designed to be in compliance with the general principles of the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[6][7]
Phase 1: Immediate Post-Experiment Handling
-
Segregation at the Source:
-
Rationale: Preventing accidental mixing with incompatible chemicals is a cornerstone of laboratory safety.
-
Procedure: Immediately after use, any unused this compound and contaminated materials (e.g., weighing boats, contaminated gloves, pipette tips) must be segregated from non-hazardous waste.
-
-
Container Selection:
-
Rationale: The integrity of the waste container is paramount to prevent leaks and exposure.
-
Procedure: Use a dedicated, chemically compatible, and sealable container for the solid waste. The original product container is often a suitable choice if it is in good condition.[8] Ensure the container is dry, as moisture is not a primary reactivity concern but can affect the integrity of the label.
-
Phase 2: Waste Accumulation and Labeling
-
Designation of a Satellite Accumulation Area (SAA):
-
Rationale: The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which must be under the control of the operator.[6]
-
Procedure: Designate a specific area within the laboratory, away from general traffic and sinks, as your SAA. This could be a designated section of a fume hood or a labeled secondary containment bin.
-
-
Proper Labeling:
-
Rationale: Accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the waste.[7]
-
Procedure: The waste container must be clearly labeled with the words "Hazardous Waste."[9] The label must also include:
-
The full chemical name: "this compound"
-
The date accumulation began (the date the first piece of waste was placed in the container).
-
An indication of the hazards (e.g., "Irritant").[9]
-
-
Phase 3: Storage and Final Disposal
-
Secure Storage:
-
Arranging for Disposal:
-
Rationale: The final disposal of hazardous waste must be handled by professionals to ensure it is done in an environmentally sound manner.
-
Procedure: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup of the hazardous waste. They will have established procedures with a licensed hazardous waste disposal company. The recommended disposal method for this chemical is incineration in a facility equipped with an afterburner and scrubber to handle potential hazardous decomposition products like hydrogen fluoride.[1] Do not attempt to treat or neutralize this chemical waste in the laboratory.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. medlabmag.com [medlabmag.com]
Navigating the Safe Handling of 4-Cyano-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Cyano-3-(trifluoromethyl)benzoic acid (CAS No. 1227502-36-4), a compound often utilized in the synthesis of complex organic molecules. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety Profile and Hazard Assessment
This compound is a solid substance that, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several hazards that must be addressed with appropriate personal protective equipment (PPE) and handling protocols.[1] The identified GHS hazard statements are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a cautious and well-defined approach to its handling, from initial receipt to final disposal. The "Warning" signal word associated with this compound underscores the importance of adhering to the safety protocols outlined in this guide.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 standards. A face shield is recommended for larger quantities. | Nitrile or neoprene gloves. Inspect for tears or degradation before use. | Standard laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended. |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is strongly recommended to protect against splashes. | Chemical-resistant gloves (nitrile or neoprene). Change gloves immediately if contaminated. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work within a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Reaction Quenching and Work-up | Chemical safety goggles and a face shield are mandatory due to the potential for exothermic reactions and splashing. | Heavy-duty, chemical-resistant gloves. Consider double-gloving for added protection. | Chemical-resistant apron over a flame-retardant lab coat. | All operations should be conducted in a chemical fume hood. |
The causality behind these recommendations is rooted in the compound's irritant nature. The trifluoromethyl and cyano groups can enhance the reactivity and absorption of the benzoic acid moiety, necessitating robust protection to prevent skin and eye irritation. Respiratory protection is crucial when handling the solid form to avoid irritation of the respiratory tract.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from receiving to disposal.
Caption: Experimental workflow for handling this compound.
Operational Plan
-
Pre-Handling Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, consult the GHS information and SDSs for structurally similar compounds such as 4-(Trifluoromethyl)benzoic acid.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Solid :
-
When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.
-
Avoid creating dust. If any solid is spilled, clean it up immediately with a damp cloth or by gentle vacuuming with a HEPA-filtered vacuum. Do not dry sweep.
-
-
In Solution :
-
All work with solutions of this compound should be conducted within a certified chemical fume hood.
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Be mindful of any potential exothermic reactions, especially when mixing with bases.
-
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : Collect any solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
All waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[3]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research and development efforts. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- TCI Chemicals. (2023, March 5). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
- Ossila. (2023, November 9). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzoic acid.
- SynQuest Laboratories. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- GHS. (n.d.). List of GHS Hazard and Precautionary Statements.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Methyl-5-(trifluoromethyl)benzoic acid.
- BLD Pharm. (n.d.). 1227502-36-4|this compound.
- ChemicalBook. (n.d.). GHS label.
- MSDS Europe. (n.d.). Hazard statements.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-Cyano-3-fluorobenzoic acid.
- Wikipedia. (n.d.). GHS hazard statements.
- Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)benzoic acid.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
